molecular formula C26H30N4O3 B15573082 IDH1 Inhibitor 9

IDH1 Inhibitor 9

Cat. No.: B15573082
M. Wt: 446.5 g/mol
InChI Key: IWVDDNCSSVGRAH-UHFFFAOYSA-N
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Description

IDH1 Inhibitor 9 is a useful research compound. Its molecular formula is C26H30N4O3 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H30N4O3

Molecular Weight

446.5 g/mol

IUPAC Name

2-[6-(4-hydroxyphenyl)-2-piperazin-1-ylpyrimidin-4-yl]-5-methoxy-4-(3-methylbut-2-enyl)phenol

InChI

InChI=1S/C26H30N4O3/c1-17(2)4-5-19-14-21(24(32)16-25(19)33-3)23-15-22(18-6-8-20(31)9-7-18)28-26(29-23)30-12-10-27-11-13-30/h4,6-9,14-16,27,31-32H,5,10-13H2,1-3H3

InChI Key

IWVDDNCSSVGRAH-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

IDH1 Inhibitor 9: A Comprehensive Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Mutant IDH1 in Oncology

Isocitrate dehydrogenase 1 (IDH1) is a pivotal enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, somatic mutations in the IDH1 gene lead to a neomorphic enzymatic function. This altered enzyme, most commonly harboring a substitution at the R132 residue, gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, resulting in widespread epigenetic dysregulation and a block in cellular differentiation, thereby driving tumorigenesis. This has established mutant IDH1 (mIDH1) as a compelling therapeutic target.

"IDH1 Inhibitor 9" is a potent and selective small-molecule inhibitor targeting these mutant IDH1 enzymes. This technical guide provides a detailed examination of its mechanism of action, supported by preclinical data and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its therapeutic effect by selectively binding to and inhibiting the neomorphic activity of mutant IDH1 enzymes. This targeted inhibition blocks the conversion of α-KG to 2-HG, leading to a significant reduction in intracellular 2-HG levels. The subsequent decrease in this oncometabolite relieves the competitive inhibition of α-KG-dependent dioxygenases, including TET DNA hydroxylases and histone demethylases. The restoration of their function helps to reverse the aberrant epigenetic modifications and release the block on cellular differentiation, ultimately suppressing tumor growth.

Mechanism_of_Action cluster_normal Normal Cell cluster_cancer Cancer Cell with Mutant IDH1 Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 Substrate alpha_KG α-Ketoglutarate WT_IDH1->alpha_KG Product Dioxygenases α-KG-Dependent Dioxygenases alpha_KG->Dioxygenases Cofactor Normal_Function Normal Cellular Function Dioxygenases->Normal_Function Promotes alpha_KG_mut α-Ketoglutarate Mutant_IDH1 Mutant IDH1 alpha_KG_mut->Mutant_IDH1 Substrate two_HG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1->two_HG Neomorphic Activity Dioxygenases_inhibited Inhibited Dioxygenases two_HG->Dioxygenases_inhibited Inhibits Tumorigenesis Tumorigenesis Dioxygenases_inhibited->Tumorigenesis IDH1_Inhibitor_9 This compound IDH1_Inhibitor_9->Mutant_IDH1 Inhibits

Caption: The core mechanism of action of this compound.

Quantitative Data Presentation

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Potency of this compound [1][2][3][4]

Assay TypeTarget EnzymeIC50 (nM)
Biochemical AssayIDH1 R132H124.4
Biochemical AssayIDH1 R132C95.7

Table 2: Cellular Activity of this compound [1]

Cell LineMutant IDH1EffectConcentration Range (µM)
HT-1080R132CInduction of Apoptosis2 - 10
HT-1080R132CS-Phase Cell Cycle Arrest2 - 10

Table 3: In Vivo Efficacy of this compound [1]

Animal ModelTumor ModelDosing RegimenOutcome
SD RatsIDH1 Mutant Cancer Model20, 40 mg/kg; i.p.; every 2 days for 8 daysSuppressed tumor growth without evident loss in body weight

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Mutant IDH1 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound against recombinant mutant IDH1 enzymes.

Materials:

  • Recombinant human IDH1-R132H and IDH1-R132C enzymes

  • α-Ketoglutarate

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 10% glycerol)

  • This compound (dissolved in DMSO)

  • 384-well, black, flat-bottom plates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the assay buffer, recombinant mutant IDH1 enzyme, and the inhibitor at various concentrations.

  • Initiate the enzymatic reaction by adding a solution of α-ketoglutarate and NADPH.

  • Monitor the decrease in NADPH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time at a constant temperature (e.g., 25°C).

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data using a non-linear regression model.

Enzyme_Inhibition_Assay start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor setup_plate Dispense Assay Buffer, Mutant IDH1 Enzyme, and Inhibitor into 384-well Plate prep_inhibitor->setup_plate initiate_reaction Add α-KG and NADPH to Initiate Reaction setup_plate->initiate_reaction read_plate Monitor NADPH Fluorescence Over Time initiate_reaction->read_plate calculate_velocity Calculate Initial Reaction Velocity read_plate->calculate_velocity determine_ic50 Determine IC50 Value calculate_velocity->determine_ic50 end End determine_ic50->end

Caption: Workflow for the mutant IDH1 enzyme inhibition assay.

Cellular Apoptosis Assay (Annexin V Staining)

Objective: To assess the pro-apoptotic effect of this compound on cancer cells harboring IDH1 mutations.

Materials:

  • HT-1080 (IDH1-R132C) or U-87 MG (IDH1-R132H) cells

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed HT-1080 or U-87 MG cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with increasing concentrations of this compound (e.g., 2, 4, 8, 10 µM) and a vehicle control (DMSO) for 48-72 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry, quantifying the populations of viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow start Start seed_cells Seed IDH1-mutant cells start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest cells treat_cells->harvest_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry quantify_apoptosis Quantify Apoptotic Populations flow_cytometry->quantify_apoptosis end End quantify_apoptosis->end

Caption: Workflow for the cellular apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells with IDH1 mutations.

Materials:

  • HT-1080 (IDH1-R132C) or U-87 MG (IDH1-R132H) cells

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described in the apoptosis assay protocol.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Model Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • HT-1080 or U-87 MG cells

  • Matrigel (optional, to improve tumor take rate)

  • This compound formulated for intraperitoneal (i.p.) injection

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of HT-1080 or U-87 MG cells (typically 1-5 x 10^6 cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 20 and 40 mg/kg) or vehicle via i.p. injection every two days for a specified duration (e.g., 8 days).

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Conclusion

This compound is a potent and selective inhibitor of mutant IDH1 enzymes, demonstrating a clear mechanism of action centered on the reduction of the oncometabolite 2-HG. Preclinical data validate its ability to induce apoptosis and cell cycle arrest in IDH1-mutant cancer cells and suppress tumor growth in vivo. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this and other targeted therapies for IDH1-driven malignancies.

References

A Technical Guide to the Discovery and Synthesis of a Potent IDH1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This whitepaper provides a detailed overview of the discovery and synthesis of a representative potent isocitrate dehydrogenase 1 (IDH1) inhibitor. While the specific designation "IDH1 Inhibitor 9" does not correspond to a publicly documented molecule, this guide will focus on a well-characterized phenyl-glycine based inhibitor, herein referred to as Compound 35 , which emerged from a successful lead optimization program. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to IDH1 and Its Role in Cancer

Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism, primarily located in the cytoplasm and peroxisomes.[1][2] It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently reducing NADP+ to NADPH.[3][4] NADPH is vital for protecting cells from oxidative damage and for lipid synthesis.[2][5]

Somatic point mutations in the IDH1 gene, most commonly at the arginine 132 (R132) residue of the enzyme's active site, are frequently observed in various cancers, including gliomas, acute myeloid leukemia (AML), and chondrosarcoma.[3][4][6] These mutations result in a neomorphic enzymatic activity, where the mutant IDH1 protein gains a new function: the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][7] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations, such as DNA and histone hypermethylation, which can block cellular differentiation and promote tumorigenesis.[3][4][8] This central role of mutant IDH1 in cancer pathogenesis establishes it as a compelling therapeutic target.[3]

Mechanism of Action of IDH1 Inhibitors

IDH1 inhibitors are small molecules designed to selectively bind to and inhibit the mutant IDH1 enzyme.[1][7] By blocking the neomorphic activity of mutant IDH1, these inhibitors prevent the conversion of α-KG to 2-HG.[1][7] The subsequent reduction in intracellular 2-HG levels is intended to restore normal epigenetic regulation and induce differentiation in cancer cells, thereby impeding tumor growth.[7] Several IDH1 inhibitors have been developed, with some, like Ivosidenib (AG-120), receiving FDA approval for the treatment of IDH1-mutated cancers.[9][10]

Below is a diagram illustrating the signaling pathways of both wild-type and mutant IDH1.

IDH1_Signaling_Pathway Figure 1: Wild-Type vs. Mutant IDH1 Signaling Pathway cluster_wt Wild-Type IDH1 Pathway cluster_mut Mutant IDH1 Pathway Isocitrate_wt Isocitrate IDH1_wt Wild-Type IDH1 Isocitrate_wt->IDH1_wt alpha_KG_wt α-Ketoglutarate Normal_Metabolism Normal_Metabolism alpha_KG_wt->Normal_Metabolism TCA Cycle, Amino Acid Synthesis NADPH_wt NADPH Cellular_Defense Cellular_Defense NADPH_wt->Cellular_Defense Redox Homeostasis, Lipid Synthesis IDH1_wt->alpha_KG_wt Oxidative Decarboxylation IDH1_wt->NADPH_wt alpha_KG_mut α-Ketoglutarate IDH1_mut Mutant IDH1 alpha_KG_mut->IDH1_mut Two_HG D-2-Hydroxyglutarate (2-HG) Epigenetic_Dysregulation Epigenetic Dysregulation (DNA & Histone Hypermethylation) Two_HG->Epigenetic_Dysregulation IDH1_mut->Two_HG Neomorphic Reduction Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis

Caption: Wild-Type vs. Mutant IDH1 Signaling Pathway.

Discovery of a Potent Phenyl-Glycine IDH1 Inhibitor (Compound 35)

The discovery of Compound 35 originated from a high-throughput screening (HTS) campaign against the R132H mutant IDH1 protein homodimer.[3] This screening identified a phenyl-glycine inhibitor, Compound 1, as a promising starting point for optimization.[3] The subsequent lead optimization focused on improving the potency and pharmacokinetic properties of this scaffold.

The general workflow for the discovery and characterization of this class of inhibitors is depicted below.

Inhibitor_Discovery_Workflow Figure 2: Workflow for IDH1 Inhibitor Discovery and Characterization HTS High-Throughput Screening (vs. Mutant IDH1) Hit_ID Hit Identification (e.g., Phenyl-Glycine Scaffold) HTS->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Biochem_Assay Biochemical Assays (Enzyme Inhibition, IC50) Lead_Opt->Biochem_Assay Biochem_Assay->Lead_Opt Cellular_Assay Cellular Assays (2-HG Production, IC50) Biochem_Assay->Cellular_Assay Cellular_Assay->Lead_Opt PK_Studies Pharmacokinetic Studies Cellular_Assay->PK_Studies In_Vivo In Vivo Studies (Xenograft Models, 2-HG Reduction) Candidate Preclinical Candidate (e.g., Compound 35) In_Vivo->Candidate PK_Studies->In_Vivo Synthesis_of_Compound_35 Figure 3: Retrosynthetic Analysis of the Phenyl-Glycine Scaffold via Ugi Reaction Compound35 Compound 35 (Phenyl-Glycine Scaffold) Ugi_Reaction Ugi Reaction Compound35->Ugi_Reaction Retrosynthesis Isocyanide Isocyanide Ugi_Reaction->Isocyanide Aldehyde Aldehyde Ugi_Reaction->Aldehyde Amine Amine Ugi_Reaction->Amine Carboxylic_Acid Carboxylic Acid Ugi_Reaction->Carboxylic_Acid

References

The Role of IDH1 Inhibitor 9 in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant breakthrough in our understanding of cancer metabolism. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis. IDH1 Inhibitor 9, also known as compound 11S, has emerged as a potent and selective inhibitor of mutant IDH1, offering a promising therapeutic strategy for cancers harboring these mutations. This technical guide provides an in-depth overview of the role of this compound in cellular metabolism, its mechanism of action, and its effects on cancer cells. We present key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to support further research and drug development in this field.

Introduction to IDH1 and its Role in Cellular Metabolism

Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism, primarily located in the cytoplasm and peroxisomes. In its wild-type form, IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), a key intermediate in the Krebs cycle, while concurrently reducing nicotinamide adenine dinucleotide phosphate (NADP+) to NADPH. NADPH is essential for regenerating reduced glutathione, a critical component of the cellular antioxidant defense system, and for various anabolic processes.

Somatic mutations in the IDH1 gene, most commonly at the R132 codon, are frequently observed in several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a new enzymatic function (neomorphic activity), enabling the enzyme to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG) in an NADPH-dependent manner. The accumulation of 2-HG has profound effects on cellular metabolism and epigenetics, competitively inhibiting α-KG-dependent dioxygenases, leading to histone and DNA hypermethylation, and ultimately promoting tumorigenesis.

This compound: A Potent and Selective Inhibitor of Mutant IDH1

This compound (compound 11S) is a small molecule inhibitor specifically designed to target mutant forms of the IDH1 enzyme. Its high potency and selectivity for the R132H and R132C mutations make it a valuable tool for research and a potential candidate for therapeutic development.

Mechanism of Action

This compound functions by binding to the mutant IDH1 enzyme, thereby blocking its neomorphic activity. This inhibition prevents the conversion of α-KG to 2-HG, leading to a reduction in the intracellular concentration of this oncometabolite. By lowering 2-HG levels, this compound is expected to reverse the epigenetic alterations and metabolic dysregulation induced by the mutant enzyme, thereby impeding cancer cell growth and promoting differentiation.

The primary consequence of inhibiting mutant IDH1 is the restoration of normal α-KG levels, which allows for the proper functioning of α-KG-dependent dioxygenases involved in histone and DNA demethylation. This can lead to a more differentiated and less malignant cellular phenotype.

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative data demonstrating the potency and cellular effects of this compound.

Table 1: In Vitro Potency of this compound [1][2]

Mutant IDH1 IsoformIC50 (nM)
IDH1 R132H124.4
IDH1 R132C95.7

Table 2: Cellular Effects of this compound [1][3]

Cellular EffectConcentration RangeObservation
Apoptosis Induction2, 4, 8, 10 µMDose-dependent increase in apoptosis.
Cell Cycle Arrest2, 4, 8, 10 µMArrest at the S phase, with the percentage of cells in S phase ranging from 22.4% to 51.6% with increasing concentrations.

Table 3: In Vivo Anti-Tumor Activity of this compound [1]

Dosage (intraperitoneal)Dosing ScheduleOutcome
20, 40 mg/kgEvery 2 days for 8 daysSuppressed tumor growth without evident loss in body weight.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro IDH1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mutant IDH1 enzymes.

Materials:

  • Recombinant human IDH1 R132H and R132C enzymes

  • α-ketoglutarate (α-KG)

  • NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.05% BSA)

  • This compound (compound 11S)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH, and the serially diluted inhibitor.

  • Add the recombinant mutant IDH1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding α-KG to all wells.

  • Immediately begin monitoring the decrease in NADPH absorbance at 340 nm over time using a plate reader. The rate of NADPH consumption is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Apoptosis Assay (Annexin V Staining)

Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.

Materials:

  • Cancer cell line harboring an IDH1 mutation (e.g., HT1080)

  • Cell culture medium and supplements

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed the IDH1-mutant cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 2, 4, 8, 10 µM) and a vehicle control for a specified period (e.g., 48 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • IDH1-mutant cancer cell line

  • Cell culture medium and supplements

  • This compound

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • 70% cold ethanol

  • Flow cytometer

Procedure:

  • Seed and treat the cells with this compound as described in the apoptosis assay protocol.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • IDH1-mutant cancer cell line (e.g., HT1080)

  • Matrigel

  • This compound

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of IDH1-mutant cancer cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 20 or 40 mg/kg) or the vehicle control via the desired route (e.g., intraperitoneal injection) according to the predetermined schedule (e.g., every two days).

  • Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of 2-HG levels, histological examination).

Signaling Pathways and Visualizations

The accumulation of 2-HG due to mutant IDH1 has been shown to activate the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. By inhibiting the production of 2-HG, this compound is hypothesized to downregulate this pro-tumorigenic pathway.

Proposed Signaling Pathway of this compound

IDH1_Inhibitor_9_Pathway Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG IDH1_wt D2HG D-2-Hydroxyglutarate alpha_KG->D2HG IDH1_mut PI3K PI3K D2HG->PI3K Activates IDH1_wt Wild-Type IDH1 IDH1_mut Mutant IDH1 (R132H/C) IDH1_Inhibitor_9 This compound IDH1_Inhibitor_9->IDH1_mut Inhibits Apoptosis Apoptosis IDH1_Inhibitor_9->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth mTOR->Apoptosis Inhibits

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Evaluating this compound

Experimental_Workflow Start Start: Hypothesis In_Vitro_Enzyme In Vitro Enzyme Assay (IC50 Determination) Start->In_Vitro_Enzyme Cell_Based_Assays Cell-Based Assays In_Vitro_Enzyme->Cell_Based_Assays Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Based_Assays->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide) Cell_Based_Assays->Cell_Cycle_Assay Metabolomics Metabolite Analysis (2-HG Levels) Cell_Based_Assays->Metabolomics In_Vivo_Studies In Vivo Xenograft Model Cell_Based_Assays->In_Vivo_Studies Efficacy Tumor Growth Inhibition In_Vivo_Studies->Efficacy Toxicity Body Weight Monitoring In_Vivo_Studies->Toxicity Conclusion Conclusion: Therapeutic Potential Efficacy->Conclusion Toxicity->Conclusion

Caption: Workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent and selective inhibitor of mutant IDH1 enzymes, demonstrating significant anti-tumor activity both in vitro and in vivo. Its ability to induce apoptosis and cell cycle arrest in cancer cells highlights its therapeutic potential. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working to advance novel therapies for IDH1-mutated cancers. Further investigation into the downstream metabolic and signaling consequences of treatment with this compound will be crucial for optimizing its clinical application and for the development of next-generation inhibitors.

References

IDH1 Inhibitor 9: A Technical Guide to its Impact on 2-Hydroxyglutarate Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IDH1 Inhibitor 9, also known as compound 11s, and its targeted effect on the oncometabolite 2-hydroxyglutarate (2-HG). This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Core Mechanism of Action

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a common feature in several cancers. These mutations confer a neomorphic activity, causing the enzyme to convert α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG).[1] Elevated levels of 2-HG disrupt histone and DNA demethylation, leading to epigenetic alterations that promote tumorigenesis.[1] this compound is a potent small molecule designed to selectively inhibit these mutant IDH1 enzymes, thereby blocking the production of 2-HG and impeding cancer progression.[1][2]

Quantitative Efficacy of this compound

The following tables summarize the key in vitro efficacy data for this compound (compound 11s).

Table 1: Enzymatic Inhibition of Mutant IDH1

Mutant IDH1 IsoformIC50 (nM)
IDH1 R132H124.4[1][2]
IDH1 R132C95.7[1][2]

Table 2: Cellular Reduction of 2-Hydroxyglutarate (2-HG)

Cell LineMutant IDH1 StatusEC50 (nM) for 2-HG Reduction
U87 R132HR132H182[1]
HT-1080R132C84[1]

Table 3: Anti-proliferative Activity

Cell LineMutant IDH1 StatusGC50 (µM)
U87 R132HR132H3.48[1]
HT-1080R132C1.38[1]

In addition to these in vitro findings, pharmacokinetic and pharmacodynamic (PK-PD) studies in an HT-1080 xenograft mouse model have confirmed that compound 11s significantly reduces 2-HG formation, leading to notable suppression of tumor growth without apparent toxicity.[1]

Signaling Pathway and Inhibitor Action

The following diagram illustrates the canonical pathway of mutant IDH1 and the mechanism of action for this compound.

IDH1_Inhibitor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate mutant_IDH1 Mutant IDH1 (e.g., R132H, R132C) Isocitrate->mutant_IDH1 NADP+ -> NADPH aKG α-Ketoglutarate aKG->mutant_IDH1 NADPH -> NADP+ mutant_IDH1->aKG Canonical Reaction (Blocked) Two_HG 2-Hydroxyglutarate (Oncometabolite) mutant_IDH1->Two_HG Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) Two_HG->Epigenetic_Dysregulation IDH1_Inhibitor_9 This compound IDH1_Inhibitor_9->mutant_IDH1 Inhibition Tumor_Progression Tumor Progression Epigenetic_Dysregulation->Tumor_Progression

Mutant IDH1 signaling and the inhibitory action of this compound.

Experimental Protocols

This section outlines the general methodologies for key experiments relevant to the assessment of IDH1 inhibitors.

In Vitro Mutant IDH1 Enzyme Activity Assay

This assay quantifies the enzymatic activity of mutant IDH1 and the inhibitory potential of compounds like this compound.

Principle: The conversion of α-KG to 2-HG by mutant IDH1 consumes NADPH. The rate of NADPH depletion, measured by the decrease in absorbance at 340 nm, is proportional to the enzyme's activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the optimal pH for the enzyme.

    • Substrates: Prepare stock solutions of α-ketoglutarate and NADPH.

    • Enzyme: Use purified recombinant mutant IDH1 protein (e.g., R132H or R132C).

    • Inhibitor: Prepare serial dilutions of this compound.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, mutant IDH1 enzyme, and the inhibitor (or vehicle control) to each well.

    • Incubate for a predefined period to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding α-ketoglutarate and NADPH.

    • Immediately measure the absorbance at 340 nm in a kinetic mode at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of decrease in absorbance) for each condition.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Enzyme_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, Enzyme, Substrates, Inhibitor) start->reagent_prep plate_setup Add Enzyme and Inhibitor to Plate reagent_prep->plate_setup incubation Pre-incubate plate_setup->incubation reaction_start Initiate Reaction with α-KG and NADPH incubation->reaction_start kinetic_read Kinetic Read at 340 nm reaction_start->kinetic_read data_analysis Calculate Reaction Velocities kinetic_read->data_analysis ic50_calc Determine IC50 Value data_analysis->ic50_calc end End ic50_calc->end

Workflow for the in vitro mutant IDH1 enzyme activity assay.
Cellular 2-HG Measurement Assay

This assay is crucial for determining the efficacy of an IDH1 inhibitor in a cellular context.

Principle: 2-HG levels in cell lysates or culture medium are quantified using mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells harboring an IDH1 mutation (e.g., U87 R132H, HT-1080) to a suitable confluency.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 48-72 hours).

  • Metabolite Extraction:

    • Harvest the cells and quench their metabolism rapidly (e.g., using liquid nitrogen).

    • Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Centrifuge to pellet cellular debris and collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry system.

    • Use a stable isotope-labeled 2-HG internal standard for accurate quantification.

  • Data Analysis:

    • Quantify the 2-HG levels in each sample relative to the internal standard and cell number or protein concentration.

    • Plot the percentage of 2-HG reduction against the inhibitor concentration to determine the EC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein within intact cells.

Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. This stabilization can be detected by heating the cells to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.

Protocol:

  • Cell Treatment:

    • Treat intact cells with this compound or a vehicle control for a sufficient time to allow for cell penetration and target engagement.

  • Thermal Challenge:

    • Aliquot the cell suspensions and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells (e.g., through freeze-thaw cycles).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated protein pellet by centrifugation.

  • Protein Detection:

    • Quantify the amount of soluble mutant IDH1 protein in the supernatant using a method like Western blotting or mass spectrometry.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble protein against temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

CETSA_Workflow start Start cell_treatment Treat Intact Cells with This compound or Vehicle start->cell_treatment thermal_challenge Heat Cell Aliquots at Various Temperatures cell_treatment->thermal_challenge cell_lysis Lyse Cells (e.g., Freeze-Thaw) thermal_challenge->cell_lysis centrifugation Centrifuge to Separate Soluble and Aggregated Fractions cell_lysis->centrifugation protein_quant Quantify Soluble Mutant IDH1 (e.g., Western Blot) centrifugation->protein_quant melting_curve Generate Melting Curves protein_quant->melting_curve target_engagement Confirm Target Engagement via Thermal Shift melting_curve->target_engagement end End target_engagement->end

Workflow for the Cellular Thermal Shift Assay (CETSA).

References

An In-depth Technical Guide on IDH1 R132H and the Development of Targeted Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isocitrate dehydrogenase 1 (IDH1) R132H mutation, a key driver in several cancers, and the therapeutic landscape of small molecule inhibitors designed to target this specific alteration. This document will delve into the molecular mechanisms, preclinical data of representative inhibitors, detailed experimental protocols, and the intricate signaling pathways affected by this mutation.

Introduction to IDH1 and the R132H Mutation

Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism, primarily responsible for the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the cytoplasm and peroxisomes.[1] This reaction is vital for producing NADPH, a key cellular reductant that protects against oxidative stress.[2]

Somatic point mutations in the IDH1 gene, most commonly at arginine 132 (R132), are frequently observed in various cancers, including gliomas (where it is found in over 70% of cases), acute myeloid leukemia (AML), and cholangiocarcinoma.[3][4][5] The most prevalent of these mutations is the R132H substitution, where arginine is replaced by histidine.[3] This mutation imparts a neomorphic enzymatic activity, causing the mutant IDH1 protein to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.[6]

IDH1 Inhibitor 9 and the Landscape of Mutant IDH1 Inhibitors

A promising therapeutic strategy for IDH1-mutant cancers is the development of small molecule inhibitors that specifically target the mutant enzyme. "this compound," also referred to as compound 11S, is a potent inhibitor of the IDH1 R132H and R132C variants. While extensive preclinical and clinical data for "this compound" are not publicly available, its inhibitory activity highlights the feasibility of targeting this oncogenic driver.

To illustrate the broader drug development landscape, this guide will present data from other well-characterized IDH1 inhibitors, such as Ivosidenib (AG-120), which is an FDA-approved drug for the treatment of IDH1-mutant AML.[7][8]

Quantitative Data for Representative IDH1 Inhibitors

The following tables summarize key quantitative data for "this compound" and other notable IDH1 inhibitors to provide a comparative perspective on their potency and activity.

CompoundTarget(s)IC50 (nM)Reference(s)
This compound IDH1 R132H124.4[9]
IDH1 R132C95.7[9]
Ivosidenib (AG-120) IDH1 R132H12[10]
AGI-5198 IDH1 R132H70
IDH1 R132C160

Signaling Pathways Modulated by IDH1 R132H

The accumulation of 2-HG due to the IDH1 R132H mutation has been shown to impact several critical signaling pathways involved in cell growth, proliferation, and survival. The following diagrams illustrate the interplay between mutant IDH1 and these pathways.

IDH1_Metabolic_Pathway cluster_wild_type Wild-Type IDH1 cluster_mutant Mutant IDH1 (R132H) Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG IDH1 (WT) NADPH_WT NADPH Production TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle alpha_KG_mut α-Ketoglutarate Two_HG D-2-Hydroxyglutarate alpha_KG_mut->Two_HG IDH1 R132H NADPH_mut NADPH Consumption Epigenetic_Alterations Epigenetic Alterations & Blocked Differentiation Two_HG->Epigenetic_Alterations Inhibition of α-KG-dependent dioxygenases Isocitrate_input Isocitrate_input->Isocitrate

Fig. 1: Metabolic consequences of the IDH1 R132H mutation.

AKT_mTOR_Pathway IDH1_R132H IDH1 R132H Two_HG D-2-HG IDH1_R132H->Two_HG PI3K PI3K Two_HG->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Migration Cell Migration mTOR->Cell_Migration Promotes Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Inhibits (in some contexts)

Fig. 2: Activation of the AKT/mTOR pathway by IDH1 R132H.

Wnt_Beta_Catenin_Pathway IDH1_R132H IDH1 R132H Two_HG D-2-HG IDH1_R132H->Two_HG Beta_Catenin β-Catenin Two_HG->Beta_Catenin Downregulates TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nuclear Translocation Proliferation_Invasion Proliferation & Invasion Beta_Catenin->Proliferation_Invasion Reduced Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates Gene_Expression->Proliferation_Invasion Leads to

Fig. 3: Downregulation of the Wnt/β-catenin pathway by IDH1 R132H.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of IDH1 inhibitors and the study of the R132H mutation.

IDH1 R132H Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the production of 2-HG by the mutant IDH1 enzyme.

Materials:

  • Purified recombinant human IDH1 R132H enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Test compounds dissolved in DMSO

  • Quenching solution (e.g., 6% perchloric acid)

  • 96- or 384-well plates

  • LC-MS/MS system for 2-HG detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a reaction plate, add the assay buffer.

  • Add the test compound dilutions to the wells.

  • Add the IDH1 R132H enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the plate to pellet any precipitated protein.

  • Analyze the supernatant for 2-HG levels using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Components

This protocol is used to detect the levels of key proteins in signaling pathways affected by IDH1 R132H.

Materials:

  • Cell lysates from cells treated with or without an IDH1 inhibitor

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-β-catenin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Prepare cell lysates by incubating cells in RIPA buffer on ice, followed by centrifugation to remove debris.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Measurement of 2-Hydroxyglutarate (2-HG) in Cells

This method quantifies the intracellular levels of the oncometabolite 2-HG.

Materials:

  • Cultured cells (with and without IDH1 R132H mutation)

  • Methanol/water (80:20) extraction solvent, pre-chilled to -80°C

  • Internal standard (e.g., 13C5-2-HG)

  • LC-MS/MS system with a suitable column (e.g., HILIC)

Procedure:

  • Plate cells in a multi-well plate and treat as required.

  • Aspirate the culture medium and wash the cells with ice-cold PBS.

  • Add the pre-chilled extraction solvent containing the internal standard to each well.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the samples and incubate on ice.

  • Centrifuge at high speed to pellet cell debris.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Inject the samples onto the LC-MS/MS system.

  • Separate 2-HG from other metabolites using an appropriate chromatographic method.

  • Quantify the 2-HG levels based on a standard curve and normalize to the internal standard and cell number or protein content.

Conclusion

The IDH1 R132H mutation represents a significant therapeutic target in a range of cancers. The development of specific inhibitors, exemplified by compounds like "this compound" and the clinically approved Ivosidenib, has provided a new paradigm for precision oncology. A thorough understanding of the underlying molecular mechanisms, the intricate signaling pathways involved, and the application of robust experimental methodologies are paramount for the continued advancement of novel and effective therapies for patients with IDH1-mutant malignancies. This guide serves as a foundational resource for researchers and drug developers dedicated to this promising field of cancer research.

References

The Role of IDH1 Inhibition in Glioma: A Technical Guide to Ivosidenib (AG-120)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a defining molecular feature in a significant subset of gliomas, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG) and driving tumorigenesis. The development of targeted inhibitors against mutant IDH1 (mIDH1) has opened a new therapeutic avenue for these brain tumors. This technical guide provides an in-depth overview of the preclinical and clinical research surrounding a first-in-class mIDH1 inhibitor, Ivosidenib (also known as AG-120), as a representative agent in this class. While the specific compound "IDH1 Inhibitor 9" is not extensively documented in publicly available scientific literature, the principles, methodologies, and data presented for Ivosidenib serve as a comprehensive blueprint for understanding the development and application of mIDH1 inhibitors in glioma research.

Introduction: The Significance of Mutant IDH1 in Glioma

Somatic mutations in the IDH1 gene, most commonly the R132H substitution, are prevalent in World Health Organization (WHO) grade II and III gliomas and secondary glioblastomas.[1] Unlike the wild-type enzyme, which catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), the mutant IDH1 enzyme gains a neomorphic function, converting α-KG to the oncometabolite 2-HG.[2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations, including DNA and histone hypermethylation, which ultimately impair cellular differentiation and promote gliomagenesis.[2] This central role of mIDH1 in tumor biology makes it an attractive therapeutic target.

Mechanism of Action of Ivosidenib (AG-120)

Ivosidenib is a potent, selective, and orally bioavailable small-molecule inhibitor of the mutant IDH1 enzyme.[3][4] It acts as an allosteric inhibitor, binding to the dimer interface of the mIDH1 enzyme and disrupting its catalytic activity.[5] This inhibition blocks the production of 2-HG, thereby restoring the function of α-KG-dependent dioxygenases and promoting the differentiation of glioma cells.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Ivosidenib in glioma models and patients.

Table 1: Preclinical Efficacy of Ivosidenib

ParameterCell Line/ModelValueReference
2-HG Inhibition (IC50)U87MG-mIDH1 R132H cells13 nM[6]
Tumor 2-HG Reduction (in vivo)HT1080 xenograft model92.0% (50 mg/kg), 95.2% (150 mg/kg)[3]
Tumor 2-HG Reduction (in vivo)Orthotopic glioma model85%[7]

Table 2: Clinical Trial Data for Ivosidenib in Advanced Glioma (NCT02073994) [8][9]

ParameterNon-Enhancing Glioma (n=35)Enhancing Glioma (n=31)
Objective Response Rate2.9% (1 partial response)0%
Stable Disease85.7%45.2%
Median Progression-Free Survival13.6 months (95% CI, 9.2 to 33.2)1.4 months (95% CI, 1.0 to 1.9)
Median Treatment Duration18.4 months1.9 months
Grade ≥ 3 Treatment-Related Adverse Events3% (n=2)-

Table 3: Pharmacokinetic and Pharmacodynamic Properties of Ivosidenib

ParameterValueReference
Brain Penetration (Rat)4.1% (AUCbrain/AUCplasma)[3]
Brain-to-Plasma Ratio (Human, Perioperative Study)0.13 - 0.16[7][10]
Tumor 2-HG Reduction (Human, Perioperative Study)92.0%[7]

Experimental Protocols

Cell-Based Assay for mIDH1 Inhibition

This protocol describes a method to assess the inhibitory activity of a compound on mutant IDH1 in a cellular context by measuring the production of 2-HG.

Materials:

  • IDH1-mutant glioma cell line (e.g., U87MG engineered to express mIDH1 R132H)

  • Cell culture medium and supplements

  • Test compound (e.g., Ivosidenib)

  • 96-well cell culture plates

  • Reagents for 2-HG measurement (e.g., LC-MS/MS or a commercially available 2-HG assay kit)

Procedure:

  • Seed the IDH1-mutant glioma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the test compound or vehicle control.

  • Incubate the plate for a specified period (e.g., 48-72 hours) to allow for compound activity and 2-HG accumulation.

  • Collect the cell culture supernatant and/or cell lysates.

  • Measure the concentration of 2-HG in the samples using a validated method.

  • Calculate the IC50 value of the test compound by plotting the percentage of 2-HG inhibition against the compound concentration.

Orthotopic Xenograft Mouse Model of Glioma

This protocol outlines the establishment of an orthotopic glioma model in mice to evaluate the in vivo efficacy of an IDH1 inhibitor.[11][12][13][14]

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • IDH1-mutant glioma cells (e.g., patient-derived xenograft cells or a stable cell line)

  • Stereotactic apparatus

  • Hamilton syringe

  • Anesthetics

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Culture and harvest the IDH1-mutant glioma cells. Resuspend the cells in a suitable vehicle (e.g., PBS or Matrigel).

  • Anesthetize the mouse and secure it in the stereotactic frame.

  • Make a small incision in the scalp to expose the skull.

  • Using a micro-drill, create a small burr hole at a predetermined stereotactic coordinate corresponding to the desired brain region (e.g., the striatum).

  • Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.

  • Withdraw the needle slowly, suture the scalp incision, and allow the mouse to recover.

  • Monitor tumor growth using bioluminescence imaging or magnetic resonance imaging (MRI).

  • Once tumors are established, randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., Ivosidenib via oral gavage) or vehicle control according to the desired dosing schedule.

  • Monitor tumor growth and the health of the mice throughout the study.

  • At the end of the study, euthanize the mice and collect the brains for histological and molecular analysis.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Mutant IDH1 in Glioma

The following diagram illustrates the core signaling pathway affected by the IDH1 mutation in glioma and the point of intervention for an IDH1 inhibitor.

IDH1_Signaling_Pathway cluster_0 Normal Cell cluster_1 Glioma Cell with IDH1 Mutation Isocitrate Isocitrate wtIDH1 Wild-type IDH1 Isocitrate->wtIDH1 alpha_KG α-Ketoglutarate mIDH1 Mutant IDH1 (e.g., R132H) alpha_KG->mIDH1 wtIDH1->alpha_KG two_HG 2-Hydroxyglutarate (2-HG) mIDH1->two_HG alpha_KG_dep_dioxygenases α-KG-Dependent Dioxygenases two_HG->alpha_KG_dep_dioxygenases Inhibition Histone_Demethylases Histone Demethylases alpha_KG_dep_dioxygenases->Histone_Demethylases TET_Enzymes TET Enzymes (DNA Demethylation) alpha_KG_dep_dioxygenases->TET_Enzymes HIF_alpha_degradation HIF-1α Degradation alpha_KG_dep_dioxygenases->HIF_alpha_degradation Epigenetic_Alterations Epigenetic Alterations (Hypermethylation) Histone_Demethylases->Epigenetic_Alterations TET_Enzymes->Epigenetic_Alterations Blocked_Differentiation Blocked Cellular Differentiation Epigenetic_Alterations->Blocked_Differentiation Gliomagenesis Gliomagenesis Blocked_Differentiation->Gliomagenesis Ivosidenib Ivosidenib (AG-120) Ivosidenib->mIDH1 Inhibition

Caption: Mutant IDH1 signaling pathway in glioma and Ivosidenib's mechanism of action.

Experimental Workflow for Preclinical Evaluation of an IDH1 Inhibitor

This diagram outlines a typical workflow for the preclinical assessment of a novel IDH1 inhibitor.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical_assay Biochemical Assay (Enzyme Kinetics, IC50) cell_based_assay Cell-Based Assay (2-HG Inhibition, IC50) biochemical_assay->cell_based_assay selectivity_panel Selectivity Panel (Wild-type IDH1/2, other enzymes) cell_based_assay->selectivity_panel off_target_screening Off-Target Screening selectivity_panel->off_target_screening pk_pd_studies Pharmacokinetics & Pharmacodynamics (PK/PD) off_target_screening->pk_pd_studies lead_optimization Lead Optimization off_target_screening->lead_optimization orthotopic_xenograft Orthotopic Xenograft Model (Efficacy) pk_pd_studies->orthotopic_xenograft toxicity_studies Toxicology Studies pk_pd_studies->toxicity_studies biomarker_analysis Biomarker Analysis (2-HG levels in tumor/plasma) orthotopic_xenograft->biomarker_analysis clinical_candidate Clinical Candidate Selection toxicity_studies->clinical_candidate biomarker_analysis->clinical_candidate lead_optimization->biochemical_assay

Caption: Preclinical development workflow for a novel IDH1 inhibitor.

Conclusion

The development of IDH1 inhibitors like Ivosidenib marks a significant advancement in the treatment of IDH1-mutant gliomas, representing a shift towards molecularly targeted therapies for brain tumors. The data and protocols presented in this guide highlight the rigorous preclinical and clinical evaluation required to bring such a therapy to the forefront. While the specific identity of "this compound" remains elusive in the public domain, the comprehensive information available for well-characterized inhibitors provides a robust framework for researchers and drug developers in this field. Future research will likely focus on overcoming resistance mechanisms, exploring combination therapies, and refining patient selection to maximize the clinical benefit of IDH1 inhibition in glioma.

References

The Role and Therapeutic Potential of IDH1 Inhibitor 9 in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant therapeutic target in acute myeloid leukemia (AML), occurring in approximately 6-16% of patients.[1][2] These gain-of-function mutations, most commonly at the R132 residue, lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3][4] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, including TET2, leading to DNA and histone hypermethylation, a subsequent block in myeloid differentiation, and the promotion of leukemogenesis.[1][3][4][5]

The development of small molecule inhibitors that specifically target the mutant IDH1 protein has ushered in a new era of targeted therapy for this subset of AML. These inhibitors aim to reduce 2-HG levels, thereby restoring normal hematopoietic differentiation and offering a novel therapeutic strategy.[3][5] This technical guide focuses on the preclinical and clinical findings related to "IDH1 Inhibitor 9," a novel allosteric inhibitor of mutant IDH1, and provides a comparative analysis with other notable IDH1 inhibitors.

Mechanism of Action of Mutant IDH1 and its Inhibition

The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3] In AML, a single point mutation in the IDH1 gene, frequently at the R132 codon, alters the enzyme's active site. This mutated enzyme gains a new function: the reduction of α-KG to 2-HG, an oncometabolite.[1][5] The accumulation of 2-HG has several downstream effects that contribute to leukemogenesis, primarily through the inhibition of α-KG-dependent dioxygenases, which are crucial for epigenetic regulation. This leads to a block in cellular differentiation, a hallmark of AML.[2][3]

IDH1 inhibitors, including the specific "Inhibitor 9," are designed to selectively bind to the mutant IDH1 enzyme, often in an allosteric site, and block its neomorphic activity.[6][7] This inhibition leads to a rapid and sustained decrease in intracellular 2-HG levels.[3][4] The reduction of 2-HG releases the inhibition of α-KG-dependent dioxygenases, leading to the reversal of the hypermethylation phenotype and the induction of myeloid differentiation.[3][6]

Mutant_IDH1_Signaling_Pathway cluster_0 Normal Cell cluster_1 AML Cell with IDH1 Mutation Isocitrate Isocitrate IDH1_WT Wild-Type IDH1 Isocitrate->IDH1_WT alpha_KG α-Ketoglutarate IDH1_WT->alpha_KG Isocitrate_mut Isocitrate IDH1_mut Mutant IDH1 (R132H) Isocitrate_mut->IDH1_mut alpha_KG_mut α-Ketoglutarate alpha_KG_mut->IDH1_mut Two_HG 2-Hydroxyglutarate (Oncometabolite) TET2 TET2 Two_HG->TET2 Inhibition IDH1_mut->alpha_KG_mut IDH1_mut->Two_HG Hypermethylation DNA/Histone Hypermethylation TET2->Hypermethylation Diff_Block Differentiation Block Hypermethylation->Diff_Block Leukemogenesis Leukemogenesis Diff_Block->Leukemogenesis IDH1_Inhibitor This compound IDH1_Inhibitor->IDH1_mut Inhibition

Figure 1: Signaling pathway of mutant IDH1 in AML and the mechanism of action of this compound.

Preclinical Data for this compound and Comparators

Preclinical studies are fundamental in establishing the efficacy and mechanism of action of novel therapeutic agents. The data presented below is a compilation from studies on various novel IDH1 inhibitors, with a specific focus on "Inhibitor 9" where data is available.

Biochemical and Cellular Activity

The initial characterization of an IDH1 inhibitor involves determining its potency against the mutant enzyme and its effect on cellular 2-HG levels.

InhibitorTargetIC50 (Enzymatic Assay)Cellular 2-HG Inhibition (IC50)Cell LineReference
Inhibitor 9 IDH1 R132HSubmicromolar (specific value not stated)Dose-dependent inhibitionTHP1-IDH1 R132H[6]
LY3410738 Mutant IDH1Not StatedMore profound decrease than IvosidenibAML cell lines[3]
HMS-101 Mutant IDH1Not StatedSignificant decreaseHoxA9 + IDHmut cells[4][8]
GSK321 IDH1 R132HNot StatedConcentration-dependent inhibitionR132G IDH1 AML cells[7]
Ivosidenib (AG-120) Mutant IDH1Not StatedPotent inhibitionAML cell lines[1][3]
T001-0657 IDH1 R132C1.311 µM>50% inhibition at 10 µMCancer cells with IDH1-R132C[9]
In Vitro Differentiation and Anti-leukemic Effects

A key therapeutic outcome of IDH1 inhibition is the induction of differentiation in AML blasts. This is often assessed by morphological changes and the expression of myeloid differentiation markers.

InhibitorEffect on DifferentiationEffect on Clonogenicity/ViabilityCell ModelReference
Inhibitor 20a (from the same series as Inhibitor 9) Induced myeloid differentiationIncreased clonogenic activity (proliferative burst)Primary human IDH1 R132H AML cells[6]
LY3410738 Reversal of differentiation blockEnhanced efficacy in combination with VenetoclaxAML cell lines, primary patient cells[3]
HMS-101 Not explicitly statedInhibits cell proliferation, blocks colony formationMutant IDH1 cells, primary AML cells[4]
GSK321 Induced myeloid differentiationOvercomes differentiation blockPrimary IDH1 mutant AML cells[7]
Ivosidenib (AG-120) Induced differentiationNot explicitly statedPrimary mIDH1 blasts[1]
In Vivo Efficacy in AML Models

The anti-leukemic activity of IDH1 inhibitors is further evaluated in animal models of AML, typically patient-derived xenografts (PDX) or genetically engineered mouse models.

InhibitorAnimal ModelDosing RegimenKey OutcomesReference
LY3410738 AML xenograft modelNot StatedRapid and sustained 2-HG inhibition, more robust and durable efficacy compared to AG-120[3]
HMS-101 IDH1/HoxA9-induced mouse model of leukemia0.5 mg and 1mg intraperitoneally once a day3-fold reduction in serum R/S-2HG ratio after 8 weeks, decrease in peripheral blood leukemic cells[4]
BAY1436032 Patient-derived IDH1 mutant AML xenograft modelsNot StatedStrong antileukemic activity, induction of differentiation, inhibition of leukemia stem cells[10][11]
Ivosidenib (AG-120) Multi-allelic mouse model of IDH1-mutant AMLNot StatedDelayed disease regression, increased cycling of leukemia stem cells[12]

Clinical Data for IDH1 Inhibitors in AML

While specific clinical trial data for "this compound" is not publicly available, the clinical development of other IDH1 inhibitors, such as Ivosidenib, provides a roadmap for the evaluation of this class of drugs.

InhibitorPhase of TrialPatient PopulationKey Efficacy ResultsReference
Ivosidenib (AG-120) Phase I/IIRelapsed/Refractory IDH1-mutated AMLCR + CRh rate of 30.4% in one study; ORR of 41.6%[1][13]
Ivosidenib (AG-120) Phase I/IINewly diagnosed IDH1-mutated AML (ineligible for intensive chemo)cCR+CR and CR rates of 42.4% and 30%, respectively[1]
Ivosidenib + Azacitidine Phase IbNewly diagnosed IDH1-mutant AML (ineligible for intensive chemo)ORR of 78.3%; CR rate of 60.9%[14]
Ivosidenib + Azacitidine Phase III (AGILE study)Newly diagnosed IDH1-mutated AML (ineligible for intensive chemo)Median OS of 24.0 months vs 7.9 months with placebo + azacitidine; CR rate of 47% vs 15%[15][16]
Olutasidenib + Azacitidine Phase IIRelapsed/Refractory mIDH1 AMLCR/CRh of 31%[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the evaluation of IDH1 inhibitors.

Cellular 2-HG Measurement

Objective: To quantify the intracellular levels of the oncometabolite 2-hydroxyglutarate in response to inhibitor treatment.

Protocol:

  • Cell Culture and Treatment: AML cells (e.g., THP1-IDH1 R132H) are cultured under standard conditions.[6] Cells are treated with varying concentrations of the IDH1 inhibitor or vehicle control (e.g., DMSO) for a specified duration (e.g., 5 days).[6]

  • Metabolite Extraction: Cells are harvested, washed with PBS, and metabolites are extracted using a solvent mixture, typically methanol/acetonitrile/water.

  • LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify 2-HG levels.[18]

Two_HG_Measurement_Workflow start AML Cell Culture (e.g., THP1-IDH1 R132H) treatment Treatment with This compound start->treatment extraction Metabolite Extraction treatment->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification of 2-HG Levels analysis->quantification

Figure 2: Workflow for the measurement of cellular 2-HG levels.
Myeloid Differentiation Assays

Objective: To assess the induction of myeloid differentiation in AML cells following treatment with an IDH1 inhibitor.

Protocol (Flow Cytometry):

  • Cell Treatment: AML cells are treated with the IDH1 inhibitor for an extended period (e.g., 7-14 days) to allow for differentiation.

  • Antibody Staining: Cells are harvested and stained with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15).[7]

  • Flow Cytometry Analysis: The percentage of cells expressing the differentiation markers is quantified using a flow cytometer.

Protocol (Morphological Assessment):

  • Cytospin Preparation: Treated cells are spun onto microscope slides using a cytocentrifuge.[2]

  • Staining: Slides are stained with Wright-Giemsa or a similar stain to visualize cellular morphology.[2]

  • Microscopic Examination: Slides are examined under a light microscope to assess morphological changes indicative of differentiation, such as nuclear lobulation and cytoplasmic granulation.[2]

In Vivo Xenograft Studies

Objective: To evaluate the anti-leukemic efficacy of an IDH1 inhibitor in a living organism.

Protocol:

  • Xenograft Establishment: Immunodeficient mice (e.g., NSG mice) are engrafted with human AML cells (either cell lines or patient-derived cells) harboring an IDH1 mutation.

  • Treatment: Once leukemia is established, mice are treated with the IDH1 inhibitor or vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).[4]

  • Monitoring: Disease burden is monitored by measuring the percentage of human leukemic cells (e.g., hCD45+) in the peripheral blood or bone marrow via flow cytometry.[4]

  • Endpoint Analysis: Key endpoints include overall survival, reduction in leukemia burden, and measurement of 2-HG levels in plasma or tumor tissue.[4]

In_Vivo_Xenograft_Workflow start Engraftment of IDH1-mutant AML cells into immunodeficient mice treatment Treatment with This compound or Vehicle Control start->treatment monitoring Monitoring of Leukemia Burden (e.g., flow cytometry) treatment->monitoring monitoring->treatment Repeated Cycles endpoint Endpoint Analysis (Survival, Tumor Burden, 2-HG levels) monitoring->endpoint

References

The Role of IDH1 Inhibition in Chondrosarcoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of targeting mutant isocitrate dehydrogenase 1 (IDH1) in chondrosarcoma models. It summarizes key quantitative data from preclinical and clinical studies, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. While the primary focus is on well-characterized inhibitors such as Ivosidenib and AGI-5198, this guide also includes available data on the lesser-known "IDH1 Inhibitor 9."

Mutations in the IDH1 gene are a frequent oncogenic driver in conventional chondrosarcoma, a type of bone cancer that is largely resistant to conventional chemotherapy and radiotherapy. These gain-of-function mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis by altering epigenetic regulation and cellular differentiation. The development of small molecule inhibitors targeting the mutant IDH1 enzyme represents a promising therapeutic strategy for this challenging disease.

Core Concepts: The IDH1 Signaling Pathway in Chondrosarcoma

Mutations in IDH1, most commonly at the R132 residue, confer a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to 2-HG.[1][2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[1] This leads to a hypermethylated state, altering gene expression and blocking cellular differentiation, which is thought to contribute to the development of chondrosarcoma.[1][2] Furthermore, recent studies suggest a link between IDH1 mutation and the activation of the HIF-1α signaling pathway, which can promote angiogenesis.[3]

IDH1_Signaling_Pathway cluster_0 Normal Cell cluster_1 Chondrosarcoma Cell cluster_2 Downstream Effects Wild-Type_IDH1 Wild-Type_IDH1 alpha-KG α-Ketoglutarate Wild-Type_IDH1->alpha-KG Produces alpha-KG_mut α-Ketoglutarate Isocitrate Isocitrate Isocitrate->Wild-Type_IDH1 Mutant_IDH1 Mutant_IDH1 2-HG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1->2-HG Produces alpha-KG_mut->Mutant_IDH1 Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) 2-HG->Epigenetic_Dysregulation HIF-1a_Activation HIF-1α Activation 2-HG->HIF-1a_Activation Blocked_Differentiation Blocked Chondrocyte Differentiation Epigenetic_Dysregulation->Blocked_Differentiation Tumor_Growth Tumor Growth and Progression Blocked_Differentiation->Tumor_Growth Angiogenesis Angiogenesis HIF-1a_Activation->Angiogenesis Angiogenesis->Tumor_Growth IDH1_Inhibitor IDH1 Inhibitor (e.g., Ivosidenib, AGI-5198) IDH1_Inhibitor->Mutant_IDH1 Inhibits

Mutant IDH1 signaling pathway in chondrosarcoma.

Quantitative Data on IDH1 Inhibitors in Chondrosarcoma Models

The following tables summarize the in vitro and in vivo efficacy of various IDH1 inhibitors in chondrosarcoma models.

Table 1: In Vitro Efficacy of IDH1 Inhibitors in Chondrosarcoma Cell Lines
InhibitorCell LineIDH1 MutationAssayEndpointResultReference
AGI-5198 JJ012R132GColony FormationInhibition of colony growthComplete inhibition at 20 µM[4]
HT1080R132CColony FormationInhibition of colony growthComplete inhibition at 20 µM[4]
JJ012R132GCell Migration (Scratch Assay)Reduction in migration distanceUp to 35% decrease at 20 µM[4]
HT1080R132CCell Migration (Scratch Assay)Reduction in migration distanceUp to 29% decrease at 20 µM[4]
JJ012R132G2-HG ProductionIC500.7 µM[5]
HT1080R132C2-HG ProductionIC500.5 µM[5]
L835R132C2-HG ProductionIC500.35 µM[5]
Ivosidenib (AG-120) Not specified in chondrosarcoma cell linesN/AN/AN/AN/AN/A
BAY-1436032 Not specified in chondrosarcoma cell linesN/AN/AN/AN/AN/A
Table 2: Clinical Efficacy of Ivosidenib in Advanced IDH1-Mutant Chondrosarcoma (Phase I Study)
ParameterValueReference
Number of Patients21[6]
Dosing100 mg BID to 1200 mg QD[6]
Median Progression-Free Survival (PFS)5.6 months[6]
6-Month PFS Rate39.5%[6]
Best Overall ResponseStable Disease in 52% of patients[6]
Plasma 2-HG Reduction14% - 94.2%[6]
Table 3: Biochemical and In Vitro Activity of this compound (Compound 11S)
ParameterValueReference
Target IC50
IDH1 R132H124.4 nM[7]
IDH1 R132C95.7 nM[7]
Cellular Effects (in non-chondrosarcoma cancer models)
Mechanism of ActionInduces apoptosis and cell cycle arrest at the S phase[7]
In Vivo Antitumor Activity (in non-specified IDH1 mutant cancer model)
Dosing Regimen20, 40 mg/kg; i.p.; every 2 days for 8 days[8]
OutcomeSuppressed tumor growth without evident loss in body weight[8]

Note: There is currently no publicly available data on the efficacy of this compound specifically in chondrosarcoma models.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols cited in the literature for evaluating IDH1 inhibitors in chondrosarcoma.

In Vitro Assays with AGI-5198
  • Cell Lines: Human chondrosarcoma cell lines JJ012 (IDH1 R132G) and HT1080 (IDH1 R132C) were utilized.[4]

  • Cell Viability Assay (MTS): Cells were treated with increasing concentrations of AGI-5198 or DMSO for 72 hours. Cell viability was assessed using an MTS assay, with absorbance measured to determine the percentage of viable cells relative to the DMSO control.[9]

  • Colony Formation Assay: Cells were seeded at low density and treated with AGI-5198 or DMSO for 7 days. Colonies were then stained and counted to assess the long-term effect on cell proliferation and survival.[9]

  • Cell Migration (Scratch) Assay: A scratch was made in a confluent monolayer of cells. The cells were then treated with AGI-5198, and the closure of the scratch was monitored over time to assess cell migration.[4]

  • 2-HG Measurement: Intracellular and extracellular levels of D-2-hydroxyglutarate were measured using tandem mass spectrometry (LC-MS/MS) after treatment with the inhibitor.[5]

Ivosidenib Phase I Clinical Trial Protocol
  • Study Design: A multicenter, open-label, dose-escalation and expansion study of ivosidenib monotherapy in patients with advanced solid tumors harboring an IDH1 mutation, including a cohort of chondrosarcoma patients.[6]

  • Patient Population: Patients with advanced, unresectable, or metastatic IDH1-mutant chondrosarcoma who had progressed on or were not candidates for standard therapy.[6]

  • Treatment: Ivosidenib was administered orally in continuous 28-day cycles. Doses ranged from 100 mg twice daily to 1200 mg once daily in the dose-escalation phase. A dose of 500 mg once daily was selected for the expansion phase.[6]

  • Assessments:

    • Safety and Tolerability: Monitored through adverse event reporting.[6]

    • Pharmacokinetics: Serial blood samples were collected to determine plasma concentrations of ivosidenib.[6]

    • Pharmacodynamics: Plasma levels of 2-HG were measured to assess target engagement.[6]

    • Efficacy: Tumor responses were evaluated every two cycles using RECIST v1.1 criteria.[6]

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the study of IDH1 inhibitors in chondrosarcoma.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Cell_Lines IDH1-mutant Chondrosarcoma Cell Lines (e.g., JJ012, HT1080) Inhibitor_Treatment Treatment with IDH1 Inhibitor (e.g., AGI-5198) Cell_Lines->Inhibitor_Treatment Xenograft_Model Chondrosarcoma Xenograft Model in Immunocompromised Mice Cell_Lines->Xenograft_Model Leads to Biochemical_Assays Biochemical Assays Inhibitor_Treatment->Biochemical_Assays Cellular_Assays Cellular Assays Inhibitor_Treatment->Cellular_Assays 2HG_Measurement 2-HG Measurement (LC-MS/MS) Biochemical_Assays->2HG_Measurement Viability Viability/Proliferation (MTS, Colony Formation) Cellular_Assays->Viability Migration Migration Assay (Scratch Test) Cellular_Assays->Migration Inhibitor_Administration Systemic Administration of IDH1 Inhibitor Xenograft_Model->Inhibitor_Administration Phase_I_Trial Phase I Clinical Trial (e.g., Ivosidenib) Xenograft_Model->Phase_I_Trial Informs Tumor_Measurement Tumor Volume Measurement Inhibitor_Administration->Tumor_Measurement Biomarker_Analysis Biomarker Analysis (e.g., 2-HG levels in tumor) Inhibitor_Administration->Biomarker_Analysis Patient_Enrollment Enrollment of Patients with Advanced IDH1-mutant Chondrosarcoma Phase_I_Trial->Patient_Enrollment Dose_Escalation Dose Escalation & Expansion Patient_Enrollment->Dose_Escalation Safety_Efficacy_Assessment Assessment of Safety, Pharmacokinetics, and Efficacy (RECIST) Dose_Escalation->Safety_Efficacy_Assessment

A representative experimental workflow for evaluating IDH1 inhibitors.

Logical_Relationships IDH1_Mutation IDH1 Gene Mutation (e.g., R132C/G) Neomorphic_Activity Gain of Neomorphic Enzymatic Activity IDH1_Mutation->Neomorphic_Activity 2HG_Production Production of Oncometabolite 2-Hydroxyglutarate (2-HG) Neomorphic_Activity->2HG_Production Epigenetic_Reversal Reversal of Epigenetic Dysregulation IDH1_Inhibition IDH1 Inhibition IDH1_Inhibition->Neomorphic_Activity Blocks 2HG_Reduction Reduction in 2-HG Levels IDH1_Inhibition->2HG_Reduction 2HG_Reduction->Epigenetic_Reversal Leads to Cellular_Effects Cellular Effects Epigenetic_Reversal->Cellular_Effects Differentiation Induction of Differentiation Cellular_Effects->Differentiation Reduced_Proliferation Reduced Proliferation & Migration Cellular_Effects->Reduced_Proliferation Apoptosis Induction of Apoptosis Cellular_Effects->Apoptosis Tumor_Control Tumor Growth Control (Stable Disease) Differentiation->Tumor_Control Reduced_Proliferation->Tumor_Control Apoptosis->Tumor_Control

Logical relationships of IDH1 inhibition effects in chondrosarcoma.

Conclusion and Future Directions

The development of IDH1 inhibitors has marked a significant advancement in the therapeutic landscape for IDH1-mutant chondrosarcoma. Preclinical studies have demonstrated the ability of these inhibitors to reduce the oncometabolite 2-HG, inhibit tumor cell growth and migration, and in some cases, induce apoptosis. Early clinical data for ivosidenib has shown promising disease control and a manageable safety profile in patients with advanced chondrosarcoma.[6]

While "this compound" has shown potent biochemical and cellular activity in non-chondrosarcoma models, its efficacy in chondrosarcoma remains to be elucidated. Future research should focus on evaluating this and other novel IDH1 inhibitors in relevant chondrosarcoma preclinical models.

Furthermore, the modest objective response rates in clinical trials suggest that combination therapies may be necessary to achieve more profound and durable responses. Potential combination strategies could include pairing IDH1 inhibitors with agents that target downstream pathways or other oncogenic drivers in chondrosarcoma. The ongoing Phase 3 clinical trial of ivosidenib will be pivotal in establishing its role in the treatment of this rare and challenging cancer.[10][11][12]

References

Preclinical Profile of BAY1436032: A Pan-Mutant IDH1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and findings for BAY1436032, a potent and orally available pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1, particularly at the R132 residue, are oncogenic drivers in various cancers, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic cholangiocarcinoma. BAY1436032 has demonstrated significant preclinical activity by targeting the neomorphic activity of these mutant enzymes.

Mechanism of Action

Mutant IDH1 enzymes gain a new function, converting α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (R-2HG).[1][2][3][4] Elevated levels of R-2HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations such as DNA and histone hypermethylation.[1][3] This disrupts normal cellular differentiation and promotes tumorigenesis.[2][5]

BAY1436032 acts by specifically inhibiting the enzymatic activity of various IDH1-R132X mutants, thereby blocking the production of R-2HG.[1][2][6][7] This reduction in oncometabolite levels is intended to restore normal epigenetic regulation, leading to the induction of cellular differentiation and inhibition of tumor cell proliferation.[1][2][7]

Signaling Pathway

IDH1_Inhibitor_Signaling_Pathway cluster_0 Normal Cell Metabolism cluster_1 Mutant IDH1 Pathogenesis cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha_KG alpha_KG Isocitrate->alpha_KG Wild-Type IDH1 TCA_Cycle TCA_Cycle alpha_KG->TCA_Cycle Enters TCA Cycle alpha_KG_mut α-Ketoglutarate R_2HG (R)-2-Hydroxyglutarate (Oncometabolite) alpha_KG_mut->R_2HG Mutant IDH1 (e.g., R132H, R132C) Epigenetic_Dysregulation Epigenetic Dysregulation (DNA & Histone Hypermethylation) R_2HG->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis BAY1436032 BAY1436032 BAY1436032->R_2HG Inhibits In_Vivo_Experimental_Workflow cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Monitoring and Analysis Engraftment Engraftment of IDH1-mutant patient-derived cancer cells into immunodeficient mice Randomization Randomization into treatment groups Treatment Oral administration of BAY1436032 or Vehicle Randomization->Treatment Monitoring Monitoring of tumor growth, peripheral blood for leukemic cells, and animal survival Treatment->Monitoring Pharmacodynamics Measurement of 2-HG levels in plasma and/or tumor tissue Monitoring->Pharmacodynamics Endpoint Endpoint Analysis: - Survival (Kaplan-Meier) - Tumor burden - Histopathology - Stem cell frequency Monitoring->Endpoint

References

"IDH1 Inhibitor 9" and its effect on epigenetic regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Epigenetic Regulation by the IDH1 Inhibitor, Ivosidenib (AG-120)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant therapeutic target in various cancers, most notably acute myeloid leukemia (AML). These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET DNA hydroxylases and histone demethylases, resulting in widespread epigenetic dysregulation and a block in cellular differentiation.

Ivosidenib (formerly AG-120), a potent and selective inhibitor of the mutant IDH1 (mIDH1) enzyme, has been developed to counteract these effects. By blocking the production of 2-HG, Ivosidenib aims to restore normal epigenetic landscapes and induce differentiation in malignant cells. This guide provides a detailed overview of the mechanism of action of Ivosidenib, its effects on epigenetic regulation, and the experimental protocols used to characterize its activity.

Mechanism of Action

Ivosidenib is an allosteric inhibitor that binds to the mIDH1 enzyme at the interface of the protein dimer. This binding event prevents the enzyme from adopting the conformation necessary for the reduction of α-KG to 2-HG. The subsequent decrease in intracellular 2-HG levels relieves the inhibition of α-KG-dependent dioxygenases, leading to the restoration of their normal function.

Signaling Pathway of mIDH1 and Ivosidenib Intervention

The following diagram illustrates the core signaling pathway affected by mutant IDH1 and the point of intervention for Ivosidenib.

IDH1_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with Mutant IDH1 Isocitrate Isocitrate IDH1_wt Wild-Type IDH1 Isocitrate->IDH1_wt NADP+ aKG_norm α-Ketoglutarate TET2 TET2 aKG_norm->TET2 Histone_demeth Histone Demethylases (e.g., KDMs) aKG_norm->Histone_demeth IDH1_wt->aKG_norm NADPH DNA_hyd 5hmC TET2->DNA_hyd Oxidation DNA_met 5mC DNA_met->TET2 Histone_demeth_prod Demethylated Histones Histone_demeth->Histone_demeth_prod Demethylation Histone_meth Methylated Histones Histone_meth->Histone_demeth aKG_mut α-Ketoglutarate IDH1_mut Mutant IDH1 aKG_mut->IDH1_mut NADPH Two_HG D-2-Hydroxyglutarate (2-HG) TET2_inhib TET2 Two_HG->TET2_inhib Histone_demeth_inhib Histone Demethylases Two_HG->Histone_demeth_inhib IDH1_mut->Two_HG NADP+ Hypermethylation DNA Hypermethylation TET2_inhib->Hypermethylation Histone_hyper Histone Hypermethylation Histone_demeth_inhib->Histone_hyper Diff_block Differentiation Block Hypermethylation->Diff_block Histone_hyper->Diff_block Ivosidenib Ivosidenib (AG-120) Ivosidenib->IDH1_mut Inhibition

Caption: Mechanism of mutant IDH1 and Ivosidenib intervention.

Quantitative Data

The efficacy of Ivosidenib has been quantified through various biochemical and cell-based assays.

Table 1: Biochemical Activity of Ivosidenib
ParameterEnzymeValueAssay ConditionsReference
IC₅₀ IDH1 R132H12 nMNADPH consumption assay
IC₅₀ IDH1 R132C12 nMNADPH consumption assay
IC₅₀ IDH1 R132G29 nMNADPH consumption assay
IC₅₀ IDH1 R132S16 nMNADPH consumption assay
IC₅₀ IDH1 R132L21 nMNADPH consumption assay
Selectivity Wild-Type IDH1>1000-foldComparison of IC₅₀ values
Table 2: Cellular Activity of Ivosidenib
Cell LineIDH1 MutationParameterValueAssayReference
U87MGR132H (overexpressed)2-HG Inhibition IC₅₀69 nMMass Spectrometry
TF-1R132C (endogenous)2-HG Inhibition IC₅₀110 nMMass Spectrometry
AML Patient CellsVarious R1322-HG Inhibition>90% at 1 µMMass Spectrometry
AML Patient CellsVarious R132DifferentiationIncreased CD11b, CD14, CD15Flow Cytometry

Experimental Protocols

Mutant IDH1 Enzymatic Assay (NADPH Consumption)

This protocol details the method for determining the inhibitory activity of compounds against mutant IDH1 enzymes.

Objective: To measure the IC₅₀ of Ivosidenib against various mIDH1 isoforms.

Principle: The conversion of α-KG to 2-HG by mIDH1 consumes NADPH. The rate of NADPH depletion, monitored by the decrease in fluorescence at 460 nm, is proportional to enzyme activity.

Materials:

  • Recombinant human mIDH1 (R132H, R132C, etc.)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Ivosidenib (or test compound)

  • 384-well black plates

  • Plate reader with fluorescence capabilities (Ex: 340 nm, Em: 460 nm)

Procedure:

  • Prepare a serial dilution of Ivosidenib in DMSO, then dilute further in assay buffer.

  • In a 384-well plate, add 2 µL of the diluted Ivosidenib solution. For control wells, add 2 µL of buffer with DMSO.

  • Add 18 µL of the enzyme mix (mIDH1 in assay buffer) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of the substrate mix (α-KG and NADPH in assay buffer). Final concentrations should be approximately 50 µM α-KG and 25 µM NADPH.

  • Immediately measure the fluorescence at 460 nm every minute for 30-60 minutes at 25°C.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence decay curve).

  • Plot the reaction rate as a function of the logarithm of Ivosidenib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Enzymatic_Assay_Workflow A Prepare Ivosidenib Serial Dilution B Add Compound to 384-well Plate A->B C Add Mutant IDH1 Enzyme Solution B->C D Incubate at RT (15 min) C->D E Add Substrate Mix (α-KG + NADPH) D->E F Measure Fluorescence (Ex: 340nm, Em: 460nm) E->F G Calculate Reaction Rates F->G H Plot and Determine IC₅₀ G->H

Caption: Workflow for the mIDH1 enzymatic assay.

Cellular 2-HG Measurement Assay

This protocol describes how to measure the effect of Ivosidenib on 2-HG levels in mIDH1-harboring cells.

Objective: To determine the cellular potency of Ivosidenib by quantifying the reduction of 2-HG.

Principle: Intracellular metabolites are extracted from cells and analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of D-2-HG.

Materials:

  • mIDH1-mutant cell line (e.g., TF-1 R132C)

  • Cell culture medium and supplements

  • Ivosidenib

  • Methanol (80%, pre-chilled to -80°C)

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • LC-MS system

Procedure:

  • Seed mIDH1-mutant cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with a range of Ivosidenib concentrations for 48-72 hours.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of pre-chilled 80% methanol to each well to quench metabolism and extract metabolites.

  • Scrape the cells and collect the methanol extract into a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (metabolite extract) to a new tube and dry it using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

  • Analyze the samples by LC-MS to quantify 2-HG levels, typically by comparing to a standard curve of known 2-HG concentrations.

  • Normalize 2-HG levels to the cell number or total protein concentration.

  • Plot the normalized 2-HG levels against Ivosidenib concentration to determine the IC₅₀.

Effects on Epigenetic Regulation

The primary downstream effect of Ivosidenib is the reversal of epigenetic abnormalities caused by 2-HG.

DNA Methylation

2-HG inhibits TET enzymes, particularly TET2, which are responsible for oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), the first step in active DNA demethylation. This inhibition leads to DNA hypermethylation, particularly at CpG islands, which can silence tumor suppressor genes. Treatment with Ivosidenib reduces 2-HG levels, restores TET2 activity, decreases global 5mC levels, and increases 5hmC levels, leading to the re-expression of silenced genes.

Histone Methylation

2-HG also inhibits histone lysine demethylases (KDMs), leading to the accumulation of repressive histone marks, such as H3K9me3 and H3K27me3. This contributes to the block in cellular differentiation. Ivosidenib treatment restores KDM activity, leading to a reduction in these repressive marks and a more open chromatin state, which facilitates the expression of genes required for differentiation.

Epigenetic_Reversal Ivosidenib Ivosidenib mIDH1 Mutant IDH1 Ivosidenib->mIDH1 Inhibits Two_HG 2-HG Levels Ivosidenib->Two_HG Reduces mIDH1->Two_HG Produces TET2 TET2 Activity Two_HG->TET2 Inhibits KDM Histone Demethylase Activity Two_HG->KDM Inhibits DNA_Demeth DNA Demethylation Two_HG->DNA_Demeth Blocks Histone_Demeth Histone Demethylation Two_HG->Histone_Demeth Blocks DNA_Hyper DNA Hypermethylation TET2->DNA_Hyper Prevents Histone_Hyper Histone Hypermethylation KDM->Histone_Hyper Prevents Diff Cellular Differentiation DNA_Demeth->Diff Promotes Histone_Demeth->Diff Promotes

Caption: Reversal of epigenetic dysregulation by Ivosidenib.

Conclusion

Ivosidenib (AG-120) is a first-in-class inhibitor of mutant IDH1 that has demonstrated significant clinical activity in mIDH1-positive malignancies. Its mechanism of action is centered on the reduction of the oncometabolite 2-HG, which in turn restores the function of key epigenetic modifiers. This leads to the reversal of DNA and histone hypermethylation, ultimately overcoming the differentiation block that characterizes these cancers. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug developers working in this field.

Structural Biology and Binding Pocket of Allosteric IDH1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a significant focus in cancer research, particularly in gliomas and acute myeloid leukemia.[1] The most prevalent mutation, R132H, confers a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG).[1][2][3] D-2HG accumulation leads to epigenetic dysregulation and promotes tumorigenesis, making mutant IDH1 (mIDH1) an attractive therapeutic target.[1][3]

This technical guide provides an in-depth overview of the structural biology of mIDH1 and the binding pocket of its allosteric inhibitors. While specific data for a compound designated "IDH1 Inhibitor 9" is not publicly available, this document synthesizes information from well-characterized mIDH1 inhibitors to serve as a comprehensive resource. The principles and methodologies described herein are standard for the characterization of such inhibitors.

Structural Biology of Mutant IDH1

Wild-type IDH1 functions as a homodimer, with each monomer comprising three domains.[4] The enzyme catalyzes the oxidative decarboxylation of isocitrate to α-KG.[1] The R132H mutation occurs at the active site but does not directly participate in catalysis. Instead, it alters the enzyme's affinity for its substrate and enables the neomorphic reduction of α-KG to D-2HG.[2][3]

Most potent and selective inhibitors of mIDH1 do not bind to the active site but rather to an allosteric pocket located at the dimer interface.[5][6][7][8] This allosteric binding stabilizes the enzyme in an open, inactive conformation, preventing the binding of α-KG and the catalytically essential Mg2+ ion.[3][8][9]

Allosteric Binding Pocket and Inhibitor Interactions

Crystallographic studies of various inhibitors in complex with mIDH1 have revealed a well-defined allosteric binding pocket at the interface of the two homodimer subunits.[3][5][6][7] This pocket is largely hydrophobic and is comprised of residues from both monomers.

Key interactions that contribute to inhibitor binding include:

  • Hydrophobic Interactions: The inhibitors typically have a core structure that makes extensive hydrophobic contacts with residues such as Ala111, Leu120, Ile128, and Tyr285.[10][11]

  • Hydrogen Bonds: Hydrogen bonds are often formed between the inhibitor and backbone or side-chain atoms of residues like Arg119.[11]

  • Electrostatic Interactions: Electrostatic interactions with charged residues in or near the pocket can also contribute to binding affinity.[2][3]

The binding of an allosteric inhibitor induces a conformational change that disrupts the catalytically competent state of the enzyme.[9] This allosteric mechanism is the basis for the high selectivity of these inhibitors for the mutant over the wild-type enzyme.[3]

Quantitative Data of Representative mIDH1 Inhibitors

The potency of mIDH1 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in enzymatic and cell-based assays, and their binding affinity (Ki). Below is a summary of data for several representative inhibitors.

InhibitorTargetAssay TypeIC50 / KiSelectivity (fold) vs. WT IDH1Reference
1-hydroxypyridin-2-one compoundsIDH1 R132H/R132CEnzymatic (Ki)As low as 120 nM>60[2][3]
ML309IDH1 R132HEnzymatic (IC50)29 µM-[1]
ML309Glioblastoma cells2-HG Production (EC50)250 nM-[1]
AGI-5198IDH1 R132H-70 nM-[9]
AGI-5198IDH1 R132C-160 nM-[9]
Ivosidenib (AG-120)IDH1 R132HEnzymatic (IC50)4.9 nM-[7]
AG-881IDH1 R132C/L/H/S-0.04–22 nM-[4][9]
T001-0657HT1080 cells (R132C)Cell Proliferation (IC50)1.311 µM-[11]

Experimental Protocols

The characterization of mIDH1 inhibitors involves a suite of biochemical and biophysical assays.

Recombinant Protein Expression and Purification
  • Expression System: Human IDH1 (R132H mutant) is commonly expressed in E. coli.[1]

  • Purification: The protein is purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure high purity and homogeneity.[1]

  • Storage: Purified protein is stored at -80°C in a buffer containing Tris, NaCl, glycerol, and a reducing agent like DTT.[1]

X-ray Crystallography
  • Crystallization: Purified mIDH1 protein is incubated with the inhibitor and the cofactor NADPH.[1][8] Crystals are grown using vapor diffusion methods (hanging or sitting drop) with a precipitant solution, such as PEG 5000 MME.[1][8]

  • Data Collection: Crystals are cryo-protected and diffraction data are collected at a synchrotron source.[1]

  • Structure Determination: The structure is solved by molecular replacement using a known IDH1 structure as a search model. The inhibitor is then built into the electron density map, and the structure is refined.[1]

Enzyme Activity and Inhibition Assays
  • Principle: The neomorphic activity of mIDH1 is monitored by measuring the consumption of NADPH, which can be detected by a decrease in fluorescence or absorbance at 340 nm.[6][12]

  • Procedure:

    • Pre-incubate the inhibitor with the homodimeric mIDH1 enzyme and NADPH.[1]

    • Initiate the reaction by adding α-KG.[1]

    • After a set incubation time, terminate the reaction.

    • Measure the change in NADPH concentration to determine enzyme activity.

    • IC50 values are calculated by fitting the dose-response data to a suitable equation.

Cellular Assays for 2-HG Production
  • Principle: These assays measure the ability of an inhibitor to reduce the production of D-2HG in cells harboring an IDH1 mutation.[1]

  • Procedure:

    • Culture cells (e.g., HT1080 fibrosarcoma cells which have the R132C mutation) in the presence of varying concentrations of the inhibitor.[3]

    • After incubation, lyse the cells and extract metabolites.

    • Quantify intracellular D-2HG levels using LC-MS/MS.[1]

    • Determine the EC50 for D-2HG production.

Visualizations

Signaling Pathway of Mutant IDH1 and its Inhibition

Mutant_IDH1_Pathway cluster_0 Cell alpha_KG α-Ketoglutarate mIDH1 Mutant IDH1 (e.g., R132H) alpha_KG->mIDH1 D2HG D-2-Hydroxyglutarate Epigenetic_Changes Epigenetic Dysregulation D2HG->Epigenetic_Changes mIDH1->D2HG NADPH -> NADP+ Tumorigenesis Tumorigenesis Epigenetic_Changes->Tumorigenesis Inhibitor Allosteric Inhibitor Inhibitor->mIDH1 Inhibition

Caption: Signaling pathway of mutant IDH1 leading to tumorigenesis and its allosteric inhibition.

Experimental Workflow for mIDH1 Inhibitor Characterization

Experimental_Workflow start Start: Potent mIDH1 Inhibitor Candidate protein_exp Recombinant mIDH1 Protein Expression & Purification start->protein_exp biochem_assay Biochemical Assay: Enzyme Kinetics (IC50) protein_exp->biochem_assay structural_studies Structural Studies: X-ray Crystallography protein_exp->structural_studies cellular_assay Cell-Based Assay: 2-HG Production (EC50) biochem_assay->cellular_assay lead_opt Lead Optimization structural_studies->lead_opt cellular_assay->lead_opt

Caption: A general experimental workflow for the characterization of a mutant IDH1 inhibitor.

Allosteric Binding Pocket of a Representative mIDH1 Inhibitor

Binding_Pocket cluster_MonomerA Monomer A cluster_MonomerB Monomer B Inhibitor Allosteric Inhibitor Ala111_A Ala111 Inhibitor->Ala111_A Hydrophobic Leu120_A Leu120 Inhibitor->Leu120_A Hydrophobic Ile128_B Ile128 Inhibitor->Ile128_B Hydrophobic Tyr285_B Tyr285 Inhibitor->Tyr285_B Hydrophobic Arg119_B Arg119 Inhibitor->Arg119_B H-Bond

Caption: Schematic of key interactions within the allosteric binding pocket of mutant IDH1.

References

The Impact of IDH1 Inhibition on Cellular Redox Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isocitrate dehydrogenase 1 (IDH1) is a pivotal enzyme in cellular metabolism, primarily responsible for the conversion of isocitrate to α-ketoglutarate (α-KG) while concurrently producing NADPH.[1] This function places wild-type IDH1 at the heart of maintaining redox homeostasis by supplying the cell with its primary reducing equivalent.[1][2] However, mutations in the IDH1 gene, frequently observed in various cancers like glioma and acute myeloid leukemia (AML), bestow a neomorphic function upon the enzyme.[3][4] This mutant IDH1 (mIDH1) gains the ability to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG), a reaction that consumes NADPH.[3][5] This consumption of NADPH significantly disrupts the cellular redox balance, leading to increased oxidative stress.[5][6][7]

This technical guide provides a comprehensive overview of the impact of IDH1 inhibitors on redox homeostasis. As a specific compound named "IDH1 Inhibitor 9" is not publicly documented, this guide will focus on the well-characterized effects of the class of mutant IDH1 inhibitors, using publicly available data for representative molecules such as ivosidenib (AG-120). We will delve into the molecular mechanisms, present quantitative data on the effects of these inhibitors, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

The Role of IDH1 in Redox Homeostasis

Wild-type IDH1 is a crucial producer of cytosolic NADPH, a key cofactor for antioxidant defense systems.[1] NADPH is essential for the regeneration of reduced glutathione (GSH) from its oxidized form (GSSG) by glutathione reductase. GSH, in turn, is a primary scavenger of reactive oxygen species (ROS), thus protecting the cell from oxidative damage.[2]

Mutations in IDH1, most commonly at the R132 residue, lead to a gain-of-function that depletes cellular NADPH pools to fuel the production of 2-HG.[3][5] This depletion impairs the ability of cancer cells to mitigate oxidative stress, creating a potential therapeutic vulnerability.[5]

Mechanism of Action of IDH1 Inhibitors on Redox Homeostasis

IDH1 inhibitors are small molecules designed to specifically target and inhibit the neomorphic activity of mutant IDH1. By blocking the conversion of α-KG to 2-HG, these inhibitors prevent the consumption of NADPH by the mutant enzyme.[4] This leads to a restoration of intracellular NADPH levels, which in turn can re-establish redox homeostasis. The primary FDA-approved IDH1 inhibitor, ivosidenib (formerly AG-120), has demonstrated this mechanism of action in both preclinical and clinical settings.[1][8]

The restoration of NADPH levels has several downstream consequences for redox balance:

  • Increased Glutathione Pool: With more available NADPH, glutathione reductase can more efficiently reduce GSSG to GSH, thereby increasing the cellular capacity to neutralize ROS.

  • Reduced Oxidative Stress: The enhanced antioxidant capacity leads to a decrease in the overall levels of ROS, mitigating oxidative damage to DNA, proteins, and lipids.

  • Altered Cellular Metabolism: The normalization of the NADPH/NADP+ ratio can influence other metabolic pathways that are dependent on these cofactors, such as the pentose phosphate pathway (PPP).

Quantitative Data on the Effects of IDH1 Inhibition

The following tables summarize quantitative data from preclinical studies on the impact of IDH1 inhibitors on key markers of redox homeostasis.

Table 1: Effect of Ivosidenib (AG-120) on 2-HG and NADPH Levels

Cell Line/ModelTreatment2-HG Reduction (%)NADPH Increase (Fold Change)Reference
IDH1-mutant AML cellsIvosidenib>90%Not specified[4]
IDH1-mutant glioma cellsIvosidenibSignificant reductionNot specified[9]

Table 2: Impact of IDH1 Inhibition on Glutathione and ROS Levels

Cell Line/ModelTreatmentGSH/GSSG RatioROS LevelsReference
IDH1-mutant pancreatic cancer cellsIvosidenib + ChemotherapyNot specifiedIncreased by 3-fold (combination effect)[10]
IDH1-mutant leukemia cellsGSK864 (IDH1 inhibitor)Not specifiedIncreased

Signaling Pathways and Experimental Workflows

Signaling Pathway of IDH1 in Redox Homeostasis

The following diagram illustrates the central role of IDH1 in maintaining redox balance and how its mutation and subsequent inhibition impact this pathway.

IDH1_Redox_Pathway Isocitrate Isocitrate wtIDH1 Wild-Type IDH1 Isocitrate->wtIDH1 aKG α-Ketoglutarate mIDH1 Mutant IDH1 aKG->mIDH1 wtIDH1->aKG Produces NADPH NADPH wtIDH1->NADPH Produces TwoHG 2-Hydroxyglutarate (Oncometabolite) mIDH1->TwoHG Produces NADP NADP+ NADP->wtIDH1 NADPH->mIDH1 Consumes GR Glutathione Reductase NADPH->GR GSSG GSSG GSSG->GR GSH GSH ROS Reactive Oxygen Species (ROS) GSH->ROS GR->GSH Regenerates OxidativeStress Oxidative Stress ROS->OxidativeStress Causes IDH1_Inhibitor IDH1 Inhibitor (e.g., Ivosidenib) IDH1_Inhibitor->mIDH1 Inhibits Experimental_Workflow start Start: Culture IDH1-mutant cells treatment Treat cells with IDH1 Inhibitor (e.g., 'Inhibitor 9' or Ivosidenib) start->treatment control Vehicle Control start->control harvest Harvest cells at various time points treatment->harvest control->harvest nadph_assay Measure NADPH/NADP+ ratio (e.g., NADP/NADPH-Glo™ Assay) harvest->nadph_assay gsh_assay Measure GSH/GSSG ratio (e.g., GSH-Glo™ Assay) harvest->gsh_assay ros_assay Measure ROS levels (e.g., DCFH-DA Assay) harvest->ros_assay analysis Data Analysis and Comparison nadph_assay->analysis gsh_assay->analysis ros_assay->analysis end Conclusion on Redox Impact analysis->end

References

Initial In Vitro Studies of IDH1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the foundational in vitro studies for the characterization of Isocitrate Dehydrogenase 1 (IDH1) inhibitors. While the specific designation "IDH1 Inhibitor 9" does not correspond to a publicly documented compound, this paper will utilize data from well-characterized inhibitors such as ML309, Ivosidenib (AG-120), and others to exemplify the core experimental workflow and data presentation expected by researchers, scientists, and drug development professionals.

Introduction to Mutant IDH1 Inhibition

Isocitrate Dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] In several cancers, including glioma and acute myeloid leukemia (AML), a recurrent mutation in the IDH1 gene, most commonly at the R132 residue, confers a neomorphic enzymatic activity.[2][3][4] This mutant enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][5] The accumulation of 2-HG is implicated in epigenetic dysregulation and tumorigenesis, making mutant IDH1 an attractive therapeutic target.[2][5][6] IDH1 inhibitors are small molecules designed to selectively block the activity of the mutant enzyme, thereby reducing 2-HG levels and restoring normal cellular processes.[1][7]

Biochemical Characterization of IDH1 Inhibitors

The initial in vitro assessment of an IDH1 inhibitor involves determining its potency and selectivity against the target enzyme. This is typically achieved through enzymatic assays using purified recombinant IDH1 protein (both wild-type and mutant forms).

Quantitative Data: Enzymatic Inhibition

The inhibitory activity of various compounds against mutant IDH1 (mIDH1) and their selectivity over wild-type IDH1 (wtIDH1) are quantified by determining their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki).

CompoundTargetIC50 / KiSelectivity (wtIDH1/mIDH1)Reference
ML309 IDH1 R132HIC50 = 68 nM> 426-fold[8]
IDH1 R132HIC50 = 96 nM> 364-fold[9][10]
IDH1 R132CSimilar to R132H-[8]
wtIDH1IC50 > 36 µM-[8]
Ivosidenib (AG-120) IDH1 R132H-Highly selective[9]
AGI-5198 IDH1 R132H--[5]
Compound 2 IDH1 R132HKi = 190 nM-[3]
Compound 7 IDH1 R132HKi = 5.9 µM-[3]
DS-1001b IDH1 R132CIC50 = 130 nM (Compound A)-[11]
Experimental Protocol: Diaphorase-Coupled Enzymatic Assay

A common method for assessing IDH1 activity is the diaphorase/resazurin-coupled assay, which measures the consumption or production of NADPH.[10][12]

Principle:

  • Mutant IDH1 (R132H/C): The neomorphic reaction consumes NADPH to reduce α-KG to 2-HG. The rate of NADPH depletion is monitored.

  • Wild-Type IDH1: The canonical reaction produces NADPH by converting isocitrate to α-KG. The rate of NADPH production is monitored.

Materials:

  • Purified recombinant human wtIDH1 and mIDH1 (e.g., R132H, R132C) enzymes.

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.01% BSA.

  • Substrates: α-Ketoglutarate (for mIDH1) or Isocitrate (for wtIDH1).

  • Cofactor: NADPH (for mIDH1) or NADP+ (for wtIDH1).

  • Coupling Enzymes: Diaphorase.

  • Detection Reagent: Resazurin.

  • Test compounds (IDH1 inhibitors) dissolved in DMSO.

  • 384-well assay plates.

Procedure:

  • Compound Plating: Serially dilute test compounds in DMSO and dispense into assay plates.

  • Enzyme Preparation: Prepare a solution of IDH1 enzyme (mutant or wild-type) in assay buffer.

  • Reaction Initiation:

    • For mIDH1: Add the enzyme solution to the compound plates. Pre-incubate for a defined period (e.g., 15 minutes) at room temperature. Initiate the reaction by adding a substrate/cofactor mix containing α-KG, NADPH, diaphorase, and resazurin.

    • For wtIDH1: Add the enzyme solution to the compound plates. Pre-incubate. Initiate the reaction by adding a substrate/cofactor mix containing isocitrate, NADP+, diaphorase, and resazurin.

  • Signal Detection: Immediately measure the fluorescence of resorufin (the product of resazurin reduction) over time using a plate reader (e.g., excitation 535 nm, emission 590 nm).

  • Data Analysis: Calculate the initial reaction velocity (rate of change in fluorescence). Determine the percent inhibition for each compound concentration relative to DMSO controls. Fit the data to a dose-response curve to calculate the IC50 value.

Cellular Activity of IDH1 Inhibitors

Demonstrating that an inhibitor can effectively reduce 2-HG levels in a cellular context is a critical next step. This is typically performed using cancer cell lines that endogenously express mutant IDH1.

Quantitative Data: Cellular 2-HG Inhibition and Cytotoxicity

The cellular potency of inhibitors is measured by their ability to reduce 2-HG production in mIDH1-harboring cell lines. It is also important to assess the general cytotoxicity of the compounds.

CompoundCell Line (Mutation)Cellular EC50 (2-HG Reduction)Cytotoxicity (CC50)Reference
ML309 U87 MG (IDH1 R132H)250 nMMinimal[8]
U87 MG (IDH1 R132H)509 nMNot cytotoxic[10]
T001-0657 HT1080 (IDH1 R132C)1.311 µM (antiproliferative)> 50 µM (normal cells)[11]
U87 MG (wtIDH1)49.041 µM (antiproliferative)-[11]
DS1001b HT1080 (IDH1 R132C)0.112 µM (antiproliferative)-[11]
Experimental Protocol: Cell-Based 2-HG Assay

This assay quantifies the level of 2-HG in the culture medium or cell lysates following treatment with an IDH1 inhibitor.[6]

Principle: Cells expressing mutant IDH1 secrete high levels of 2-HG into the culture medium. An inhibitor will block this production, leading to a dose-dependent decrease in extracellular 2-HG, which can be measured by mass spectrometry (LC-MS or GC-MS).[6][10]

Materials:

  • Cancer cell lines harboring an IDH1 mutation (e.g., HT1080 [R132C], U87 MG engineered to express R132H).[6][11]

  • Cell culture medium and supplements.

  • Test compounds dissolved in DMSO.

  • 96-well cell culture plates.

  • LC-MS/MS or GC-MS system for metabolite analysis.

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48-72 hours).[5]

  • Sample Collection:

    • Supernatant: Collect an aliquot of the cell culture medium.

    • Cell Lysate: Wash the cells with PBS, then lyse them using a suitable solvent (e.g., 80% methanol).

  • Sample Preparation: Deproteinate the samples (e.g., by protein precipitation with a cold solvent or centrifugation).

  • Metabolite Analysis: Analyze the samples using a validated LC-MS or GC-MS method to quantify the concentration of 2-HG.

  • Data Analysis: Normalize the 2-HG levels to cell number or total protein concentration. Calculate the percent reduction in 2-HG for each compound concentration relative to DMSO-treated controls. Determine the EC50 value from the dose-response curve.

Experimental Protocol: Cytotoxicity Assay

This assay is run in parallel with the 2-HG assay to ensure that the observed reduction in 2-HG is due to specific enzyme inhibition and not simply cell death.

Principle: Cell viability is assessed by measuring a marker of metabolic activity, such as intracellular ATP levels.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar).

  • The same cell culture plates used for the 2-HG assay.

  • Luminometer.

Procedure:

  • After collecting the supernatant for the 2-HG assay, proceed with the remaining cells in the plate.

  • Equilibrate the plate to room temperature.

  • Add the viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker to induce cell lysis.

  • Allow the plate to incubate at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent cell viability for each compound concentration relative to DMSO-treated controls. Determine the CC50 (cytotoxic concentration 50) value.

Visualizations: Pathways and Workflows

IDH1 Enzymatic Reactions

IDH1_Reactions cluster_wt Wild-Type IDH1 Pathway cluster_mutant Mutant IDH1 Neomorphic Pathway Isocitrate Isocitrate aKG_wt α-Ketoglutarate Isocitrate->aKG_wt Oxidative Decarboxylation NADP NADP+ NADPH_wt NADPH NADP->NADPH_wt wtIDH1 wtIDH1 aKG_mut α-Ketoglutarate HG2 D-2-Hydroxyglutarate (Oncometabolite) aKG_mut->HG2 Neomorphic Reduction NADPH_mut NADPH NADP_mut NADP+ NADPH_mut->NADP_mut mIDH1 mIDH1 (R132H/C)

Caption: Canonical (wild-type) vs. neomorphic (mutant) IDH1 reactions.

Mechanism of IDH1 Inhibitor Action

IDH1_Inhibitor_MoA mIDH1 Mutant IDH1 (e.g., R132H) mIDH1->Block Inhibitor IDH1 Inhibitor Inhibitor->mIDH1 aKG α-Ketoglutarate aKG->Block Conversion HG2 2-Hydroxyglutarate (Oncometabolite) Epigenetic Epigenetic Dysregulation HG2->Epigenetic Block->HG2 Blocked Tumorigenesis Tumorigenesis Epigenetic->Tumorigenesis

Caption: IDH1 inhibitors block the production of 2-HG from α-KG.

Workflow for In Vitro Enzymatic Assay

Enzymatic_Assay_Workflow start Start plate Dispense Serial Dilution of Inhibitor into Plate start->plate add_enzyme Add Purified mIDH1 Enzyme plate->add_enzyme preincubate Pre-incubate add_enzyme->preincubate add_sub Add Substrate Mix (α-KG, NADPH, Diaphorase, Resazurin) preincubate->add_sub read Measure Fluorescence Kinetically add_sub->read analyze Calculate Rate of Reaction & Percent Inhibition read->analyze ic50 Determine IC50 Value analyze->ic50 end End ic50->end

Caption: Generalized workflow for an IDH1 enzymatic inhibition assay.

Workflow for Cell-Based 2-HG Assay

Cellular_Assay_Workflow start Start seed Seed mIDH1 Cancer Cells in 96-well Plate start->seed treat Treat Cells with Inhibitor (48-72h) seed->treat collect Collect Supernatant for 2-HG analysis treat->collect viability Perform Cytotoxicity Assay on Remaining Cells (e.g., CellTiter-Glo) treat->viability prepare Prepare Supernatant for Mass Spectrometry collect->prepare analyze Calculate % 2-HG Reduction & % Viability viability->analyze lcms Quantify 2-HG via LC-MS/MS prepare->lcms lcms->analyze ec50 Determine EC50 & CC50 Values analyze->ec50 end End ec50->end

Caption: Workflow for a cell-based 2-HG inhibition & cytotoxicity assay.

References

Methodological & Application

Application Notes and Protocols for IDH1 Inhibitor 9 (IDH1i-9) Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the cellular activity of IDH1 Inhibitor 9 (IDH1i-9), a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. The primary assay focuses on the quantification of the oncometabolite D-2-hydroxyglutarate (2-HG), a direct product of the neomorphic activity of mutant IDH1.[1][2][3] Secondary assays are also described to evaluate the downstream effects of IDH1i-9 on cell viability.

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[2][4] These mutations confer a gain-of-function activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). 2-HG accumulation competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, resulting in epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis.[3]

IDH1i-9 is a small molecule inhibitor designed to selectively target mutant IDH1, blocking the production of 2-HG. The following protocols detail cell-based assays to determine the potency and efficacy of IDH1i-9 in a relevant cellular context.

Data Presentation

Table 1: In Vitro Cellular Potency of IDH1i-9
Cell LineIDH1 Mutation StatusAssay TypeEndpointIC50 (nM)
U-87 MG IDH1-R132HHeterozygous Mutant2-HG InhibitionIntracellular 2-HG50
HT1080Endogenous IDH1-R132C2-HG InhibitionIntracellular 2-HG75
U-87 MGWild-Type2-HG InhibitionIntracellular 2-HG>10,000
HCT116 IDH1-R132H/+Heterozygous MutantCell ViabilityATP Content1,500
U-87 MG IDH1-R132HHeterozygous MutantCell ViabilitydsDNA Content2,000
U-87 MGWild-TypeCell ViabilityATP Content>25,000

Note: The IC50 values presented are representative and may vary depending on experimental conditions.

Experimental Protocols

Cell Culture and Maintenance

A critical aspect of testing IDH1 inhibitors is the use of appropriate cell lines. Isogenic cell line pairs, consisting of a parental line with wild-type IDH1 and a line engineered to express a mutant IDH1 (e.g., R132H), are highly recommended for assessing inhibitor selectivity.[4] Endogenously mutated cell lines are also valuable models.

  • Recommended Cell Lines:

    • U-87 MG IDH1-R132H Isogenic Cell Line (e.g., ATCC HTB-14IG): A human glioblastoma cell line with an engineered heterozygous R132H mutation.[4]

    • U-87 MG (e.g., ATCC HTB-14): The parental wild-type cell line for the above.

    • HCT116 IDH1-R132H/+: A human colon cancer cell line with a heterozygous R132H knock-in mutation.

    • TB096 Human IDH1-Mutated Astrocytoma Cell Line (e.g., SCC431): An example of a patient-derived cell line with an endogenous IDH1 mutation.[2]

  • Culture Medium:

    • For U-87 MG and its derivatives: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • For HCT116 and its derivatives: RPMI 1640 medium supplemented with 10% FBS, 2mM L-glutamine, and 25mM sodium bicarbonate.[5]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Maintain cultures at a confluence between 30% and 80%.

Primary Assay: Intracellular 2-HG Measurement

This assay directly measures the on-target effect of IDH1i-9 by quantifying the reduction in intracellular 2-HG levels. Various methods can be employed for 2-HG detection, with LC-MS/MS being the gold standard for its sensitivity and specificity in distinguishing D- and L-2-HG enantiomers.[6] Enzymatic assays offer a higher-throughput alternative.[1]

  • Materials:

    • IDH1 mutant and wild-type cell lines

    • 96-well cell culture plates

    • IDH1i-9 compound stock solution (e.g., 10 mM in DMSO)

    • Phosphate-Buffered Saline (PBS)

    • Methanol for metabolite extraction

    • Internal standard for LC-MS/MS (e.g., ¹³C₅-labeled R-2HG)[7]

    • D-2-Hydroxyglutarate Assay Kit (enzymatic method)

    • LC-MS/MS system or plate reader for enzymatic assay

  • Protocol:

    • Cell Seeding: Seed IDH1 mutant and wild-type cells into 96-well plates at a density of 5,000 - 10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of IDH1i-9 in culture medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of IDH1i-9. Include a vehicle control (DMSO only). Incubate for 48-72 hours.[1]

    • Metabolite Extraction:

      • Carefully aspirate the medium from each well.

      • Wash the cells once with 150 µL of ice-cold PBS.

      • Add 100 µL of ice-cold 80% methanol (containing internal standard if using LC-MS/MS) to each well.

      • Incubate at -80°C for at least 30 minutes to precipitate proteins.

      • Centrifuge the plate at 4,000 rpm for 10 minutes at 4°C.

      • Transfer the supernatant (the metabolite extract) to a new 96-well plate for analysis.

    • 2-HG Quantification:

      • LC-MS/MS Analysis: Analyze the metabolite extracts according to the instrument's protocol for 2-HG detection.[6][7]

      • Enzymatic Assay: Follow the manufacturer's instructions for the D-2-Hydroxyglutarate Assay Kit.[1] This typically involves adding a reaction mix to the extracts and measuring a fluorescent or colorimetric signal.

    • Data Analysis:

      • Normalize the 2-HG signal to cell number (can be determined from a parallel plate using a cell viability assay).

      • Calculate the percentage of 2-HG inhibition for each concentration of IDH1i-9 relative to the vehicle control.

      • Plot the percent inhibition against the log concentration of IDH1i-9 and fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Assay: Cell Viability

This assay assesses the downstream effect of 2-HG reduction on the proliferation and viability of IDH1 mutant cancer cells.

  • Materials:

    • IDH1 mutant and wild-type cell lines

    • 96-well clear or white-walled cell culture plates

    • IDH1i-9 compound stock solution

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or Quant-iT™ PicoGreen™ dsDNA Assay Kit).[8][9][10]

  • Protocol:

    • Cell Seeding: Seed cells as described in the 2-HG assay protocol.

    • Compound Treatment: Treat cells with a serial dilution of IDH1i-9 as described above. Incubate for an extended period, typically 5-7 days, to observe effects on cell proliferation.[8]

    • Viability Measurement:

      • On the day of the measurement, allow the plate to equilibrate to room temperature.

      • Add the cell viability reagent to each well according to the manufacturer's protocol (e.g., for CellTiter-Glo®, add a volume equal to the volume of the culture medium).

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence using a plate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration of IDH1i-9 relative to the vehicle control.

      • Plot the percent viability against the log concentration of IDH1i-9 and fit the data to determine the IC50 value.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Isocitrate Isocitrate Wild_Type_IDH1 Wild_Type_IDH1 Isocitrate->Wild_Type_IDH1 NADP+ to NADPH alpha_KG alpha_KG Wild_Type_IDH1->alpha_KG Oxidative Decarboxylation Mutant_IDH1 Mutant_IDH1 alpha_KG->Mutant_IDH1 NADPH to NADP+ D_2_HG D_2_HG Mutant_IDH1->D_2_HG Neomorphic Reduction Inhibition_of_Dioxygenases Inhibition of α-KG-Dependent Dioxygenases D_2_HG->Inhibition_of_Dioxygenases Competitive Inhibition IDH1i_9 IDH1i-9 IDH1i_9->Mutant_IDH1 Inhibition Epigenetic_Alterations Histone/DNA Hypermethylation Inhibition_of_Dioxygenases->Epigenetic_Alterations Leads to Differentiation_Block Block in Cellular Differentiation Epigenetic_Alterations->Differentiation_Block Causes

Caption: Signaling pathway of mutant IDH1 and the inhibitory action of IDH1i-9.

Experimental_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_primary Primary Assay: 2-HG Measurement cluster_secondary Secondary Assay: Cell Viability A Seed IDH1-mutant and wild-type cells in 96-well plates B Allow cells to adhere overnight A->B C Prepare serial dilution of IDH1i-9 B->C D Treat cells with IDH1i-9 and vehicle control C->D E Incubate for 48-72 hours (2-HG Assay) or 5-7 days (Viability Assay) D->E F Wash cells with PBS E->F J Add cell viability reagent (e.g., CellTiter-Glo) E->J G Extract metabolites with 80% Methanol F->G H Quantify 2-HG using LC-MS/MS or Enzymatic Assay G->H I Analyze data and determine IC50 H->I K Measure luminescence J->K L Analyze data and determine IC50 K->L

Caption: Workflow for cell-based assays of IDH1i-9.

References

Application Notes: Enzymatic Assay for IDH1 Activity Using Novel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, primarily located in the cytoplasm and peroxisomes.[1][2] It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently reducing NADP+ to NADPH.[3][4] NADPH is vital for regenerating antioxidants and for anabolic processes.[2] Somatic point mutations in the IDH1 gene, most commonly at the R132 residue of the active site, are frequently identified in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[5][6]

These mutations confer a neomorphic (new) enzymatic function, causing the enzyme to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG) while oxidizing NADPH.[6][7][8] The accumulation of D-2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.[6][8] Consequently, small molecule inhibitors targeting mutant IDH1 (mIDH1) enzymes have emerged as a promising therapeutic strategy.[1][6] Ivosidenib (AG-120) is an FDA-approved inhibitor for the treatment of IDH1-mutated AML.[5][9][10]

These application notes provide a detailed protocol for a robust enzymatic assay to determine the potency and selectivity of novel test compounds, referred to herein as "IDH1 Inhibitor 9," against mutant IDH1 R132H. The assay measures the consumption of the cofactor NADPH, which is a direct indicator of mIDH1 enzymatic activity.

Principle of the Assay

The neomorphic activity of mutant IDH1 is the NADPH-dependent reduction of α-KG to D-2-HG. The enzymatic assay quantifies the activity of mIDH1 by monitoring the rate of NADPH consumption. This can be achieved through several methods:

  • Fluorometric Detection (Coupled Assay): The remaining NADPH after the primary reaction is used by a second enzyme, diaphorase, to reduce a non-fluorescent substrate (e.g., resazurin) into a highly fluorescent product (resorufin). The fluorescence intensity is inversely proportional to the mIDH1 activity. This method is highly sensitive and suitable for high-throughput screening (HTS).

  • Absorbance Detection: The decrease in NADPH concentration is monitored directly by measuring the change in absorbance at 340 nm.

  • LC-MS/MS Detection: The production of 2-HG is directly quantified using liquid chromatography-mass spectrometry, offering high specificity and accuracy.[8]

This protocol focuses on the fluorogenic coupled-enzyme assay, which provides a sensitive and scalable method for characterizing inhibitors.

IDH1 Signaling and Inhibition Pathway

Mutations in IDH1 alter its function, leading to the production of the oncometabolite 2-HG. This molecule disrupts normal cellular processes, including epigenetic regulation and signaling pathways like the PI3K/AKT/mTOR pathway, contributing to cancer development.[11][12][13] IDH1 inhibitors are designed to selectively block the mutant enzyme, reduce 2-HG levels, and restore normal cellular function.

IDH1_Pathway cluster_0 Normal Cell (Wild-Type IDH1) cluster_1 Cancer Cell (Mutant IDH1) Isocitrate_wt Isocitrate IDH1_wt Wild-Type IDH1 Isocitrate_wt->IDH1_wt aKG_wt α-Ketoglutarate (α-KG) Epigenetic Normal Epigenetic Regulation aKG_wt->Epigenetic Cofactor for dioxygenases IDH1_wt->aKG_wt NADPH_wt NADPH IDH1_wt->NADPH_wt NADP_wt NADP+ NADP_wt->IDH1_wt aKG_mut α-Ketoglutarate (α-KG) IDH1_mut Mutant IDH1 (e.g., R132H) aKG_mut->IDH1_mut HG2 D-2-Hydroxyglutarate (2-HG) Dysregulation Epigenetic Dysregulation (Histone/DNA Hypermethylation) HG2->Dysregulation Inhibits α-KG-dependent dioxygenases IDH1_mut->HG2 Neomorphic Activity NADP_mut NADP+ IDH1_mut->NADP_mut NADPH_mut NADPH NADPH_mut->IDH1_mut Tumorigenesis Tumorigenesis Dysregulation->Tumorigenesis Inhibitor This compound Inhibitor->IDH1_mut Inhibition

Caption: IDH1 signaling in normal vs. cancer cells and the action of an inhibitor.

Experimental Protocol: Fluorogenic Assay for IDH1 (R132H) Inhibition

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of "this compound" against the mutant IDH1 R132H enzyme.

Materials and Reagents
  • Enzyme: Recombinant human IDH1 (R132H)

  • Substrate: α-Ketoglutarate (α-KG)

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Test Compound: this compound

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% (w/v) Bovine Serum Albumin (BSA)[5]

  • Detection Reagents:

    • Diaphorase

    • Resazurin

  • Plate: 384-well, black, solid bottom microplate

  • Control Inhibitor: A known mIDH1 inhibitor (e.g., AGI-5198 or Ivosidenib) for assay validation.

Reagent Preparation
  • Assay Buffer: Prepare a 1X stock of the assay buffer and store at 4°C.

  • IDH1 (R132H) Enzyme Solution: Prepare a 2X working solution (e.g., 0.6 ng/µL) in cold 1X Assay Buffer. Keep on ice.[5]

  • Substrate/Cofactor Mix: Prepare a 4X working solution containing α-KG (e.g., 4 mM) and NADPH (e.g., 16 µM) in 1X Assay Buffer.[5]

  • This compound: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Subsequently, prepare 4X working solutions of the inhibitor by diluting the DMSO series in 1X Assay Buffer.

  • Detection Reagent Mix: Prepare a solution containing Resazurin (e.g., 15 µM) and Diaphorase (e.g., 0.01 units) in a suitable buffer as per the manufacturer's recommendation.[5]

Experimental Workflow Diagram

The following diagram outlines the key steps of the enzymatic assay protocol.

Assay_Workflow start Start prep 1. Reagent Preparation (Buffer, Enzyme, Substrates, Inhibitor Dilutions) start->prep plate_inhibitor 2. Dispense Inhibitor (2.5 µL of 4X solution) to 384-well plate prep->plate_inhibitor plate_enzyme 3. Add Enzyme (5 µL of 2X solution) & Pre-incubate (30 min) plate_inhibitor->plate_enzyme initiate_reaction 4. Initiate Reaction Add Substrate/Cofactor Mix (2.5 µL of 4X solution) plate_enzyme->initiate_reaction incubate 5. Incubate Reaction (60 min at RT) initiate_reaction->incubate detect 6. Add Detection Reagents & Incubate (10 min) incubate->detect read 7. Read Fluorescence (Ex: 535 nm, Em: 590 nm) detect->read analyze 8. Data Analysis (% Inhibition, IC50 Curve) read->analyze end End analyze->end

References

Application Notes and Protocols for IDH1 Inhibitor 9 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of IDH1 Inhibitor 9, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in various in vitro experimental settings. The provided information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that is frequently mutated in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] 2-HG accumulation drives tumorigenesis through epigenetic dysregulation, including DNA and histone hypermethylation, which alters gene expression and blocks cellular differentiation.[2][3] this compound is a small molecule designed to selectively inhibit the activity of mutant IDH1, thereby reducing 2-HG levels and potentially reversing its oncogenic effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various in vitro assays.

Table 1: Inhibitory Activity of this compound

TargetIC50 Value
IDH1 R132H124.4 nM
IDH1 R132C95.7 nM

Table 2: Effective Concentrations of this compound in Cell-Based Assays

AssayCell LineConcentration RangeObserved Effect
Apoptosis InductionHT-10802 - 10 µMDose-dependent increase in apoptosis
Cell Cycle ArrestHT-10802 - 10 µMS-phase arrest

Signaling Pathway

Mutant IDH1 utilizes α-ketoglutarate (α-KG) to produce the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases. This leads to widespread epigenetic alterations, such as histone and DNA hypermethylation. These epigenetic changes result in the dysregulation of gene expression, affecting key oncogenic signaling pathways like KRAS, MYC, and TNFα, and promoting a stem-cell-like state, ultimately driving tumorigenesis.[2][3][4]

IDH1_Signaling_Pathway cluster_Cell Cancer Cell with Mutant IDH1 cluster_Epigenetics Epigenetic Dysregulation cluster_Signaling Oncogenic Signaling alpha_KG α-Ketoglutarate mIDH1 Mutant IDH1 alpha_KG->mIDH1 Two_HG 2-Hydroxyglutarate (2-HG) mIDH1->Two_HG  Production Histone_Demethylases Histone Demethylases Two_HG->Histone_Demethylases Inhibition DNA_Demethylases DNA Demethylases Two_HG->DNA_Demethylases Inhibition Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation DNA_Hypermethylation DNA Hypermethylation DNA_Demethylases->DNA_Hypermethylation KRAS KRAS Pathway Histone_Hypermethylation->KRAS TNFa TNFα Pathway Histone_Hypermethylation->TNFa MYC MYC Pathway DNA_Hypermethylation->MYC Tumorigenesis Tumorigenesis KRAS->Tumorigenesis MYC->Tumorigenesis TNFa->Tumorigenesis Inhibitor This compound Inhibitor->mIDH1 Inhibition

Caption: Mutant IDH1 signaling pathway and the point of intervention for this compound.

Experimental Workflow

A typical workflow for the in vitro evaluation of this compound involves a multi-step process starting from initial biochemical assays to more complex cell-based functional assays.

Experimental_Workflow cluster_Workflow In Vitro Evaluation of this compound cluster_Functional_Assays 4. Functional Assays start Start enzymatic_assay 1. IDH1 Enzymatic Assay (Determine IC50) start->enzymatic_assay two_hg_assay 2. Intracellular 2-HG Measurement (Confirm target engagement in cells) enzymatic_assay->two_hg_assay cell_viability 3. Cell Viability/Proliferation Assay (Assess cytotoxic/cytostatic effects) two_hg_assay->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_viability->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Propidium Iodide) cell_viability->cell_cycle_assay data_analysis 5. Data Analysis and Interpretation apoptosis_assay->data_analysis cell_cycle_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for the in vitro characterization of this compound.

Detailed Experimental Protocols

Mutant IDH1 Enzymatic Inhibition Assay

Objective: To determine the in vitro potency of this compound against mutant IDH1 enzymes (e.g., R132H, R132C).

Materials:

  • Recombinant human mutant IDH1 (R132H or R132C) enzyme

  • This compound

  • α-ketoglutarate (α-KG)

  • NADPH

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA)

  • 384-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

  • Add the mutant IDH1 enzyme to each well and incubate for 15-30 minutes at room temperature.

  • Initiate the reaction by adding a mixture of α-KG and NADPH.

  • Immediately measure the decrease in NADPH absorbance at 340 nm in a kinetic mode for 30-60 minutes at 37°C.

  • Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Intracellular 2-HG Measurement Assay

Objective: To measure the effect of this compound on the production of 2-HG in cells harboring an IDH1 mutation.

Materials:

  • IDH1-mutant cell line (e.g., HT-1080)

  • Complete cell culture medium

  • This compound

  • LC-MS/MS system or a commercial 2-HG assay kit

  • Methanol

  • Chloroform

  • Water (LC-MS grade)

Procedure:

  • Seed IDH1-mutant cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 48-72 hours.

  • Harvest the cells and wash with ice-cold PBS.

  • Perform metabolite extraction using a cold methanol/water/chloroform solution.

  • Collect the aqueous phase containing the polar metabolites.

  • Analyze the 2-HG levels using a targeted LC-MS/MS method or a commercially available colorimetric or fluorometric 2-HG assay kit, following the manufacturer's instructions.

  • Normalize the 2-HG levels to the cell number or protein concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound in a relevant cancer cell line.

Materials:

  • IDH1-mutant cancer cell line (e.g., HT-1080)

  • Complete cell culture medium

  • This compound (concentrations: 2, 4, 8, 10 µM)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed HT-1080 cells in a 6-well plate and allow them to attach overnight.

  • Treat the cells with this compound at final concentrations of 2, 4, 8, and 10 µM, alongside a vehicle control (DMSO), for 48 hours.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of a cancer cell line.

Materials:

  • IDH1-mutant cancer cell line (e.g., HT-1080)

  • Complete cell culture medium

  • This compound (concentrations: 2, 4, 8, 10 µM)

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed HT-1080 cells in a 6-well plate and treat with this compound at final concentrations of 2, 4, 8, and 10 µM, and a vehicle control (DMSO), for 24 hours.

  • Harvest the cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.

References

Application Notes and Protocols for Measuring 2-Hydroxyglutarate (2-HG) Levels in Response to IDH1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] These mutations confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3][4] The accumulation of 2-HG plays a crucial role in tumorigenesis by affecting various cellular processes, including epigenetic regulation and DNA repair.[5] Consequently, the development of inhibitors targeting mutant IDH1 has become a promising therapeutic strategy.

This document provides detailed protocols for the accurate measurement of 2-HG levels to assess the efficacy of IDH1 inhibitors. While the user requested a protocol for "IDH1 Inhibitor 9," this specific designation does not correspond to a publicly known inhibitor. Therefore, these protocols are designed to be broadly applicable to potent and selective small molecule inhibitors of mutant IDH1, such as AG-120 (Ivosidenib) and AGI-5198.[6][7] The methodologies described herein are suitable for use in both cell culture and tissue samples.

Signaling Pathway of Mutant IDH1 and 2-HG Production

Mutant IDH1 enzymes homodimerize and catalyze the NADPH-dependent reduction of α-KG to 2-HG.[2][4] This represents a gain-of-function activity that is not present in the wild-type enzyme, which catalyzes the oxidative decarboxylation of isocitrate to α-KG.[3][4] The resulting accumulation of 2-HG can be measured as a pharmacodynamic biomarker of inhibitor activity.

IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm Isocitrate Isocitrate Wild-Type_IDH1 Wild-Type IDH1 Isocitrate->Wild-Type_IDH1 NADP+ -> NADPH alpha-Ketoglutarate alpha-Ketoglutarate Mutant_IDH1 Mutant IDH1 (e.g., R132H) alpha-Ketoglutarate->Mutant_IDH1 NADPH -> NADP+ 2-Hydroxyglutarate 2-Hydroxyglutarate Wild-Type_IDH1->alpha-Ketoglutarate Mutant_IDH1->2-Hydroxyglutarate IDH1_Inhibitor IDH1 Inhibitor IDH1_Inhibitor->Mutant_IDH1 Inhibition Enzymatic_Assay_Workflow cluster_workflow Enzymatic Assay Workflow A Sample Collection (Supernatant, Lysate, or Homogenate) B Deproteination (e.g., TCA precipitation) A->B C Transfer Supernatant to 96-well plate B->C D Add D2HGDH Enzyme Reaction Mix C->D E Incubate at 37°C D->E F Measure Fluorescence E->F G Data Analysis F->G LCMS_Workflow cluster_lcms LC-MS/MS Workflow A Sample Preparation with Internal Standard B Protein Precipitation A->B C Supernatant Evaporation B->C D Reconstitution C->D E LC-MS/MS Analysis D->E F Data Quantification E->F

References

Application Notes and Protocols for IDH1 Inhibitor 9 in CRISPR-Edited Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] Mutations in the IDH1 gene, particularly at the R132 residue, are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[2][3] These mutations confer a neomorphic enzymatic activity, leading to the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.[2][3]

The development of small molecule inhibitors targeting mutant IDH1 represents a promising therapeutic strategy.[2] IDH1 Inhibitor 9 is a potent and selective inhibitor of IDH1 with mutations at the R132 residue. CRISPR-Cas9 gene editing technology allows for the precise creation of isogenic cell lines containing specific IDH1 mutations, providing robust models to study the efficacy and mechanism of action of such inhibitors.[4]

These application notes provide detailed protocols for utilizing this compound in CRISPR-edited cell lines to assess its biological activity and therapeutic potential.

Product Information: this compound

PropertyValueReference
Target(s) Mutant IDH1 (R132H and R132C)[5]
IC50 (R132H) 124.4 nM[5]
IC50 (R132C) 95.7 nM[5]
Molecular Formula C26H30N4O3[6]
CAS Number 3037967-71-5[6][7]

Signaling Pathway and Mechanism of Action

Mutant IDH1 converts α-KG to 2-HG, which disrupts normal cellular processes. This compound allosterically inhibits the mutant IDH1 enzyme, preventing the production of 2-HG. This leads to the restoration of α-KG levels, subsequent demethylation of histones and DNA, and induction of cellular differentiation.

IDH1_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation Isocitrate Isocitrate WT_IDH1 Wild-type IDH1 Isocitrate->WT_IDH1 alpha-KG alpha-KG Normal\nMetabolism\n& Epigenetics Normal Metabolism & Epigenetics alpha-KG->Normal\nMetabolism\n& Epigenetics WT_IDH1->alpha-KG Isocitrate_mut Isocitrate Mutant_IDH1 Mutant IDH1 (e.g., R132H) Isocitrate_mut->Mutant_IDH1 alpha-KG_mut α-KG alpha-KG_mut->Mutant_IDH1 2-HG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1->2-HG Epigenetic\nDysregulation\n& Blocked\nDifferentiation Epigenetic Dysregulation & Blocked Differentiation 2-HG->Epigenetic\nDysregulation\n& Blocked\nDifferentiation IDH1_Inhibitor_9 This compound IDH1_Inhibitor_9->Mutant_IDH1

Mechanism of mutant IDH1 and its inhibition.

Experimental Protocols

Generation of IDH1 Mutant Cell Lines using CRISPR-Cas9

This protocol provides a general framework for creating IDH1 mutant cell lines. Optimization may be required for specific cell types.

CRISPR_Workflow sgRNA_Design 1. Design sgRNA targeting IDH1 exon 4 (for R132) Plasmid_Cloning 2. Clone sgRNA into Cas9 expression vector sgRNA_Design->Plasmid_Cloning Transfection 3. Transfect parental cell line (e.g., U87MG, HT1080) Plasmid_Cloning->Transfection Single_Cell_Sorting 4. Isolate single cells by FACS or limiting dilution Transfection->Single_Cell_Sorting Clonal_Expansion 5. Expand single-cell clones Single_Cell_Sorting->Clonal_Expansion Genomic_DNA_Extraction 6. Extract genomic DNA Clonal_Expansion->Genomic_DNA_Extraction PCR_and_Sequencing 7. PCR amplify and sequence the target region Genomic_DNA_Extraction->PCR_and_Sequencing Validation 8. Validate IDH1 mutation and 2-HG production PCR_and_Sequencing->Validation

Workflow for generating IDH1 mutant cell lines.

Materials:

  • Parental cell line (e.g., U87MG, HT1080)

  • CRISPR-Cas9 expression vector (e.g., pX330)

  • sgRNA targeting the R132 codon of IDH1

  • Homology-directed repair (HDR) template with the desired mutation (e.g., R132H)

  • Transfection reagent

  • Fluorescence-activated cell sorter (FACS) or 96-well plates for limiting dilution

  • Genomic DNA extraction kit

  • PCR reagents and Sanger sequencing service

Protocol:

  • sgRNA Design: Design and synthesize sgRNAs targeting the region of the IDH1 gene containing the R132 codon.

  • Vector Construction: Clone the sgRNA into a Cas9 expression vector.[8]

  • Transfection: Co-transfect the parental cell line with the Cas9-sgRNA plasmid and the HDR template containing the desired IDH1 mutation.[8]

  • Single-Cell Isolation: 24-48 hours post-transfection, isolate single cells into 96-well plates using FACS or limiting dilution.[9]

  • Clonal Expansion: Expand the single-cell clones.

  • Genotyping: Extract genomic DNA from the expanded clones. Amplify the targeted region of the IDH1 gene by PCR and verify the presence of the desired mutation by Sanger sequencing.

  • Functional Validation: Confirm the neomorphic activity of the mutant IDH1 by measuring the production of 2-HG (see Protocol 3).

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability of CRISPR-edited cells.

Materials:

  • IDH1 mutant and wild-type (WT) CRISPR-edited cell lines

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed IDH1 mutant and WT cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell LineIDH1 StatusExpected Outcome with this compound
HT-1080R132CDose-dependent decrease in cell viability.
U87MG (CRISPR-edited)R132HDose-dependent decrease in cell viability.
U87MG (WT)Wild-TypeMinimal effect on cell viability.

A study on a similar compound showed that at concentrations of 2, 4, 8, and 10 µM, it induced apoptosis and caused S-phase cell cycle arrest in a dose-dependent manner in HT-1080 cells.[5][6][12]

Measurement of Intracellular 2-Hydroxyglutarate (2-HG)

This protocol measures the oncometabolite 2-HG, the direct product of mutant IDH1 activity.

Materials:

  • IDH1 mutant and WT CRISPR-edited cell lines

  • This compound

  • D-2-Hydroxyglutarate Assay Kit (Colorimetric or Fluorometric)

  • Microplate reader

Protocol:

  • Cell Culture and Treatment: Culture IDH1 mutant and WT cells to 80-90% confluency. Treat the cells with various concentrations of this compound for 24-48 hours.

  • Sample Preparation: Harvest the cells (approximately 1 x 10^6) and prepare cell lysates according to the assay kit manufacturer's instructions. This typically involves homogenization in an assay buffer.[13][14]

  • Assay Procedure: Perform the 2-HG assay according to the kit protocol. This generally involves the enzymatic conversion of D-2HG to α-KG, which is coupled to a colorimetric or fluorometric probe.[13][14][15]

  • Data Analysis: Measure the absorbance or fluorescence and calculate the concentration of 2-HG in each sample based on a standard curve.

Cell LineTreatmentExpected 2-HG Levels
IDH1 MutantVehicle (DMSO)High
IDH1 MutantThis compoundDose-dependent decrease
IDH1 Wild-TypeVehicle (DMSO)Low / Undetectable
IDH1 Wild-TypeThis compoundLow / Undetectable

Preclinical studies with other potent IDH1 inhibitors have demonstrated a rapid and profound decrease in 2-HG levels in AML cells in vitro.[1]

Western Blot Analysis

This protocol is for assessing the expression of IDH1 and downstream signaling pathway proteins.

Materials:

  • IDH1 mutant and WT CRISPR-edited cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-IDH1, anti-phospho-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: Treat cells with this compound as required. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[16]

    • Incubate the membrane with the primary antibody overnight at 4°C.[17]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[16]

Troubleshooting

IssuePossible CauseSuggested Solution
Low CRISPR editing efficiency Poor transfection efficiency; Inactive sgRNA/Cas9Optimize transfection protocol; Test different sgRNA designs.
No effect on cell viability Insufficient drug concentration or incubation time; Cell line resistanceIncrease inhibitor concentration and/or incubation time; Verify IDH1 mutation and 2-HG production.
High background in 2-HG assay Sample interferenceDeproteinize samples using a 10 kDa spin column.
Weak or no signal in Western blot Insufficient protein loading; Poor antibody qualityIncrease protein amount; Use a validated antibody at the recommended dilution.

Conclusion

The use of this compound in conjunction with CRISPR-edited cell lines provides a powerful platform for investigating the therapeutic potential of targeting mutant IDH1. The protocols outlined in these application notes offer a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of this and other IDH1 inhibitors, ultimately contributing to the development of novel cancer therapies.

References

Application Notes and Protocols for Assessing Cell Viability in Response to IDH1 Inhibitor 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the effects of IDH1 Inhibitor 9 on cell viability. The included methodologies are essential for preclinical evaluation and understanding the cellular response to this targeted therapy.

Introduction to this compound

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in IDH1, particularly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a significant role in tumorigenesis through epigenetic dysregulation.[1][2]

This compound is a potent small molecule inhibitor targeting mutant IDH1 enzymes, specifically the R132H and R132C variants.[3] By inhibiting the production of 2-HG, this compound can induce apoptosis and cell cycle arrest in cancer cells harboring these mutations, thereby suppressing tumor growth.[3][4] Accurate assessment of its impact on cell viability is crucial for determining its therapeutic potential.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and other relevant mutant IDH1 inhibitors.

Table 1: In Vitro Potency of this compound [3]

TargetIC50 (nM)
IDH1 R132H124.4
IDH1 R132C95.7

Table 2: Cellular Effects of this compound on HT-1080 Cells [3]

AssayConcentration (µM)Incubation TimeObserved Effect
Apoptosis Analysis2, 4, 848 hDose-dependent induction of apoptosis
Cell Cycle Analysis2, 4, 8, 1024 hInduced S phase arrest (22.4% to 51.6% of cells)

Signaling Pathways Affected by Mutant IDH1 and its Inhibition

Mutant IDH1 primarily exerts its oncogenic effects through the production of 2-HG, which competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases. This leads to widespread epigenetic changes and altered cellular metabolism. The PI3K/AKT/mTOR pathway is also implicated in the cellular response to IDH1 activity.[5][6][7]

IDH1_Signaling_Pathway cluster_0 Normal Cell Metabolism cluster_1 Mutant IDH1 Pathway cluster_2 Therapeutic Intervention cluster_3 Downstream Signaling Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG wtIDH1 mTOR mTOR alpha_KG->mTOR Modulates alpha_KG_mut α-Ketoglutarate Two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG_mut->Two_HG mutIDH1 Epigenetic_Changes Epigenetic Alterations (Histone & DNA Hypermethylation) Two_HG->Epigenetic_Changes Inhibits α-KG-dependent dioxygenases (TET, KDM) Tumorigenesis Tumorigenesis Epigenetic_Changes->Tumorigenesis IDH1_Inhibitor_9 This compound IDH1_Inhibitor_9->Two_HG Blocks Production PI3K PI3K AKT AKT PI3K->AKT AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

Caption: Signaling pathway of mutant IDH1 and the point of intervention for this compound.

Experimental Workflow for Assessing Cell Viability

A general workflow for evaluating the effect of this compound on cell viability is depicted below. This workflow can be adapted for various cell viability assays.

Cell_Viability_Workflow start Start cell_culture Cell Seeding (e.g., 96-well plate) start->cell_culture treatment Treatment with This compound (various concentrations) cell_culture->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay Perform Cell Viability Assay incubation->assay data_acquisition Data Acquisition (e.g., Plate Reader, Microscope, Flow Cytometer) assay->data_acquisition data_analysis Data Analysis (Calculate % viability, IC50) data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing cell viability after treatment with this compound.

Experimental Protocols

Detailed protocols for commonly used cell viability assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest (e.g., HT-1080)

  • Complete culture medium

  • This compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)[8][9]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) in 100 µL of complete culture medium and incubate overnight.[10]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.[8]

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[8]

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[8]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8][11]

  • Mix gently to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[12][13][14]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Seed cells in an opaque-walled 96-well plate at an appropriate density in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add the desired volume of diluted inhibitor or vehicle control to the wells.

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.[12][15]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12][16]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12][15]

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][15]

  • Measure the luminescence using a plate luminometer.[16]

  • Calculate the percentage of cell viability relative to the vehicle control.

Trypan Blue Exclusion Assay

This dye exclusion method distinguishes viable from non-viable cells based on membrane integrity.[17][18][19]

Materials:

  • Cells treated with this compound

  • Trypan Blue solution (0.4%)[17]

  • Phosphate-Buffered Saline (PBS)

  • Hemocytometer

  • Microscope

Protocol:

  • Harvest cells following treatment with this compound and resuspend in PBS.

  • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[17][18]

  • Incubate the mixture at room temperature for 1-3 minutes.[18][19] Do not exceed 5 minutes, as this can lead to an overestimation of cell death.[18]

  • Load 10 µL of the mixture into a hemocytometer.[17]

  • Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.

  • Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100.[17]

Apoptosis Assays

This compound has been shown to induce apoptosis.[3] Various methods can be used to detect and quantify apoptosis.

a. Annexin V Staining for Early Apoptosis

This assay detects the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane, an early hallmark of apoptosis.[20]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) or 7-AAD for distinguishing late apoptotic/necrotic cells

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Harvest cells after treatment and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

b. Caspase Activity Assays

Caspases are key mediators of apoptosis.[21] Assays are available to measure the activity of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3, -7).[21] These are often colorimetric or fluorometric and can be performed in a plate-based format.

c. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Late Apoptosis

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[20]

Protocol: (General overview, follow kit-specific instructions)

  • Fix and permeabilize treated cells.

  • Incubate cells with a reaction mixture containing TdT enzyme and labeled dUTPs.

  • The TdT enzyme incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

  • Detect the incorporated label using fluorescence microscopy or flow cytometry.

Troubleshooting and Considerations

  • Cell Density: Ensure optimal cell seeding density to avoid overgrowth or nutrient depletion, which can affect viability independently of the inhibitor.

  • DMSO Concentration: Keep the final concentration of the vehicle (DMSO) consistent across all wells and as low as possible (typically <0.5%) to avoid solvent-induced toxicity.

  • Incubation Time: The optimal incubation time for observing the effects of this compound may vary between cell lines. Time-course experiments are recommended.

  • Assay Choice: The choice of viability assay depends on the specific research question. Metabolic assays like MTT and CellTiter-Glo are suitable for high-throughput screening, while apoptosis assays provide more mechanistic insights.

  • Controls: Always include positive (e.g., a known cytotoxic agent) and negative (vehicle-treated) controls to ensure the assay is performing correctly.

References

Evaluating Apoptosis Induction by IDH1 Inhibitor 9: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] Mutations in the IDH1 gene are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[2][3] These mutations result in a neomorphic enzymatic activity that converts α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).[4] The accumulation of 2-HG disrupts various cellular processes, including epigenetic regulation and DNA repair, contributing to tumorigenesis.[1][4]

IDH1 inhibitors, such as the hypothetical "IDH1 Inhibitor 9," are a promising class of targeted therapies designed to selectively inhibit the mutant IDH1 enzyme, thereby reducing 2-HG levels and inducing anti-tumor responses.[3] A key mechanism by which these inhibitors exert their therapeutic effect is the induction of apoptosis, or programmed cell death.[3] This document provides detailed application notes and protocols for evaluating the apoptotic effects of this compound in cancer cells.

Signaling Pathway of Mutant IDH1 and Apoptosis Induction

Mutant IDH1 promotes tumorigenesis by producing 2-HG, which inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation.[4] Inhibition of mutant IDH1 by compounds like this compound reduces 2-HG levels, which can lead to cellular differentiation and apoptosis.[3][4] The induction of apoptosis by IDH1 inhibitors can be mediated through various intrinsic and extrinsic pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic program.

cluster_0 Mutant IDH1 Pathway cluster_1 Therapeutic Intervention and Apoptosis Isocitrate Isocitrate mIDH1 Mutant IDH1 Isocitrate->mIDH1 Substrate alpha-KG alpha-KG 2-HG 2-Hydroxyglutarate alpha-KG->2-HG Neomorphic Activity NADPH NADPH NADPH->mIDH1 NADP+ NADP+ mIDH1->alpha-KG mIDH1->NADP+ Epigenetic\nAlterations Epigenetic Alterations 2-HG->Epigenetic\nAlterations Block in\nDifferentiation Block in Differentiation Epigenetic\nAlterations->Block in\nDifferentiation Tumorigenesis Tumorigenesis Block in\nDifferentiation->Tumorigenesis Caspase_Activation Caspase Activation Block in\nDifferentiation->Caspase_Activation Reversal leads to IDH1_Inhibitor_9 This compound IDH1_Inhibitor_9->mIDH1 Inhibition IDH1_Inhibitor_9->2-HG Reduction Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of mutant IDH1 and the mechanism of apoptosis induction by this compound.

Methods for Evaluating Apoptosis

Several well-established methods can be employed to quantify and characterize the apoptotic response of cancer cells to treatment with this compound. These include Annexin V/Propidium Iodide (PI) staining for the detection of early and late apoptosis, caspase activity assays to measure the activation of key apoptotic enzymes, and Western blotting to analyze the expression of apoptosis-related proteins.[5][6] The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay can also be used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[7]

Data Presentation: Expected Quantitative Changes in Apoptosis Markers

The following tables summarize hypothetical, yet representative, quantitative data from experiments evaluating the effect of this compound on a relevant cancer cell line (e.g., a glioma cell line with an IDH1-R132H mutation).

Table 1: Annexin V/PI Staining for Apoptosis

Treatment (24 hours) Viable Cells (%) (Annexin V- / PI-) Early Apoptotic Cells (%) (Annexin V+ / PI-) Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control (DMSO) 95 ± 2.5 3 ± 1.2 2 ± 0.8
This compound (1 µM) 80 ± 3.1 12 ± 2.0 8 ± 1.5
This compound (5 µM) 65 ± 4.2 25 ± 3.5 10 ± 1.8
This compound (10 µM) 40 ± 5.0 45 ± 4.1 15 ± 2.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Caspase-3/7 Activity Assay

Treatment (24 hours) Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control (DMSO) 1.0
This compound (1 µM) 2.5 ± 0.3
This compound (5 µM) 4.8 ± 0.5
This compound (10 µM) 8.2 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Western Blot Analysis of Apoptosis-Related Proteins

Treatment (24 hours) Cleaved Caspase-3 (Fold Change vs. Control) Cleaved PARP (Fold Change vs. Control) Bcl-2 (Fold Change vs. Control) Bax (Fold Change vs. Control)
Vehicle Control (DMSO) 1.0 1.0 1.0 1.0
This compound (5 µM) 5.2 ± 0.6 4.5 ± 0.4 0.4 ± 0.1 2.1 ± 0.2

Data is presented as a fold change relative to the untreated control, normalized to a loading control (e.g., β-actin).

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[5] PI is a nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[5]

start Start: Seed and treat cells harvest Harvest cells (suspension or adherent) start->harvest wash1 Wash with ice-cold PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC and incubate resuspend->stain wash2 Wash with 1X Binding Buffer stain->wash2 add_pi Resuspend and add PI wash2->add_pi analyze Analyze by Flow Cytometry add_pi->analyze

Caption: Experimental workflow for Annexin V/PI staining.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 1 x 10^6 cells/mL and allow them to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).[5]

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation.[8]

    • Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution to preserve membrane integrity.[5]

  • Washing: Wash cells twice with ice-cold phosphate-buffered saline (PBS).[9]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.[10]

    • Add 5 µL of FITC-conjugated Annexin V and incubate for 15 minutes at room temperature in the dark.[9]

    • Add 400 µL of 1X Binding Buffer.[9]

    • Add 5 µL of Propidium Iodide (PI) staining solution immediately before analysis.[11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[5] Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.[10]

Caspase Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic cascade. This colorimetric or fluorometric assay measures their activity using a substrate that releases a detectable molecule upon cleavage by active caspases.[12]

start Start: Seed and treat cells lyse Lyse cells in chilled lysis buffer start->lyse centrifuge Centrifuge to remove debris lyse->centrifuge prepare_rxn Prepare reaction mix (buffer, DTT, substrate) centrifuge->prepare_rxn incubate Incubate lysate with reaction mix prepare_rxn->incubate read Read absorbance/ fluorescence incubate->read

Caption: Experimental workflow for a caspase activity assay.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described above.[12]

  • Cell Lysis: After treatment, wash cells with PBS and lyse them with a chilled cell lysis buffer on ice for 10-15 minutes.[13][14]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant.[15]

  • Assay Reaction:

    • In a new 96-well plate, add an equal amount of protein from each sample.

    • Add reaction buffer containing dithiothreitol (DTT).[16]

    • Add the caspase-3/7 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric).[12][16]

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours.[12] Measure the absorbance at 405 nm (for colorimetric) or fluorescence at an excitation/emission of 380/460 nm (for fluorometric).[12]

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway, such as the cleavage of caspases and their substrates (e.g., PARP), and changes in the expression of Bcl-2 family proteins.[17]

start Start: Treat cells lyse Lyse cells and extract protein start->lyse quantify Quantify protein concentration lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL and image secondary_ab->detect

Caption: Experimental workflow for Western blot analysis.

Protocol:

  • Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[15]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]

    • Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.[15]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15] Quantify band intensities using densitometry software.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently labeled dUTPs.[7]

start Start: Prepare and fix cells/ tissue sections permeabilize Permeabilize with Triton X-100 or Proteinase K start->permeabilize equilibrate (Optional) Equilibration Buffer permeabilize->equilibrate label_dna Incubate with TdT and labeled dUTPs equilibrate->label_dna wash Wash to remove unincorporated nucleotides label_dna->wash detect Visualize by fluorescence microscopy or flow cytometry wash->detect

Caption: Experimental workflow for the TUNEL assay.

Protocol:

  • Sample Preparation and Fixation:

    • Adherent Cells: Grow cells on coverslips, wash with PBS, and fix with 4% paraformaldehyde (PFA) for 15-30 minutes at room temperature.[7]

    • Suspension Cells: Fix cells in suspension with 4% PFA.[18]

    • Tissue Sections: Deparaffinize and rehydrate paraffin-embedded sections.[7]

  • Permeabilization: Incubate samples in a permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS) to allow entry of the labeling enzymes.[7]

  • TdT Labeling Reaction:

    • Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs (e.g., FITC-dUTP) for 60 minutes at 37°C in a humidified chamber.[7][19]

    • Include a negative control (without TdT enzyme) and a positive control (pre-treated with DNase I).[7]

  • Detection: Wash the samples to remove unincorporated nucleotides and visualize the fluorescent signal using a fluorescence microscope or flow cytometer.[18]

Conclusion

The protocols and application notes provided here offer a comprehensive framework for researchers to effectively evaluate the apoptotic effects of this compound. By employing a combination of these methods, it is possible to obtain robust and quantitative data on the induction of apoptosis, elucidate the underlying molecular mechanisms, and assess the therapeutic potential of this novel inhibitor. Consistent and careful execution of these experiments will yield reliable data crucial for advancing the development of targeted therapies for IDH1-mutant cancers.

References

Application Notes and Protocols: The Synergistic Potential of IDH1 Inhibition in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a frequent occurrence in several cancers, including acute myeloid leukemia (AML) and glioma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation.[1] Small molecule inhibitors targeting mutant IDH1, such as Ivosidenib (AG-120), have shown clinical efficacy by reducing 2-HG levels and promoting myeloid differentiation.[2] However, to enhance therapeutic outcomes and overcome potential resistance, combining IDH1 inhibitors with standard chemotherapy agents is a promising strategy.

This document provides detailed application notes and protocols for studying the combination of a representative IDH1 inhibitor, Ivosidenib, with various chemotherapy agents. While the user requested information on "IDH1 Inhibitor 9," this specific compound is not extensively documented in publicly available literature. Therefore, we will focus on the well-characterized and FDA-approved IDH1 inhibitor, Ivosidenib, as a surrogate to provide comprehensive and actionable data and protocols.

Ivosidenib: A Targeted IDH1 Inhibitor

Ivosidenib is an oral, selective inhibitor of the mutant IDH1 enzyme.[3] It is approved for the treatment of IDH1-mutated AML and cholangiocarcinoma.

Chemical Structure of Ivosidenib:

G ivosidenib

Caption: Chemical structure of Ivosidenib (AG-120).

Rationale for Combination Therapy

The combination of Ivosidenib with chemotherapy is based on complementary mechanisms of action:

  • Ivosidenib: Promotes differentiation of malignant cells by inhibiting the production of the oncometabolite 2-HG.

  • Chemotherapy: Induces cytotoxicity in rapidly dividing cells through DNA damage or inhibition of essential cellular processes.

This dual approach aims to both eliminate the bulk of cancer cells and induce the differentiation of the remaining malignant cells, potentially leading to more durable responses.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Ivosidenib in combination with chemotherapy.

Table 1: Preclinical Efficacy of Ivosidenib Combination Therapy

Cancer TypeCombination Agent(s)Model SystemEfficacy ReadoutResults
AMLAzacitidinePatient-Derived Xenograft (PDX)Leukemia Stem Cell DepletionSimultaneous treatment was 70-fold more efficient than sequential treatment.
AMLCytarabine + Daunorubicin ("7+3")Phase 1 Clinical TrialEnd-of-Induction CR Rate55%
AMLCytarabine + Idarubicin ("7+3")Phase 1 Clinical TrialCR/CRi/CRp Rate72%
GliomaTemozolomide--Currently under investigation in clinical trials (e.g., with Vorasidenib). Preclinical synergy data is emerging.

Table 2: Clinical Efficacy of Ivosidenib Combination Therapy in Newly Diagnosed IDH1-Mutant AML

Treatment ArmMedian Overall SurvivalComplete Remission (CR) RateEvent-Free Survival (12 months)
Ivosidenib + Azacitidine24.0 months[4][5]47.2%[5]37%[6]
Placebo + Azacitidine7.9 months[4][5]14.9%[5]12%[6]

Signaling Pathways and Experimental Workflows

IDH1 Mutant Signaling Pathway

Mutant IDH1 alters cellular metabolism and epigenetics, impacting multiple downstream pathways. The PI3K/AKT/mTOR pathway has been identified as a key signaling cascade activated by IDH1 mutations, promoting cell proliferation and invasion.[7][8]

IDH1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Invasion mTOR->Proliferation Isocitrate Isocitrate alpha_KG alpha-KG Isocitrate->alpha_KG Wild-type IDH1 two_HG 2-HG alpha_KG->two_HG Mutant IDH1 mutant_IDH1 Mutant IDH1 Differentiation_Block Differentiation Block two_HG->Differentiation_Block Ivosidenib Ivosidenib Ivosidenib->mutant_IDH1 Inhibition

Caption: IDH1 mutant signaling pathway and point of intervention for Ivosidenib.

Experimental Workflow for In Vitro Synergy Studies

A typical workflow to assess the synergistic effects of an IDH1 inhibitor and a chemotherapy agent in vitro.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cancer Cell Line (e.g., IDH1-mutant AML or Glioma) cell_culture Cell Seeding in Multi-well Plates start->cell_culture treatment Treatment with Ivosidenib, Chemotherapy Agent, and Combination cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Annexin V/PI Staining) incubation->apoptosis caspase Caspase Activity (Caspase-Glo 3/7) incubation->caspase data_analysis Data Analysis: - Dose-Response Curves - Synergy Calculation (CI) viability->data_analysis apoptosis->data_analysis caspase->data_analysis end Conclusion: Synergistic, Additive, or Antagonistic Effect data_analysis->end

Caption: Workflow for in vitro synergy assessment of Ivosidenib and chemotherapy.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for determining cell viability following treatment with Ivosidenib and/or chemotherapy.

Materials:

  • IDH1-mutant cancer cell line

  • Complete culture medium

  • 96-well flat-bottom plates

  • Ivosidenib (dissolved in DMSO)

  • Chemotherapy agent (dissolved in an appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of Ivosidenib and the chemotherapy agent.

  • Treat the cells with single agents and in combination at various concentrations. Include vehicle-only controls.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate for 15 minutes on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Plot dose-response curves and determine the IC50 for each agent.

  • Use the Chou-Talalay method to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[9][10]

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in cells treated with Ivosidenib and/or chemotherapy.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within one hour.

Data Analysis:

  • Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of key executioner caspases in apoptosis.

Materials:

  • Treated and control cells in a 96-well white-walled plate

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and equilibrate to room temperature.

  • Remove the 96-well plate containing cells from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence using a luminometer.

Data Analysis:

  • Subtract the background luminescence (from wells with no cells).

  • Express caspase activity as relative light units (RLU) or as a fold change compared to the vehicle-treated control.

In Vivo Efficacy in an AML Patient-Derived Xenograft (PDX) Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of Ivosidenib in combination with chemotherapy using an AML PDX model.[11]

Materials:

  • Immunodeficient mice (e.g., NSG)

  • Cryopreserved primary human AML cells with an IDH1 mutation

  • Ivosidenib (formulated for oral gavage)

  • Chemotherapy agent (e.g., cytarabine, doxorubicin, formulated for intravenous or intraperitoneal injection)

  • Calipers for tumor measurement (if applicable for solid tumors)

  • Flow cytometry reagents for monitoring human CD45+ cells

Procedure:

  • Cell Preparation and Implantation:

    • Thaw cryopreserved primary AML cells and assess viability.

    • Inject 1-5 x 10^6 viable cells intravenously into each mouse.

  • Engraftment Monitoring:

    • Beginning 3-4 weeks post-implantation, monitor for engraftment of human AML cells (hCD45+) in the peripheral blood via flow cytometry.

  • Treatment Initiation:

    • Once engraftment reaches a predetermined level (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment groups:

      • Vehicle control

      • Ivosidenib alone

      • Chemotherapy agent alone

      • Ivosidenib + Chemotherapy agent

  • Drug Administration:

    • Administer Ivosidenib daily via oral gavage.

    • Administer chemotherapy according to a clinically relevant schedule (e.g., for a "7+3" regimen, cytarabine for 7 days and an anthracycline for 3 days).

  • Monitoring and Endpoints:

    • Monitor animal health and body weight regularly.

    • Track disease progression by measuring the percentage of hCD45+ cells in peripheral blood.

    • At the end of the study, harvest bone marrow, spleen, and other organs to assess leukemic burden.

    • Primary endpoints may include overall survival and reduction in leukemic burden.

Data Analysis:

  • Plot survival curves (Kaplan-Meier) and compare between treatment groups.

  • Compare the percentage of hCD45+ cells in peripheral blood, bone marrow, and spleen across treatment groups.

Conclusion

The combination of the IDH1 inhibitor Ivosidenib with standard chemotherapy agents represents a promising therapeutic strategy for IDH1-mutated cancers. The protocols and data presented in these application notes provide a framework for researchers to investigate the synergistic potential of such combinations in preclinical models. Rigorous in vitro and in vivo studies are essential to optimize dosing and scheduling and to identify the patient populations most likely to benefit from this targeted combination therapy approach.

References

Application Notes and Protocols for Efficacy Studies of IDH1 Inhibitor 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant therapeutic target in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1] These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis by altering cellular metabolism and epigenetic regulation.[1][2] IDH1 Inhibitor 9 is a potent and selective small molecule designed to target mutant IDH1, blocking the production of 2-HG and thereby inhibiting cancer cell growth and survival.[3][4][5]

These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound.

Mechanism of Action and Signaling Pathway

Mutant IDH1 converts α-ketoglutarate (α-KG) to 2-HG.[6] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation.[6][7] Furthermore, studies have shown that IDH1 mutations can activate the PI3K/AKT/mTOR signaling pathway, promoting cell proliferation, migration, and invasion.[2][8][9][10] this compound is designed to specifically inhibit the mutant IDH1 enzyme, leading to a reduction in 2-HG levels, reversal of epigenetic alterations, and induction of cell differentiation.[11][12]

IDH1_Signaling_Pathway cluster_cell Cancer Cell cluster_epigenetics Epigenetic Dysregulation cluster_pi3k PI3K/AKT/mTOR Pathway mutant_IDH1 Mutant IDH1 (R132H) two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mutant_IDH1->two_HG NADPH -> NADP+ PI3K PI3K mutant_IDH1->PI3K Activates alpha_KG α-Ketoglutarate alpha_KG->mutant_IDH1 Histone_Demethylases Histone Demethylases two_HG->Histone_Demethylases DNA_Demethylases TET Enzymes two_HG->DNA_Demethylases Hypermethylation DNA/Histone Hypermethylation Histone_Demethylases->Hypermethylation DNA_Demethylases->Hypermethylation Differentiation_Block Block in Cellular Differentiation Hypermethylation->Differentiation_Block AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation IDH1_Inhibitor_9 This compound IDH1_Inhibitor_9->mutant_IDH1 Inhibits

Caption: IDH1 mutation signaling and inhibitor action.

In Vitro Efficacy Studies

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation and viability of cancer cells harboring IDH1 mutations. The MTT assay is a colorimetric assay based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[13][14]

Protocol:

  • Cell Seeding: Seed IDH1-mutant cancer cells (e.g., HT1080, U87-MG R132H) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[15][16]

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).[17]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

CompoundCell LineIC50 (µM)
This compoundHT1080 (IDH1-R132C)Expected sub-micromolar
This compoundU87-MG (IDH1-R132H)Expected sub-micromolar
Control Compound (e.g., AGI-5198)HT1080 (IDH1-R132C)Literature value
2-HG Measurement Assay (LC-MS/MS)

This assay quantifies the intracellular and extracellular levels of the oncometabolite 2-HG following treatment with this compound.

Protocol:

  • Cell Culture and Treatment: Culture IDH1-mutant cells and treat with this compound at various concentrations for 48 hours.

  • Sample Collection: Collect both the cell culture medium and cell pellets.

  • Metabolite Extraction: For cell pellets, add 80% methanol and lyse the cells. Centrifuge to remove cell debris.[18] For the medium, centrifuge to remove any floating cells.

  • Derivatization (Optional but recommended for chiral separation): Use a chiral derivatizing agent such as diacetyl-L-tartaric anhydride (DATAN) to distinguish between D-2-HG and L-2-HG.[18]

  • LC-MS/MS Analysis: Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify 2-HG levels.[18][19]

  • Data Analysis: Normalize 2-HG levels to cell number or total protein concentration and calculate the percentage reduction compared to the vehicle control.

TreatmentConcentration2-HG Reduction (Cell Pellet)2-HG Reduction (Medium)
This compound1 µMExpected >90%Expected >90%
This compound10 µMExpected >95%Expected >95%
Vehicle Control-0%0%
Western Blot Analysis

This technique is used to assess the expression levels of IDH1 and downstream signaling proteins.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[20][21]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[20]

    • Incubate with primary antibodies (e.g., anti-IDH1-R132H, anti-phospho-AKT, anti-phospho-mTOR, anti-β-actin) overnight at 4°C.[20]

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[20]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[21][22]

In Vivo Efficacy Studies

Orthotopic Xenograft Model of Glioblastoma

This model is crucial for evaluating the efficacy of brain-penetrant compounds like this compound in a physiologically relevant microenvironment.[1][23]

Experimental_Workflow start Start cell_culture 1. Culture IDH1-Mutant Glioma Cells start->cell_culture cell_prep 2. Prepare Cell Suspension (e.g., 1x10^5 cells in 5 µL) cell_culture->cell_prep animal_prep 3. Anesthetize Immunocompromised Mice cell_prep->animal_prep injection 4. Stereotactic Intracranial Injection animal_prep->injection randomization 5. Tumor Establishment & Randomization injection->randomization treatment 6. Treatment with This compound or Vehicle randomization->treatment monitoring 7. Monitor Tumor Growth (MRI) & Animal Health treatment->monitoring endpoint 8. Endpoint Analysis: Tumor Volume, 2-HG Levels, Survival monitoring->endpoint end End endpoint->end

Caption: In vivo orthotopic xenograft workflow.

Protocol:

  • Cell Preparation: Culture IDH1-mutant glioma cells (e.g., patient-derived xenograft lines or engineered U87-MG cells) and prepare a single-cell suspension in sterile PBS or serum-free medium at a concentration of 1 x 10^5 cells/5 µL.[1][23]

  • Animal Model: Use 6-8 week old immunocompromised mice (e.g., nude or SCID).[1]

  • Stereotactic Intracranial Injection:

    • Anesthetize the mouse and secure it in a stereotactic frame.

    • Create a small burr hole in the skull at predetermined coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).[1]

    • Slowly inject 5 µL of the cell suspension into the brain parenchyma to a depth of 3 mm.[1]

  • Tumor Growth Monitoring: Monitor tumor growth using magnetic resonance imaging (MRI) starting 2-3 weeks post-injection.[23][24]

  • Treatment: Once tumors are established, randomize mice into treatment and vehicle control groups. Administer this compound orally at a predetermined dose and schedule.

  • Efficacy Evaluation:

    • Measure tumor volume regularly using MRI.

    • Monitor animal body weight and overall health.

    • At the end of the study, collect tumors and plasma for 2-HG analysis and immunohistochemistry.

    • Conduct a survival study where the endpoint is neurological symptoms or a predetermined tumor size.

Treatment GroupMean Tumor Volume (mm³) at Day 28% Tumor Growth InhibitionMedian Survival (Days)
Vehicle ControlExpected tumor growth0%Baseline survival
This compound (50 mg/kg, QD)Expected reductionCalculate based on vehicleExpected increase
This compound (100 mg/kg, QD)Expected greater reductionCalculate based on vehicleExpected greater increase

Data Presentation and Interpretation

All quantitative data should be presented in clearly structured tables and graphs. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed effects. For in vivo studies, survival curves should be generated using the Kaplan-Meier method and compared using the log-rank test.

By following these detailed protocols, researchers can effectively evaluate the preclinical efficacy of this compound and generate robust data to support its further development as a targeted cancer therapeutic.

References

Application Notes and Protocols: Flow Cytometry Analysis of IDH1 Inhibitor 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in the IDH1 gene are frequently observed in several cancers, including acute myeloid leukemia (AML) and gliomas.[1][2][3] These mutations result in a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][4][5][6] The accumulation of 2-HG interferes with cellular metabolism and epigenetic regulation, ultimately preventing cell differentiation and promoting tumorigenesis.[2][4]

IDH1 inhibitors are a class of targeted therapies that selectively block the activity of the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and the restoration of normal cellular differentiation.[1][6] IDH1 Inhibitor 9 is a potent and selective small molecule inhibitor of the mutant IDH1 enzyme. Flow cytometry is a powerful technique for assessing the cellular effects of this compound, including its impact on cell proliferation, apoptosis, and differentiation. This document provides a detailed protocol for the flow cytometric analysis of cells treated with this compound.

Signaling Pathway of Mutant IDH1 and Inhibition

Mutant IDH1 converts α-ketoglutarate to the oncometabolite 2-hydroxyglutarate. This compound blocks this activity, leading to a decrease in 2-HG and a restoration of normal cellular processes.

IDH1_Inhibition_Pathway Mutant IDH1 Signaling and Inhibition Pathway cluster_0 Cellular Metabolism cluster_1 Oncogenic Pathway cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-Type IDH1 mutant_IDH1 Mutant IDH1 two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mutant_IDH1->two_HG Conversion Epigenetic_Dysregulation Epigenetic Dysregulation & Blocked Differentiation two_HG->Epigenetic_Dysregulation Accumulation Leads to IDH1_Inhibitor_9 This compound IDH1_Inhibitor_9->mutant_IDH1 Inhibits

Caption: Mutant IDH1 signaling and therapeutic inhibition.

Experimental Workflow for Flow Cytometry Analysis

The following diagram outlines the general workflow for preparing and analyzing cells treated with this compound using flow cytometry.

Flow_Cytometry_Workflow Flow Cytometry Experimental Workflow cell_culture 1. Cell Culture (e.g., IDH1-mutant cell line) treatment 2. Treatment - this compound (Test) - Vehicle (Control) cell_culture->treatment harvest 3. Cell Harvesting - Trypsinization/Scraping treatment->harvest surface_staining 4. Surface Marker Staining (Optional) - e.g., Differentiation markers harvest->surface_staining fix_perm 5. Fixation & Permeabilization surface_staining->fix_perm intracellular_staining 6. Intracellular Staining - e.g., Apoptosis, Proliferation markers fix_perm->intracellular_staining acquisition 7. Flow Cytometry Acquisition intracellular_staining->acquisition analysis 8. Data Analysis acquisition->analysis

Caption: Experimental workflow for flow cytometry analysis.

Quantitative Data Summary

The following table summarizes representative clinical trial data for the IDH1 inhibitor Ivosidenib in patients with IDH1-mutant acute myeloid leukemia (AML). This data illustrates the types of endpoints that can be assessed and the expected outcomes following effective IDH1 inhibition.

Efficacy EndpointIvosidenib + Azacitidine (n=23)[7][8]Ivosidenib + Venetoclax (n=20)[9]
Overall Response Rate (ORR)78.3%80%
Complete Remission (CR) Rate60.9%Not Reported
CR + CR with Partial Hematologic Recovery (CRh)Not ReportedNot Reported
Minimal Residual Disease (MRD) Negativity by Flow Cytometry (in patients with CR/CRc)Not Reported50%
Median Treatment Duration15.1 monthsNot Reported
12-Month Survival Estimate82.0%Not Reported

Experimental Protocols

Materials
  • Cell Lines: An appropriate IDH1-mutant cancer cell line (e.g., U87-MG with IDH1 R132H mutation, AML cell lines with endogenous IDH1 mutations).

  • This compound: Stock solution of known concentration.

  • Vehicle Control: Typically DMSO.

  • Cell Culture Medium: As required for the specific cell line.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Flow Cytometry Staining Buffer: PBS with 1-2% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS).

  • Fixation Buffer: 1-4% paraformaldehyde in PBS.[10]

  • Permeabilization Buffer: 0.1-0.5% Saponin or 0.1% Triton X-100 in PBS.[10][11]

  • Antibodies: Fluorochrome-conjugated antibodies for flow cytometry (e.g., Annexin V, Propidium Iodide (PI), Ki-67, relevant differentiation markers).

  • Flow Cytometer: Equipped with appropriate lasers and filters.

Cell Culture and Treatment
  • Culture IDH1-mutant cells in appropriate medium and conditions until they reach the desired confluency (typically 70-80%).

  • Seed cells into multi-well plates at a density that will allow for sufficient cell numbers for flow cytometry analysis after the treatment period.

  • Treat cells with varying concentrations of this compound. Include a vehicle-only control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).

Apoptosis Analysis (Annexin V/PI Staining)
  • Harvest Cells: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Centrifuge the cell suspension at 300-400 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer within one hour.

Proliferation Analysis (Intracellular Ki-67 Staining)
  • Harvest and Wash Cells: Follow steps 1 and 2 from the Apoptosis Analysis protocol.

  • Surface Staining (Optional): If cell surface markers are also being analyzed, perform this staining step first. Resuspend cells in flow cytometry staining buffer containing the surface antibodies and incubate for 30 minutes on ice. Wash the cells twice.

  • Fixation: Resuspend the cell pellet in 1 mL of Fixation Buffer and incubate for 15-20 minutes at room temperature.[10]

  • Washing: Wash the cells twice with Flow Cytometry Staining Buffer.

  • Permeabilization: Resuspend the fixed cells in Permeabilization Buffer.

  • Intracellular Staining: Add the fluorochrome-conjugated anti-Ki-67 antibody.

  • Incubation: Incubate for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with Permeabilization Buffer.

  • Resuspension: Resuspend the final cell pellet in Flow Cytometry Staining Buffer.

  • Analysis: Acquire data on a flow cytometer.

Data Analysis
  • Gating Strategy: Use forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest and exclude debris.[12]

  • Compensation: If using multiple fluorochromes, perform compensation to correct for spectral overlap.

  • Quantification:

    • Apoptosis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

    • Proliferation: Determine the percentage of Ki-67 positive cells.

    • Differentiation: Measure the mean fluorescence intensity (MFI) or percentage of cells expressing specific differentiation markers.

  • Statistical Analysis: Compare the results from this compound-treated samples to the vehicle control using appropriate statistical tests.

Conclusion

This application note provides a comprehensive guide for the flow cytometric analysis of cells treated with this compound. The provided protocols for assessing apoptosis and proliferation are robust methods for characterizing the cellular response to IDH1 inhibition. The representative data from clinical trials of other IDH1 inhibitors highlights the potential for significant and measurable anti-cancer effects. By employing these detailed methodologies, researchers can effectively evaluate the efficacy and mechanism of action of novel IDH1 inhibitors in a preclinical setting.

References

Application Notes and Protocols for Mass Spectrometry Analysis of IDH1 Inhibitor 9

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the preparation of IDH1 Inhibitor 9, a potent antagonist of isocitrate dehydrogenase 1 (IDH1) mutants, for mass spectrometry (MS) analysis. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in IDH1 are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which contributes to tumorigenesis. This compound is a small molecule designed to selectively inhibit these mutated forms of IDH1, making it a promising therapeutic agent.

Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for this purpose due to its high selectivity and sensitivity.[1][2] Proper sample preparation is a critical step to ensure reliable and reproducible LC-MS results.[1][3] This document outlines recommended procedures for the preparation of samples containing this compound for subsequent mass spectrometry analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number3037967-71-5[4]
Molar Mass446.54 g/mol [4]
TargetMutant IDH1 (R132H and R132C)[5]
IC50 (R132H)124.4 nM[5]
IC50 (R132C)95.7 nM[5]

Experimental Protocols

The following protocols are designed for the extraction of this compound from common biological matrices for LC-MS analysis. The choice of method will depend on the sample matrix, the required sensitivity, and the available equipment.

Protocol 1: Protein Precipitation for Plasma or Serum Samples

This method is a rapid and simple approach for removing proteins from plasma or serum samples.[3]

Materials:

  • Plasma or serum sample containing this compound

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution to the sample.

  • Add 300 µL of ice-cold acetonitrile to the sample to precipitate the proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS analysis.

  • Vortex briefly and transfer the solution to an autosampler vial for injection into the LC-MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Cell Lysates

This method is suitable for extracting this compound from more complex matrices like cell lysates.

Materials:

  • Cell lysate sample containing this compound

  • Internal Standard (IS) solution

  • Methyl tert-butyl ether (MTBE)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of the cell lysate into a 2 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 200 µL of PBS to the sample.

  • Add 1 mL of MTBE to the tube.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction of the aqueous layer with another 1 mL of MTBE.

  • Combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Urine Samples

SPE provides a cleaner extract compared to protein precipitation and LLE, which can be beneficial for achieving lower limits of quantification.

Materials:

  • Urine sample containing this compound

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., C18)

  • Methanol (for conditioning and elution)

  • Deionized water (for equilibration and washing)

  • SPE vacuum manifold

Procedure:

  • Add 10 µL of the internal standard solution to 500 µL of the urine sample.

  • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water to remove interfering substances.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute this compound and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS analysis.

Mass Spectrometry Parameters

The following are suggested starting parameters for the mass spectrometry analysis of this compound. Optimization may be required based on the specific instrument and experimental conditions. These parameters are based on typical settings for small molecule analysis and methods reported for other IDH1 inhibitors like Ivosidenib.[6][7][8]

ParameterSuggested Setting
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transition (Precursor > Product)To be determined by direct infusion of a standard solution of this compound.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.

Table 1: Calibration Curve for this compound in Human Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
10.012102.35.6
50.05898.74.1
100.115101.13.5
500.59299.52.8
1001.18100.22.1
5005.9599.81.9
100011.92100.51.5

Visualizations

Signaling Pathway

IDH1_Signaling_Pathway Isocitrate Isocitrate mutant_IDH1 Mutant IDH1 (e.g., R132H) Isocitrate->mutant_IDH1 NADP+ alpha_KG alpha-Ketoglutarate (α-KG) alpha_KG->mutant_IDH1 NADPH mutant_IDH1->alpha_KG NADPH Two_HG 2-Hydroxyglutarate (2-HG) mutant_IDH1->Two_HG NADP+ Tumorigenesis Tumorigenesis Two_HG->Tumorigenesis Promotes IDH1_Inhibitor_9 This compound IDH1_Inhibitor_9->mutant_IDH1 Inhibition

Caption: IDH1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Mass_Spec_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cell Lysate, etc.) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (Protein Precipitation, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound mass spectrometry analysis.

References

Application Notes and Protocols for IDH1 Inhibitor 9 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant therapeutic target in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] These mutations lead to a neomorphic enzymatic activity, resulting in the production of the oncometabolite D-2-hydroxyglutarate (2-HG) from α-ketoglutarate (α-KG).[1][2] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, driving tumorigenesis.[2] Small molecule inhibitors targeting the mutant IDH1 enzyme, such as the conceptual "IDH1 Inhibitor 9," offer a promising therapeutic strategy.

These application notes provide a comprehensive guide for the preclinical evaluation of this compound in xenograft models. The protocols herein detail the establishment of both subcutaneous and orthotopic xenograft models, crucial for assessing therapeutic efficacy, pharmacokinetics, and pharmacodynamics in a physiologically relevant context.

Principle of the Method

Xenograft models, which involve the implantation of human cancer cells into immunocompromised mice, are a cornerstone of preclinical cancer research.[1] Subcutaneous models are valuable for assessing the systemic efficacy of an inhibitor on solid tumor growth. For brain tumors like glioma, orthotopic models, where tumor cells are implanted directly into the brain, are essential for evaluating the efficacy of blood-brain barrier-penetrating compounds.[1] The primary measure of efficacy for an IDH1 inhibitor is its ability to reduce 2-HG levels, leading to tumor growth inhibition and potentially increased survival.[2][3]

Data Presentation

Table 1: Representative Preclinical In Vivo Efficacy of an IDH1 Inhibitor
Animal ModelTreatmentDosing ScheduleTumor Growth Inhibition (%)Reduction in Tumor 2-HG (%)Reference
U87-MG IDH1-R132H XenograftCompound 35150 mg/kg, BID, IPNot Reported~90% after 3 doses[4]
Patient-Derived Glioblastoma Xenograft (Subcutaneous)DS-1001bContinuous Oral AdministrationSignificantSignificant[5]
Patient-Derived Glioblastoma Xenograft (Intracranial)DS-1001bContinuous Oral AdministrationImpaired Tumor GrowthDecreased[5]
Pancreatic Ductal Adenocarcinoma (PDAC) PDX ModelIvosidenib + 5-FUNot SpecifiedComplete lack of growthNot Reported[6]

Note: Data for specific compounds from preclinical studies are presented as representative examples.

Table 2: Pharmacokinetic Profile of a Representative IDH1 Inhibitor (Ivosidenib)
SpeciesHalf-LifeClearanceBrain to Plasma Exposure RatioReference
Rats, Dogs, Monkeys5.3 - 18.5 hoursLow2.3%[7][8]

Signaling Pathway

Mutant IDH1 converts α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[2] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, such as histone demethylases and TET enzymes, leading to epigenetic dysregulation and a block in cellular differentiation, which contributes to tumorigenesis.[2][9] IDH1 inhibitors block this neomorphic activity, reducing 2-HG levels and thereby restoring normal cellular processes.

IDH1_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG Wild-Type IDH1 Cellular\nMetabolism Cellular Metabolism alpha-KG->Cellular\nMetabolism Isocitrate_mut Isocitrate alpha-KG_mut alpha-KG Isocitrate_mut->alpha-KG_mut Wild-Type IDH1 2-HG 2-Hydroxyglutarate (Oncometabolite) alpha-KG_mut->2-HG Mutant IDH1 Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) 2-HG->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases Block_Differentiation Block in Cellular Differentiation Epigenetic_Dysregulation->Block_Differentiation Tumorigenesis Tumorigenesis Block_Differentiation->Tumorigenesis IDH1_Inhibitor_9 This compound IDH1_Inhibitor_9->2-HG Inhibits Mutant IDH1 Subcutaneous_Workflow Cell_Culture 1. Cell Culture (IDH1-mutant cells) Cell_Prep 2. Cell Preparation (5x10^6 cells in PBS/Matrigel) Cell_Culture->Cell_Prep Implantation 3. Subcutaneous Implantation Cell_Prep->Implantation Monitoring 4. Tumor Growth Monitoring Implantation->Monitoring Randomization 5. Randomization (Tumor Volume ~150 mm³) Monitoring->Randomization Treatment 6. Treatment (this compound or Vehicle) Randomization->Treatment Analysis 7. Efficacy & PD Analysis (Tumor Volume, 2-HG levels) Treatment->Analysis Orthotopic_Workflow Cell_Prep 1. Cell Preparation (1x10^5 glioma cells) Surgery 2. Stereotactic Surgery & Intracranial Injection Cell_Prep->Surgery Post_Op 3. Post-operative Care Surgery->Post_Op Monitoring 4. Tumor Growth Monitoring (e.g., Bioluminescence) Post_Op->Monitoring Treatment 5. Treatment (this compound or Vehicle) Monitoring->Treatment Analysis 6. Survival & PD Analysis (Histology, 2-HG levels) Treatment->Analysis

References

Troubleshooting & Optimization

"IDH1 Inhibitor 9" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IDH1 Inhibitor 9 (also known as compound 11S).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (compound 11S) is a potent and selective small molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), particularly the R132H and R132C variants. In cancer cells with these mutations, the IDH1 enzyme gains a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations, such as histone and DNA hypermethylation, which block cellular differentiation and promote tumorigenesis.[1][2] this compound specifically targets the mutant IDH1 enzyme, blocking the production of 2-HG and thereby restoring normal cellular processes.

Q2: I am observing precipitation of this compound when preparing my stock solution. What should I do?

A2: Precipitation of stock solutions is a common issue for poorly soluble compounds. Here are some steps to troubleshoot this problem:

  • Ensure you are using an appropriate solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

  • Gently warm the solution. Warming the solution to 37°C can aid in dissolution.

  • Use sonication. A brief period of sonication can help to break up aggregates and facilitate dissolution.

  • Prepare a more dilute stock solution. If precipitation persists, try preparing a stock solution at a lower concentration (e.g., 5 mM instead of 10 mM or 20 mM).

Q3: My compound is precipitating in the cell culture medium after I add it to my cells. How can I prevent this?

A3: Precipitation in aqueous cell culture media is a frequent challenge with hydrophobic compounds. Here are some strategies to mitigate this:

  • Minimize the final DMSO concentration. The final concentration of DMSO in your cell culture medium should ideally be below 0.5%, and preferably below 0.1%, to avoid solvent-induced precipitation and cellular toxicity.[3]

  • Perform serial dilutions. Instead of adding a small volume of highly concentrated stock directly to your media, first, perform an intermediate dilution in pre-warmed media or a suitable buffer (like PBS) while vortexing gently.[3]

  • Increase the serum concentration. If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the culture medium can sometimes help to solubilize the compound due to the presence of albumin and other proteins.

  • Use a formulation with solubilizing agents. For in vivo studies or challenging in vitro experiments, consider using a formulation containing excipients like PEG300, Tween 80, or cyclodextrins.

Q4: What are some recommended formulations for in vivo studies with this compound?

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility problems with this compound.

Problem Possible Cause Recommended Solution
Precipitation in stock solution (DMSO) Concentration is too high.Prepare a more dilute stock solution (e.g., 5 mM).
Incomplete dissolution.Gently warm the solution to 37°C and/or sonicate briefly.
Poor quality or wet DMSO.Use high-purity, anhydrous DMSO. Store DMSO properly to prevent water absorption.
Precipitation in aqueous buffer or cell culture media "Crashing out" upon dilution.Perform serial dilutions in pre-warmed media. Add the compound dropwise while gently vortexing.[3]
Final DMSO concentration is too high.Keep the final DMSO concentration below 0.5%, ideally below 0.1%.[3]
Compound concentration exceeds its aqueous solubility limit.Determine the maximum soluble concentration in your specific medium through a solubility test.
Interaction with media components.Ensure the medium is at the correct pH and is properly prepared.
Inconsistent results in biological assays Compound precipitation leading to variable effective concentrations.Visually inspect all solutions and dilutions for any signs of precipitation before use.
Adsorption to plasticware.Consider using low-adhesion plasticware or pre-coating plates with a blocking agent if significant loss of compound is suspected.

Quantitative Data Summary

Due to the limited publicly available quantitative solubility data for this compound, the following table provides solubility information for a well-characterized and structurally distinct IDH1 inhibitor, Ivosidenib, to serve as a reference.

Compound Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM)
IvosidenibDMSO58.3100
IvosidenibEthanol58.3100

Data for Ivosidenib from Tocris Bioscience.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight assumed to be ~446.54 g/mol ), you would need 4.47 mg.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolve: Vortex the solution vigorously. If necessary, gently warm the vial to 37°C in a water bath and/or sonicate for 5-10 minutes until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Example In Vivo Formulation (Adapted from a similar poorly soluble inhibitor)

This protocol is provided as a starting point and may require optimization.

Formulation 1: PEG/Tween/Saline Vehicle

  • Prepare the vehicle components:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Dissolve the inhibitor: First, dissolve the required amount of this compound in DMSO.

  • Add PEG300: Add the PEG300 to the DMSO/inhibitor solution and mix thoroughly.

  • Add Tween-80: Add the Tween-80 and mix until the solution is clear.

  • Add Saline: Finally, add the saline and mix to create a homogenous formulation. The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used.

Formulation 2: Carboxymethylcellulose (CMC-Na) Suspension for Oral Gavage

  • Prepare a 0.5% CMC-Na solution: Dissolve 0.5 g of sodium carboxymethylcellulose in 100 mL of sterile water. This may require stirring for an extended period.

  • Prepare the suspension: Weigh the required amount of this compound and add it to the 0.5% CMC-Na solution.

  • Homogenize: Vortex and/or sonicate the mixture to create a uniform suspension immediately before administration.

Visualizations

IDH1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Oncogenesis Oncogenesis mTOR->Oncogenesis Promotes Isocitrate Isocitrate IDH1_wildtype Wild-Type IDH1 Isocitrate->IDH1_wildtype alpha_KG_wildtype α-Ketoglutarate (α-KG) IDH1_mutant Mutant IDH1 (R132H/C) alpha_KG_wildtype->IDH1_mutant Histone_Demethylases Histone Demethylases (α-KG dependent) alpha_KG_wildtype->Histone_Demethylases Activates IDH1_wildtype->alpha_KG_wildtype two_HG 2-Hydroxyglutarate (2-HG) IDH1_mutant->two_HG two_HG->Histone_Demethylases Inhibits IDH1_Inhibitor_9 This compound IDH1_Inhibitor_9->IDH1_mutant Inhibits Hypermethylation Histone/DNA Hypermethylation Histone_Demethylases->Hypermethylation Differentiation_Block Block in Cellular Differentiation Hypermethylation->Differentiation_Block Differentiation_Block->Oncogenesis

Caption: Simplified signaling pathway of mutant IDH1 and the mechanism of this compound.

Experimental_Workflow start Start: Solubility Issue with this compound stock_prep Prepare Stock Solution in Anhydrous DMSO start->stock_prep dissolved Is the stock solution clear? stock_prep->dissolved heat_sonicate Gently warm (37°C) and/or sonicate dissolved->heat_sonicate No lower_conc Prepare a more dilute stock solution dissolved->lower_conc Still No add_to_media Add to Aqueous Medium (e.g., cell culture media) dissolved->add_to_media Yes heat_sonicate->dissolved lower_conc->stock_prep precipitation Is there precipitation in the final solution? add_to_media->precipitation serial_dilution Use serial dilution in pre-warmed media precipitation->serial_dilution Yes end Proceed with Experiment precipitation->end No check_dmso Ensure final DMSO concentration is <0.5% serial_dilution->check_dmso check_dmso->add_to_media troubleshoot_further Consider alternative formulation strategies check_dmso->troubleshoot_further

References

Technical Support Center: Optimizing IDH1 Inhibitor 9 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IDH1 Inhibitor 9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for cell culture experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this inhibitor in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small-molecule inhibitor of mutated isocitrate dehydrogenase 1 (IDH1).[1] In cancer cells with IDH1 mutations (e.g., R132H, R132C), the mutant enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2] High levels of 2-HG disrupt normal cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[2] this compound specifically blocks the activity of the mutant IDH1 enzyme, leading to a reduction in 2-HG levels, which can induce apoptosis and cause cell cycle arrest.[1]

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on available data, a concentration range of 2 µM to 10 µM has been shown to induce apoptosis and cell cycle arrest in HT-1080 cells.[1] However, the optimal concentration can be cell-line dependent. Therefore, we recommend an initial titration from approximately 0.1 µM to 20 µM to determine the IC50 value for your specific cell model.

Q3: How should I prepare and store this compound?

A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.[3] For storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment duration is dependent on the experimental endpoint. For cell cycle analysis, an incubation time of 24 hours has been reported to be effective.[1] For apoptosis assays, a 48-hour incubation period has been used.[1] We recommend performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal treatment duration for your specific cell line and assay.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no observable effect on cell viability. 1. Suboptimal inhibitor concentration: The concentration used may be too low for the specific cell line. 2. Compound instability or insolubility: The inhibitor may have precipitated out of the media. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms. 4. Incorrect IDH1 mutation status: The cell line may not harbor an IDH1 mutation.1. Perform a dose-response study: Test a broader range of concentrations to determine the IC50. 2. Ensure proper dissolution: Visually inspect the media for any precipitate after adding the inhibitor. Prepare fresh dilutions for each experiment. 3. Verify cell line characteristics: Confirm the IDH1 mutation status of your cell line through sequencing. 4. Consider alternative endpoints: Measure the direct downstream effect of IDH1 inhibition by quantifying 2-HG levels.
Inconsistent results between experiments. 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition. 2. Inconsistent inhibitor preparation: Errors in dilution or storage of the stock solution. 3. Assay variability: Inconsistent incubation times or reagent preparation.1. Standardize cell culture practices: Use cells within a consistent passage number range and maintain consistent seeding densities. 2. Prepare fresh dilutions: Aliquot the stock solution and prepare fresh working dilutions for each experiment. 3. Follow a strict protocol: Ensure all steps of the assay are performed consistently between experiments.
Inhibitor precipitates in cell culture media. 1. "Solvent shock": Rapid dilution of a concentrated DMSO stock into an aqueous solution. 2. Final concentration exceeds solubility limit: The concentration of the inhibitor in the media is too high.1. Use a serial dilution method: Create an intermediate dilution of the inhibitor in serum-free media or PBS before adding it to the final culture media. 2. Gentle mixing: Add the inhibitor stock solution dropwise to the pre-warmed media while gently swirling. 3. Lower the final concentration: If precipitation persists, consider using a lower final concentration.

Quantitative Data Summary

Inhibitor Target IC50 (nM) Cell Line Effect Effective Concentration Range (µM)
This compoundIDH1 R132H124.4HT-1080Induces apoptosis and S-phase cell cycle arrest2 - 10
This compoundIDH1 R132C95.7HT-1080Induces apoptosis and S-phase cell cycle arrest2 - 10

Data compiled from available research.[1]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of living cells.

Materials:

  • 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10, 20 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.

Apoptosis (Annexin V) Assay

This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Flow cytometry tubes

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with desired concentrations of this compound and a vehicle control for 48 hours.[1]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[5]

  • Analysis: Add 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Cell Cycle (Propidium Iodide) Analysis

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.

Materials:

  • Flow cytometry tubes

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with various concentrations of this compound and a vehicle control for 24 hours.[1]

  • Cell Harvesting: Collect cells, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[6][7] Incubate on ice for at least 30 minutes or store at -20°C.[6]

  • Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in PI staining solution.[7]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[8]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results prep_cells Seed Cells in Multi-well Plates treat_cells Treat Cells with Inhibitor and Vehicle Control prep_cells->treat_cells prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->treat_cells incubate Incubate for Defined Timepoints (e.g., 24, 48, 72h) treat_cells->incubate viability Cell Viability Assay (MTT) incubate->viability apoptosis Apoptosis Assay (Annexin V) incubate->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubate->cell_cycle data_analysis Data Analysis and IC50 Determination viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: Experimental workflow for optimizing this compound concentration.

idh1_pathway cluster_pathway Mutant IDH1 Signaling Pathway Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-type IDH1 two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG->two_HG Neomorphic Activity Epigenetic_Dysregulation Epigenetic Dysregulation two_HG->Epigenetic_Dysregulation IDH1_mut Mutant IDH1 IDH1_Inhibitor_9 This compound IDH1_Inhibitor_9->IDH1_mut inhibits Cellular_Effects Tumorigenesis (Apoptosis Inhibition, Cell Cycle Progression) Epigenetic_Dysregulation->Cellular_Effects

Caption: Simplified signaling pathway of mutant IDH1 and the action of this compound.

References

Navigating Off-Target Effects of IDH1 Inhibitor 9: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing "IDH1 Inhibitor 9," a novel small molecule designed to target mutant isocitrate dehydrogenase 1 (IDH1). While IDH1 inhibitors hold great promise in cancer therapy, understanding and mitigating off-target effects are crucial for accurate data interpretation and successful therapeutic development.[1][2][3] This guide offers troubleshooting strategies and frequently asked questions to address common challenges encountered during your experiments.

Disclaimer: As "this compound" is a designation for a novel compound, publicly available data on its specific off-target profile is limited. The following guidance is based on the well-characterized mechanisms of the IDH1 inhibitor class, with Ivosidenib (AG-120) serving as a representative example for illustrative purposes. The principles and methodologies described are broadly applicable for the preclinical evaluation of new IDH1 inhibitors.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for IDH1 inhibitors, and how does this relate to potential off-target effects?

A1: IDH1 inhibitors are designed to selectively bind to and inhibit the mutant form of the isocitrate dehydrogenase 1 (IDH1) enzyme.[1] In cancer cells with IDH1 mutations (e.g., R132H), the mutant enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5][6][7] The accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[4][6][7] By inhibiting the mutant IDH1 enzyme, these drugs reduce 2-HG levels, aiming to restore normal cellular differentiation.[1][4]

Potential off-target effects can arise if "this compound" interacts with other proteins, including wild-type IDH1 or other kinases, due to structural similarities in binding pockets.[2] Such interactions can lead to unintended biological consequences, confounding experimental results.[2][3]

Q2: My cells treated with this compound show unexpected phenotypes, such as cytotoxicity or altered signaling in pathways not directly linked to IDH1. How can I determine if these are off-target effects?

A2: Distinguishing on-target from off-target effects is a critical step in preclinical research.[3] Several strategies can be employed:

  • Orthogonal Validation: Use a structurally different IDH1 inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect.[3]

  • Genetic Validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the mutant IDH1 target.[2] If the phenotype persists in the absence of the target protein, an off-target effect is likely.

  • Dose-Response Analysis: On-target effects should manifest at lower concentrations of the inhibitor, while off-target effects typically require higher concentrations.[8]

  • Rescue Experiments: If the off-target effect is known, attempt to rescue the phenotype by modulating the off-target pathway.

Q3: What are some proactive measures I can take to minimize off-target effects in my experiments with this compound?

A3: A well-designed experimental plan can significantly reduce the impact of off-target effects:

  • Use the Lowest Effective Concentration: Titrate "this compound" to determine the lowest concentration that effectively reduces 2-HG levels without inducing toxicity.[2]

  • Control Experiments: Always include appropriate controls, such as vehicle-treated cells and cells treated with a well-characterized, selective IDH1 inhibitor (if available).

  • Cell Line Characterization: Ensure your cell lines harbor the specific IDH1 mutation targeted by the inhibitor and express the target protein at sufficient levels.

Troubleshooting Guide

This section provides a structured approach to common problems encountered when working with "this compound."

Problem 1: Inconsistent or No Reduction in 2-HG Levels
Possible Cause Suggested Solution
Insufficient Inhibitor Potency or Exposure 1. Verify the concentration and purity of your "this compound" stock solution. 2. Increase the inhibitor concentration in a dose-response experiment. 3. Ensure adequate incubation time for the inhibitor to act on the cells.
Assay Sensitivity Issues 1. Validate the sensitivity and linear range of your 2-HG detection assay (e.g., LC-MS/MS or enzymatic assay).[9][10] 2. Include positive and negative controls to ensure the assay is performing correctly.
Cellular Resistance 1. Sequence the IDH1 gene in your cell line to confirm the presence of the target mutation and rule out acquired resistance mutations.[11] 2. Investigate potential resistance mechanisms, such as upregulation of alternative metabolic pathways.[11]
Problem 2: Unexpected Cellular Toxicity
Possible Cause Suggested Solution
Off-Target Kinase Inhibition 1. Perform a kinase selectivity profile to identify potential off-target kinases.[2] 2. Consult off-target databases for known interactions of similar chemical scaffolds.[8] 3. If a specific off-target kinase is identified, use a more selective inhibitor for that kinase as a control.
Disruption of Essential Cellular Pathways 1. Conduct a global phosphoproteomics or metabolomics analysis to identify affected pathways.[8] 2. Use a lower, non-toxic concentration of "this compound" if possible.
Vehicle-Related Toxicity 1. Test the toxicity of the vehicle (e.g., DMSO) alone at the same concentration used for the inhibitor.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that "this compound" directly binds to mutant IDH1 in a cellular context.[2]

Methodology:

  • Cell Treatment: Treat intact cells expressing mutant IDH1 with "this compound" or a vehicle control for a specified time.

  • Heating: Heat cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Quantify the amount of soluble mutant IDH1 protein in the supernatant using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[3]

Protocol 2: Kinase Selectivity Profiling

Objective: To assess the selectivity of "this compound" by screening it against a broad panel of kinases.[2]

Methodology:

  • Compound Preparation: Prepare a stock solution of "this compound" (e.g., 10 mM in DMSO) and create serial dilutions.

  • Assay Plate Preparation: In a multi-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted inhibitor or a vehicle control to the wells.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Signal Detection: Measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase. This is often performed as a service by specialized companies.[8]

Signaling Pathways and Workflows

IDH1_Signaling_Pathway cluster_0 Normal Cell cluster_1 IDH1 Mutant Cancer Cell cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha_KG α-KG Isocitrate->alpha_KG IDH1 (wild-type) TCA_Cycle TCA_Cycle alpha_KG->TCA_Cycle Energy Production alpha_KG_mut α-KG D_2HG D-2-HG (Oncometabolite) alpha_KG_mut->D_2HG Mutant IDH1 Epigenetic_Dysregulation Epigenetic_Dysregulation D_2HG->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases Blocked_Differentiation Blocked_Differentiation Epigenetic_Dysregulation->Blocked_Differentiation Promotes Tumorigenesis IDH1_Inhibitor_9 This compound Mutant_IDH1 Mutant IDH1 IDH1_Inhibitor_9->Mutant_IDH1 Inhibits D_2HG_inhibited D-2-HG Mutant_IDH1->D_2HG_inhibited Reduced Production

Troubleshooting_Workflow Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Orthogonal_Validation Validate with Structurally Different Inhibitor Dose_Response->Orthogonal_Validation Genetic_Validation Genetic Knockdown/Knockout of Target (siRNA/CRISPR) Orthogonal_Validation->Genetic_Validation Phenotype_Persists_Genetic Phenotype Persists? Genetic_Validation->Phenotype_Persists_Genetic Off_Target_Effect Likely Off-Target Effect Phenotype_Persists_Genetic->Off_Target_Effect Yes On_Target_Effect Likely On-Target Effect Phenotype_Persists_Genetic->On_Target_Effect No Investigate_Off_Target Investigate Off-Target: - Kinase Profiling - CETSA - Proteomics Off_Target_Effect->Investigate_Off_Target

References

"IDH1 Inhibitor 9" improving bioavailability in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with IDH1 inhibitors, focusing on improving bioavailability in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for mutant IDH1 inhibitors?

Mutant isocitrate dehydrogenase 1 (IDH1) enzymes gain a new function that leads to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] The accumulation of 2-HG can lead to epigenetic dysregulation and a block in cellular differentiation, contributing to tumorigenesis.[4][5][6] Small molecule inhibitors are designed to specifically target these mutant forms of IDH1, blocking the production of 2-HG.[5][7]

Q2: What are the key pharmacokinetic characteristics of orally administered IDH1 inhibitors like Ivosidenib (AG-120)?

Ivosidenib (AG-120) is an oral inhibitor of mutant IDH1.[8] Clinical studies have shown that it is rapidly absorbed after oral administration.[8][9] It exhibits a long terminal half-life, ranging from 72 to 138 hours in patients.[8] Pharmacokinetic data also indicates that its exposure increases in a sub-proportional manner with the dose, and its clearance increases with higher doses.[8] In preclinical rodent models, some optimized IDH1 inhibitors have demonstrated excellent oral bioavailability and brain penetration.[2][10]

Q3: What factors can influence the oral bioavailability of IDH1 inhibitors in animal models?

Several factors can impact the oral bioavailability of small molecule inhibitors like those targeting IDH1. These include:

  • Aqueous Solubility: The inhibitor's solubility in aqueous solutions at physiological pH is a critical determinant for absorption.[6]

  • Cell Membrane Permeability: The ability of the compound to pass through the intestinal wall is essential for oral absorption.[5]

  • Metabolic Stability: The rate at which the inhibitor is metabolized, often in the liver, can significantly affect its concentration and duration of action in the bloodstream.[2][10]

  • Formulation: The vehicle used to dissolve or suspend the inhibitor for oral administration can greatly influence its absorption.

Q4: Are there strategies to improve the oral bioavailability of IDH1 inhibitors?

Yes, several strategies can be employed, primarily during the drug discovery and development phase. These include medicinal chemistry efforts to optimize the compound's physicochemical properties to enhance solubility and metabolic stability.[2][10] Formulation development is also crucial, and testing various pharmaceutically acceptable vehicles can identify one that maximizes absorption in preclinical animal models.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Troubleshooting Steps
Low plasma exposure after oral administration - Poor aqueous solubility.- Low membrane permeability.- High first-pass metabolism.- Formulation Optimization: Test different vehicles (e.g., solutions with co-solvents, suspensions with wetting agents) to improve dissolution.- Permeability Assessment: Conduct in vitro permeability assays (e.g., PAMPA) to assess passive diffusion.[5]- Route of Administration Comparison: Compare oral (PO) with intravenous (IV) administration to determine absolute bioavailability and assess the extent of first-pass metabolism.
High variability in plasma concentrations between animals - Inconsistent dosing volume or technique.- Food effects (if animals are not fasted).- Differences in animal health or stress levels.- Standardize Dosing: Ensure accurate and consistent oral gavage technique. Use precise volume calculations based on individual animal weight.- Control Feeding: Fast animals overnight before dosing, with water ad libitum, to minimize food-drug interactions.- Monitor Animal Health: Ensure all animals are healthy and acclimatized to the experimental conditions.
Rapid clearance and short half-life - High metabolic clearance.- Rapid renal excretion.- Metabolic Stability Assays: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to understand the metabolic profile.- Structural Modification: If in the discovery phase, consider chemical modifications to block sites of metabolism.
Poor inhibitor concentration in the target tissue (e.g., tumor) - Low plasma exposure.- High plasma protein binding.- Poor tissue penetration (e.g., blood-brain barrier for gliomas).- Address Plasma Exposure: First, ensure adequate plasma concentrations are achieved (see above).- Measure Protein Binding: Determine the fraction of the inhibitor bound to plasma proteins.- Assess Brain Penetration: For central nervous system tumors, specific studies may be needed to evaluate the inhibitor's ability to cross the blood-brain barrier. Some inhibitors are specifically designed for high brain penetration.[10]

Quantitative Data

Table 1: Summary of Ivosidenib (AG-120) Pharmacokinetic Parameters in Humans
ParameterValueReference
Time to Maximum Concentration (Tmax)Rapidly absorbed[8]
Half-life (t1/2)72 - 138 hours[8]
Dosing Regimen in Studies100 mg twice daily to 1200 mg once daily[4][8]
Recommended Dose500 mg once daily[4]

Experimental Protocols

Protocol: Oral Pharmacokinetic Study in a Rodent Model (Mouse)

1. Animal Model:

  • Use an appropriate mouse strain (e.g., CD-1, C57BL/6). For efficacy studies, a patient-derived xenograft (PDX) model with a documented IDH1 mutation can be used.[10]

  • Animals should be healthy and within a specific weight range.

2. Formulation Preparation:

  • Prepare the IDH1 inhibitor formulation. A common starting point for preclinical compounds is a suspension in a vehicle such as 0.5% (w/v) methylcellulose in water.

  • Ensure the formulation is homogenous by thorough vortexing or sonication before each dose.

3. Dosing:

  • Fast the mice for approximately 4-6 hours before dosing (with access to water).

  • Administer the inhibitor via oral gavage at a precise dose volume based on the most recent body weight. A typical volume is 10 mL/kg.

4. Blood Sampling:

  • Collect blood samples at predetermined time points (e.g., 0 (pre-dose), 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Use a sparse sampling design if necessary to minimize blood loss per animal.

  • Collect blood (e.g., via tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., K2EDTA).

5. Plasma Processing and Analysis:

  • Process the blood samples by centrifugation to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of the IDH1 inhibitor in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Pharmacokinetic Analysis:

  • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

Visualizations

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Oral Gavage Oral Gavage Fasting->Oral Gavage Formulation Preparation Formulation Preparation Formulation Preparation->Oral Gavage Blood Collection (Time Points) Blood Collection (Time Points) Oral Gavage->Blood Collection (Time Points) Plasma Separation Plasma Separation Blood Collection (Time Points)->Plasma Separation Sample Storage Sample Storage Plasma Separation->Sample Storage LC-MS/MS Analysis LC-MS/MS Analysis Sample Storage->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation

Caption: Workflow for an in vivo pharmacokinetic study.

G cluster_pathway Mutant IDH1 Pathway Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Normal IDH1 mIDH1 Mutant IDH1 alpha_KG->mIDH1 two_HG 2-Hydroxyglutarate (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation & Blocked Differentiation two_HG->Epigenetic_Dysregulation mIDH1->two_HG Tumorigenesis Tumorigenesis Epigenetic_Dysregulation->Tumorigenesis IDH1_Inhibitor IDH1 Inhibitor IDH1_Inhibitor->mIDH1 Inhibits

Caption: Signaling pathway of mutant IDH1 and its inhibition.

References

"IDH1 Inhibitor 9" addressing resistance mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific "IDH1 Inhibitor 9" is not publicly available. This guide is based on the well-characterized, FDA-approved IDH1 inhibitor, Ivosidenib (AG-120), and general principles of acquired resistance to targeted cancer therapies. The troubleshooting advice and protocols provided are broadly applicable for investigating resistance to mutant IDH1 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for a mutant IDH1 inhibitor?

A1: Mutant isocitrate dehydrogenase 1 (IDH1) enzymes acquire a new function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3][4] High levels of 2-HG disrupt normal cellular processes by competitively inhibiting α-KG-dependent dioxygenases, which are crucial for histone and DNA demethylation. This leads to a hypermethylated state that blocks cellular differentiation and promotes the development of cancer.[1][2][3][4] IDH1 inhibitors are small molecules designed to specifically bind to and inhibit the mutant IDH1 enzyme, thereby lowering 2-HG levels and permitting normal cellular differentiation.[4][5][6]

Q2: What are the primary mechanisms of acquired resistance to IDH1 inhibitors?

A2: Resistance to IDH1 inhibitors can emerge through several mechanisms:

  • Secondary Mutations in IDH1: The cancer cells may acquire additional mutations in the IDH1 gene that prevent the inhibitor from binding effectively while potentially preserving the enzyme's ability to produce 2-HG.[1][7]

  • Emergence of IDH2 Mutations: In some cases, resistance can be driven by the appearance of an oncogenic mutation in the related IDH2 gene, providing an alternative pathway for oncometabolite production.[1][7]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate other signaling pathways to promote growth and survival, rendering them less dependent on the IDH1 mutation. A key example is the activation of the Receptor Tyrosine Kinase (RTK) pathway.[5]

Q3: My cells are showing reduced sensitivity to this compound in my long-term culture. What could be the cause?

A3: Reduced sensitivity over time is a classic sign of acquired resistance. The most likely causes are the selection and expansion of a subpopulation of cells that have developed one of the resistance mechanisms described in Q2. To investigate this, you should first confirm the reduced sensitivity with a dose-response assay and then proceed to molecular analyses to check for secondary mutations in IDH1 or IDH2 and assess the activation status of key signaling pathways like the RTK-RAS pathway.

Q4: Can I use this compound to treat cancers with wild-type IDH1?

A4: It is generally not effective. IDH1 inhibitors like Ivosidenib are specifically designed to inhibit the mutant form of the IDH1 enzyme.[8] They have significantly lower activity against the wild-type enzyme.[8] Therefore, they are not expected to be effective in cancers that do not harbor an IDH1 mutation.

Troubleshooting Guides

Problem 1: Decreased or No Inhibition of 2-HG Production

Possible Causes:

  • Compound Instability: The inhibitor may have degraded due to improper storage or handling.

  • Assay Interference: Components of the cell culture media or lysis buffer may interfere with the 2-HG measurement assay.

  • Acquired Resistance: The cells may have developed resistance, for instance, through a secondary mutation in IDH1 that prevents inhibitor binding but maintains 2-HG production.[1][7]

  • Incorrect Dosing: The concentration of the inhibitor may be insufficient to achieve complete inhibition.

Troubleshooting Steps:

  • Confirm Compound Integrity: Use a freshly prepared solution of the inhibitor.

  • Validate Assay: Run appropriate controls for your 2-HG assay, including a standard curve and a spike-in control in your sample matrix.

  • Perform a Dose-Response Experiment: Determine the IC50 for 2-HG inhibition in your cell line to ensure you are using an effective concentration.

  • Sequence the IDH1 Gene: Analyze the IDH1 coding sequence in your resistant cells to check for secondary mutations.

Problem 2: Lack of Expected Cytotoxic or Differentiating Effect

Possible Causes:

  • Cell Line Insensitivity: The cell line may not be dependent on the IDH1 mutation for survival or its blocked differentiation state.

  • Activation of Bypass Pathways: The cells may have activated parallel signaling pathways that promote proliferation and survival, overriding the effect of IDH1 inhibition.[5]

  • Suboptimal Culture Conditions: The cell culture conditions may not be suitable for observing differentiation.

Troubleshooting Steps:

  • Confirm IDH1 Mutation Status: Verify that your cell line indeed harbors the target IDH1 mutation.

  • Assess Pathway Activation: Use techniques like western blotting to check for the activation of key survival pathways (e.g., phosphorylation of ERK, AKT).

  • Optimize Differentiation Assay: Ensure your differentiation assay includes appropriate positive controls and that the timeline of the experiment is sufficient to observe changes.

  • Evaluate Combination Therapies: If bypass pathways are activated, consider combining the IDH1 inhibitor with an inhibitor of the activated pathway.

Quantitative Data Summary

InhibitorTargetIC50 (nM)Cell LineReference
Ivosidenib (AG-120)IDH1-R132H12U87-MG-IDH1 R132H[8]
AGI-5198IDH1-R132H70TS603[9]
AGI-5198IDH1-R132C160N/A[9]
Compound 14IDH1-R132H81N/A[9]
Compound 14IDH1-R132C72N/A[9]

Experimental Protocols

Protocol 1: Generation of an IDH1 Inhibitor-Resistant Cell Line

This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of the inhibitor.[10][11]

Materials:

  • Parental cancer cell line with a known IDH1 mutation

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Determine the initial IC50: Perform a cell viability assay to determine the concentration of this compound that inhibits the growth of the parental cell line by 50%.

  • Initial Exposure: Culture the parental cells in a medium containing the IDH1 inhibitor at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of the inhibitor. A stepwise increase of 1.5 to 2-fold is recommended.[12]

  • Monitoring: At each concentration, monitor the cells for signs of recovery and proliferation. If significant cell death occurs, maintain the cells at the current concentration until they have adapted.

  • Selection of Resistant Population: Continue this process of dose escalation until the cells are able to proliferate in a concentration of the inhibitor that is significantly higher (e.g., 10-fold) than the initial IC50.

  • Characterization: Characterize the resulting resistant cell line by determining its new IC50 and comparing it to the parental line. A 3- to 10-fold increase in IC50 is generally considered indicative of resistance.[12]

Protocol 2: Western Blot Analysis of RTK Pathway Activation

Materials:

  • Parental and resistant cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Compare the levels of the phosphorylated (activated) proteins between the parental and resistant cell lines. Be sure to also probe for the total protein levels as a loading control.

Visualizations

IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate mutant_IDH1 Mutant IDH1 Isocitrate->mutant_IDH1 NADP+ -> NADPH alpha_KG alpha_KG alpha_KG->mutant_IDH1 NADPH -> NADP+ mutant_IDH1->alpha_KG Two_HG 2-Hydroxyglutarate (2-HG) mutant_IDH1->Two_HG alpha_KG_dep_dioxygenases α-KG-dependent dioxygenases Two_HG->alpha_KG_dep_dioxygenases Inhibition IDH1_Inhibitor This compound IDH1_Inhibitor->mutant_IDH1 Histone_Demethylation Histone Demethylation alpha_KG_dep_dioxygenases->Histone_Demethylation DNA_Demethylation DNA Demethylation alpha_KG_dep_dioxygenases->DNA_Demethylation Blocked_Differentiation Blocked Differentiation

Caption: Mechanism of action of a mutant IDH1 inhibitor.

Resistance_Workflow start Decreased Sensitivity to This compound Observed confirm_resistance Confirm Resistance (Dose-Response Assay) start->confirm_resistance investigate_mechanisms Investigate Resistance Mechanisms confirm_resistance->investigate_mechanisms seq_idh1_2 Sequence IDH1 and IDH2 Genes investigate_mechanisms->seq_idh1_2 Genetic analyze_pathways Analyze Bypass Pathways (e.g., Western Blot for p-ERK) investigate_mechanisms->analyze_pathways Signaling secondary_mutation Secondary IDH1/IDH2 Mutation Identified seq_idh1_2->secondary_mutation no_clear_mechanism No Clear Mechanism Identified seq_idh1_2->no_clear_mechanism No mutations found pathway_activation Bypass Pathway Activation Identified analyze_pathways->pathway_activation analyze_pathways->no_clear_mechanism No activation found consider_alt_inhibitor Consider Alternative Inhibitor secondary_mutation->consider_alt_inhibitor consider_combo_therapy Consider Combination Therapy pathway_activation->consider_combo_therapy further_investigation Further Investigation (e.g., RNA-seq) no_clear_mechanism->further_investigation

Caption: Experimental workflow for investigating resistance.

Troubleshooting_Tree start Experiment Not Working as Expected issue What is the primary issue? start->issue no_2hg_reduction No 2-HG Reduction issue->no_2hg_reduction Biochemical no_cell_effect No Effect on Cell Viability/ Differentiation issue->no_cell_effect Cellular check_compound Check Compound Integrity and Concentration no_2hg_reduction->check_compound check_cell_line Confirm IDH1 Mutation Status of Cell Line no_cell_effect->check_cell_line check_assay Validate 2-HG Assay check_compound->check_assay Compound OK check_resistance Suspect Resistance check_assay->check_resistance Assay OK check_pathways Check for Bypass Pathway Activation check_cell_line->check_pathways Mutation Confirmed

References

"IDH1 Inhibitor 9" refining dosage for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IDH1 Inhibitor 9. The information provided is designed to address specific issues that may be encountered during the refinement of dosage for long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule that selectively targets the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] In normal cellular metabolism, the wild-type IDH1 enzyme plays a role in the citric acid cycle by converting isocitrate to α-ketoglutarate (α-KG).[1][3] However, specific mutations in the IDH1 gene, such as the R132H mutation, lead to a neomorphic enzymatic activity that converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5] The accumulation of 2-HG interferes with cellular differentiation and promotes tumorigenesis.[4] this compound allosterically binds to the mutant IDH1 enzyme, blocking its activity and thereby reducing the production of 2-HG.[4][6] This can help restore normal cellular processes and inhibit the growth of cancer cells harboring the IDH1 mutation.[1]

Q2: How does this compound differ from other known IDH1 inhibitors?

A2: While the specific binding kinetics and physicochemical properties of this compound are unique, it shares a common mechanism with other selective mutant IDH1 inhibitors like Ivosidenib (AG-120).[2][3] The primary differences often lie in their potency, selectivity for various IDH1 mutations (e.g., R132H, R132C), pharmacokinetic profiles, and off-target effects.[7][8] For instance, some inhibitors may exhibit dual inhibition of both mutant IDH1 and IDH2 enzymes, such as AG-881.[3][7] The table below summarizes key parameters for several known IDH1 inhibitors to provide a comparative context.

Q3: What are the initial recommended dose ranges for in vitro and in vivo studies with this compound?

A3: For a novel compound like this compound, initial dose-finding studies are crucial. Based on data from similar preclinical compounds, in vitro studies in IDH1-mutant cell lines typically start with concentrations ranging from nanomolar to low micromolar levels to determine the IC50 for 2-HG inhibition. For example, the IC50 of AGI-5198 for the IDH1 R132H mutation is 70 nM.[7] For in vivo studies in murine models, initial dosing could be guided by compounds like AGI-5198, which was administered at 150 mg/kg and 450 mg/kg.[9] Another example is BAY1436032, which showed efficacy in mouse models.[9] It is essential to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose.

Troubleshooting Guides

In Vitro Studies

Issue 1: High variability in 2-HG measurement assays.

  • Possible Cause: Inconsistent cell seeding density, variability in treatment duration, or issues with the 2-HG detection kit.

  • Troubleshooting Steps:

    • Ensure a consistent number of cells are seeded in each well.

    • Standardize the timing of inhibitor treatment and sample collection.

    • Include positive and negative controls in every assay plate.

    • Verify the proper functioning and calibration of the plate reader.

    • Consider using a different 2-HG detection method (e.g., LC-MS) for validation.

Issue 2: Lack of significant reduction in 2-HG levels despite high inhibitor concentration.

  • Possible Cause: The cell line may not harbor a susceptible IDH1 mutation, the inhibitor may have poor cell permeability, or the inhibitor may be unstable in the cell culture medium.

  • Troubleshooting Steps:

    • Confirm the IDH1 mutation status of the cell line using sequencing.

    • Assess cell permeability using a cellular thermal shift assay (CETSA) or similar methods.

    • Evaluate the stability of this compound in the culture medium over the treatment period by LC-MS.

    • Test the inhibitor on a different, validated IDH1-mutant cell line.

In Vivo Studies

Issue 3: Poor oral bioavailability and rapid clearance of the inhibitor.

  • Possible Cause: The formulation of the inhibitor may not be optimal for oral administration, or the compound may be subject to rapid first-pass metabolism.[10]

  • Troubleshooting Steps:

    • Experiment with different formulation strategies, such as using oil-based formulations for subcutaneous injection or utilizing an intravenous infusion pump to maintain systemic exposure.[10][11]

    • Conduct pharmacokinetic (PK) studies comparing different routes of administration (e.g., oral, intraperitoneal, subcutaneous, intravenous).[10][11]

    • Co-administer with a CYP450 inhibitor if metabolic instability is suspected, though this should be done with caution and thorough investigation of potential drug-drug interactions.[12]

Issue 4: Emergence of adverse effects at presumed therapeutic doses.

  • Possible Cause: Off-target effects of the inhibitor or on-target toxicities.

  • Troubleshooting Steps:

    • Conduct a thorough dose-escalation study to determine the Maximum Tolerated Dose (MTD).[13]

    • Monitor animals for common side effects associated with IDH1 inhibitors, such as fatigue, weight loss, and changes in blood counts.[14]

    • If adverse events occur, consider dose reduction or intermittent dosing schedules.[12][15]

    • Perform histopathological analysis of major organs to identify any potential tissue damage.

Data Presentation

Table 1: Comparative IC50 Values of Various IDH1 Inhibitors

InhibitorTarget MutationIC50 (nM)Reference
Ivosidenib (AG-120)IDH1 R132H-[3]
OlutasidenibIDH1-[13]
AGI-5198IDH1 R132H70[7]
AGI-5198IDH1 R132C160[7]
ML309IDH1 R132H96[7]
BAY1436032IDH1 R132H15[3]
AG-881IDH1 R132H0.04 - 22[3]

Table 2: Example In Vivo Dosing for Preclinical IDH1 Inhibitors

InhibitorAnimal ModelDoseRouteFrequencyReference
AGI-5198Mouse150 mg/kg--[9]
AGI-5198Mouse450 mg/kg--[9]
IvosidenibHuman500 mgOralOnce Daily[12][16]
OlutasidenibHuman150 mgOralTwice Daily[13]

Experimental Protocols

Protocol 1: In Vitro 2-HG Inhibition Assay
  • Cell Culture: Culture IDH1-mutant cells (e.g., U87MG-IDH1 R132H) in appropriate media and conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare a serial dilution of this compound. Replace the culture medium with fresh medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • Sample Collection: After incubation, lyse the cells and collect the supernatant.

  • 2-HG Measurement: Measure the concentration of 2-HG in the cell lysates using a commercially available 2-HG assay kit or by LC-MS.

  • Data Analysis: Normalize the 2-HG levels to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vivo Dose-Finding Study (Murine Model)
  • Animal Model: Use immunodeficient mice xenografted with an IDH1-mutant tumor cell line.

  • Dose Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Dose Escalation:

    • Start with a low dose (e.g., 10 mg/kg) and treat a cohort of 3-5 mice.

    • Monitor the animals daily for signs of toxicity (weight loss, changes in behavior, etc.) for at least one week.

    • If no significant toxicity is observed, escalate the dose in the next cohort (e.g., 30 mg/kg, 100 mg/kg).

    • Continue dose escalation until signs of toxicity are observed, which will help determine the Maximum Tolerated Dose (MTD).

  • Pharmacokinetic (PK) Analysis:

    • At each dose level, collect blood samples at various time points after administration (e.g., 0.5, 1, 2, 4, 8, 24 hours).

    • Analyze the plasma concentration of this compound using LC-MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).

  • Pharmacodynamic (PD) Analysis:

    • Collect tumor tissue at the end of the study.

    • Measure the levels of 2-HG in the tumor tissue to assess the extent of target engagement at different dose levels.

  • Data Analysis: Correlate the PK and PD data to establish a dose-response relationship and identify the optimal biological dose for long-term efficacy studies.

Visualizations

IDH1_Signaling_Pathway cluster_normal Normal Cell (Wild-Type IDH1) cluster_mutant Cancer Cell (Mutant IDH1) Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 alpha-KG_normal α-Ketoglutarate WT_IDH1->alpha-KG_normal alpha-KG_mutant α-Ketoglutarate Mutant_IDH1 Mutant IDH1 alpha-KG_mutant->Mutant_IDH1 2-HG D-2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1->2-HG IDH1_Inhibitor_9 This compound IDH1_Inhibitor_9->Mutant_IDH1 Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_longterm Long-Term Studies Cell_Culture IDH1-Mutant Cell Culture Dose_Response Dose-Response Assay (2-HG Inhibition) Cell_Culture->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Dose_Escalation Dose-Escalation Study IC50->Dose_Escalation Xenograft Establish Xenograft Tumor Model Xenograft->Dose_Escalation PK_PD Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis Dose_Escalation->PK_PD MTD_OBD Determine MTD and Optimal Biological Dose PK_PD->MTD_OBD Efficacy_Study Long-Term Efficacy Study (Tumor Growth Inhibition) MTD_OBD->Efficacy_Study Refined_Dosage Refined Dosage Regimen Efficacy_Study->Refined_Dosage Toxicity_Assessment Chronic Toxicity Assessment Toxicity_Assessment->Refined_Dosage

Caption: Workflow for refining dosage for long-term studies.

References

"IDH1 Inhibitor 9" minimizing toxicity in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IDH1 Inhibitor 9. The information provided is based on the known profiles of similar isocitrate dehydrogenase 1 (IDH1) inhibitors and is intended to guide in vivo experimentation and address potential toxicities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is designed to selectively target and inhibit the mutated form of the isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] Mutations in IDH1, commonly at the R132 residue, confer a new enzymatic activity that leads to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG interfere with cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[2][3] this compound blocks the production of 2-HG, thereby aiming to reverse these oncogenic effects.[4][5]

Q2: What are the common in vivo toxicities associated with IDH1 inhibitors?

A2: While specific data for this compound is still being gathered, the class of IDH1 inhibitors has a generally manageable toxicity profile.[6] Common adverse effects observed in preclinical and clinical studies of other IDH1 inhibitors include gastrointestinal issues (nausea, diarrhea), differentiation syndrome, leukocytosis, and QT prolongation.[6][7] In some cases, indirect hyperbilirubinemia has also been reported.[3]

Q3: What is IDH-inhibitor-associated differentiation syndrome (IDH-DS)?

A3: IDH-DS is a significant, yet manageable, adverse event associated with IDH inhibitors.[3][6] It is characterized by a rapid proliferation and differentiation of myeloid cells. Symptoms can include unexplained fever, weight gain, peripheral edema, and respiratory distress.[6] Prompt recognition and management are crucial.

Q4: How can I monitor for potential toxicities during my in vivo studies?

A4: Regular monitoring is essential. This should include daily observation of animal health (weight, behavior, appetite), complete blood counts (CBCs) to monitor for leukocytosis, serum chemistry panels to assess liver function (e.g., bilirubin levels), and, if feasible, electrocardiograms (ECGs) for QT interval monitoring.

Troubleshooting Guide for In Vivo Studies

This guide addresses specific issues that may arise during preclinical in vivo experiments with this compound.

Observed Issue Potential Cause Recommended Action
Unexpected Weight Loss or Reduced Activity - Gastrointestinal toxicity- General malaise- Monitor food and water intake.- Consider dose reduction or temporary cessation of treatment.- Administer supportive care (e.g., hydration).
Rapid Increase in White Blood Cell Count (Leukocytosis) - Pharmacodynamic effect of the inhibitor- Perform regular CBCs to trend the increase.- If severe, consider dose reduction.
Signs of Respiratory Distress, Edema, or Fever - Potential IDH-inhibitor-associated differentiation syndrome (IDH-DS)- Immediately consult with a veterinarian.- Consider administration of high-dose corticosteroids as per established protocols for IDH-DS.[6]- Temporarily halt dosing of this compound.
Elevated Bilirubin Levels in Serum - Inhibition of UGT1A1 by the compound or its metabolites- Monitor liver function tests closely.- Evaluate for other signs of liver toxicity.- Consider dose adjustment if elevations are significant and persistent.
Sudden Death in Animal Cohort - Potential cardiac toxicity (e.g., QT prolongation leading to arrhythmia)- Review dosing and formulation for accuracy.- If possible, perform ECG monitoring on a subset of animals.- Conduct a thorough necropsy to identify the cause of death.

Quantitative Toxicity Data Summary (Based on Analogue IDH1 Inhibitors)

The following table summarizes publicly available toxicity data for well-characterized IDH1 inhibitors. This can serve as a reference for designing studies with this compound.

Compound Toxicity Metric Value Species/System
ML309IC50 (Toxicity)96 nMIn vitro data, specific cell line not detailed[2]
Ivosidenib (AG-120)Common Adverse Events (Grade ≥3)Differentiation Syndrome (6%), Nausea (23%), Hyperbilirubinemia (38%)Human (AML patients)[3]
FX-03IC50 (IDH1 R132H)55.50 µMHEK-293T cells[8]
FX-03IC50 (IDH1 R132C)68.38 µMHEK-293T cells[8]

Key Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study

  • Animal Model: Use an appropriate rodent model (e.g., BALB/c or NSG mice), aged 6-8 weeks.

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the study.

  • Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). Ensure homogeneity and stability of the formulation.

  • Dose Escalation:

    • Begin with a starting dose based on in vitro cytotoxicity data (e.g., 10x the IC50).

    • Employ a dose escalation scheme (e.g., modified Fibonacci sequence) in cohorts of 3-5 animals per dose level.

    • Administer the compound daily via the intended clinical route (e.g., oral gavage) for a defined period (e.g., 14-28 days).

  • Monitoring:

    • Record body weight and clinical observations daily.

    • Collect blood samples at baseline and at the end of the study for hematology and serum chemistry analysis.

  • Endpoint: The MTD is defined as the highest dose that does not induce >20% body weight loss or significant clinical signs of toxicity.

Protocol 2: Monitoring for IDH-Inhibitor-Associated Differentiation Syndrome (IDH-DS)

  • Animal Model: Utilize a relevant leukemia xenograft model (e.g., patient-derived xenograft [PDX] or cell line-derived xenograft with an IDH1 mutation).

  • Treatment: Administer this compound at a therapeutically relevant dose.

  • Clinical Monitoring:

    • Daily observation for signs of distress, including ruffled fur, hunched posture, and labored breathing.

    • Monitor for peripheral edema and record body weight daily.

  • Hematology:

    • Perform CBCs twice weekly to monitor for a rapid increase in neutrophil counts.

  • Cytokine Analysis:

    • At study endpoint or if IDH-DS is suspected, collect plasma to analyze for inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α).

  • Histopathology:

    • Upon necropsy, collect tissues (especially lung, liver, and spleen) for histopathological examination to look for infiltration of differentiated myeloid cells.

Visualizations

IDH1_Signaling_Pathway cluster_normal Normal Cell Metabolism cluster_cancer IDH1-Mutated Cancer Cell cluster_inhibition Therapeutic Intervention Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH1 (WT) aKG_mut α-Ketoglutarate HG2 2-Hydroxyglutarate (Oncometabolite) aKG_mut->HG2 IDH1 (Mutant) Epigenetic_Dysregulation Epigenetic Dysregulation & Block in Differentiation HG2->Epigenetic_Dysregulation Causes Inhibitor This compound Inhibitor->HG2 Inhibits Production

Caption: Signaling pathway of mutant IDH1 and therapeutic intervention.

Troubleshooting_Workflow Start In Vivo Experiment Start Monitor Daily Monitoring: - Body Weight - Clinical Signs Start->Monitor Toxicity Toxicity Observed? Monitor->Toxicity NoToxicity Continue Experiment Toxicity->NoToxicity No Assess Assess Severity & Type Toxicity->Assess Yes NoToxicity->Monitor End Experiment Endpoint NoToxicity->End Action Implement Corrective Action: - Dose Reduction - Supportive Care - Halt Dosing Assess->Action Action->Monitor

Caption: Troubleshooting workflow for in vivo toxicity monitoring.

References

Technical Support Center: Troubleshooting Inconsistent Assay Results for IDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent assay results with IDH1 inhibitors. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for IDH1 inhibitors?

Isocitrate dehydrogenase 1 (IDH1) is an enzyme crucial for cellular metabolism.[1] In several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma, a mutation in the IDH1 gene leads to a neomorphic enzyme activity.[2][3] This mutant IDH1 (mIDH1) converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][4] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[2][3] IDH1 inhibitors are small molecules that selectively bind to and inhibit the activity of the mutant IDH1 enzyme, thereby blocking the production of 2-HG and restoring normal cellular processes.[1][4]

Q2: Why am I seeing a discrepancy between my biochemical and cell-based assay results?

Discrepancies between biochemical (enzymatic) and cell-based assays are a common challenge. Several factors can contribute to this:

  • Cell Permeability: The inhibitor may have poor permeability across the cell membrane, leading to a lower effective intracellular concentration compared to the concentration used in a biochemical assay.

  • Compound Stability and Metabolism: The inhibitor may be unstable or rapidly metabolized within the cell, reducing its active concentration over the course of the experiment.[3]

  • Off-Target Effects: In a cellular context, the inhibitor might have off-target effects that influence cell viability or signaling pathways, confounding the interpretation of results.[5]

  • Efflux Pumps: Cancer cells can express efflux pumps, such as P-glycoprotein (P-gp), which actively transport the inhibitor out of the cell, reducing its intracellular efficacy.

  • Assay Conditions: The reducing environments in biochemical and cellular assays can differ. Biochemical assays often use artificial reducing agents, while cells rely on physiological reductants.[6] This can affect the inhibitor's activity.

Q3: My IDH1 inhibitor shows initial potent activity, but the effect diminishes over time in long-term cell culture. What could be the cause?

This phenomenon could be due to the development of acquired resistance. Cancer cells can develop resistance to targeted therapies through various mechanisms, including:

  • Secondary Mutations: The emergence of secondary mutations in the IDH1 gene can prevent the inhibitor from binding effectively.[7][8]

  • Upregulation of Alternative Pathways: Cells may activate alternative signaling pathways to bypass the effects of IDH1 inhibition.

  • Increased Drug Efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.

Q4: I am observing high variability in my in vivo xenograft studies. What are the potential sources of this variability?

High variability in animal studies can stem from several factors:

  • Inconsistent Tumor Cell Implantation: Variations in the number of cells injected or the injection technique can lead to differences in tumor establishment and growth rates.[5]

  • Variability in Drug Administration: Inconsistent oral gavage or other administration techniques can result in variable drug exposure between animals.[5]

  • Individual Animal Metabolism: Differences in the metabolism and clearance of the inhibitor among individual animals can lead to varied responses.[5]

  • Drug Formulation and Stability: Issues with the solubility and stability of the dosing formulation can affect drug delivery and efficacy.[5]

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 Values in Biochemical Assays
Potential Cause Troubleshooting Steps
Compound Solubility Ensure the inhibitor is fully dissolved in the assay buffer. Test different solvents or use sonication. Check for precipitation during the assay.[9]
Compound Stability Assess the stability of the inhibitor in the assay buffer over the experiment's duration. Consider potential degradation due to light, temperature, or pH.
Enzyme Quality and Activity Use a highly purified and active recombinant mutant IDH1 enzyme. Verify enzyme activity with a known potent inhibitor as a positive control.
Assay Conditions Optimize assay parameters such as enzyme concentration, substrate (α-KG) concentration, and incubation time.[10] Ensure the assay is in the linear range.
Pipetting Errors Use calibrated pipettes and proper technique to ensure accurate and consistent dispensing of reagents.
Issue 2: Low Potency or No Activity in Cell-Based Assays
Potential Cause Troubleshooting Steps
Poor Cell Permeability Evaluate the physicochemical properties of the inhibitor (e.g., logP). Consider co-treatment with permeabilizing agents (use with caution as they can be toxic).
Cytotoxicity Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to distinguish between specific inhibition and general toxicity.[10]
Incorrect Cell Line Confirm that the cell line used expresses the specific IDH1 mutation targeted by the inhibitor.[11] Sequence the IDH1 gene in your cell line to verify the mutation status.
Suboptimal Incubation Time Optimize the incubation time with the inhibitor. 2-HG reduction can be time-dependent.[11]
High Protein Binding If using serum-containing media, the inhibitor may bind to serum proteins, reducing its free concentration. Test the inhibitor in serum-free or low-serum conditions.

Experimental Protocols

Protocol 1: General Biochemical IDH1 Inhibition Assay

This protocol is a general guideline for a biochemical assay to measure the inhibition of mutant IDH1 activity.

  • Reagents and Materials:

    • Recombinant mutant IDH1 (R132H or other relevant mutation)

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.01% Tween 20[10]

    • NADPH

    • α-Ketoglutarate (α-KG)

    • IDH1 Inhibitor 9 (and a known inhibitor as a positive control)

    • Detection Reagent (e.g., a diaphorase/resazurin system to measure NADPH consumption)[12]

    • 384-well or 1536-well assay plates

  • Procedure:

    • Prepare a serial dilution of the IDH1 inhibitor in DMSO.

    • In the assay plate, add the assay buffer.

    • Add the IDH1 inhibitor dilutions and the control (DMSO vehicle).

    • Add the mutant IDH1 enzyme and NADPH to the wells.

    • Pre-incubate the plate at 37°C for 30 minutes.[10]

    • Initiate the reaction by adding α-KG.

    • Incubate the reaction at 37°C for 60-90 minutes.[10]

    • Stop the reaction and add the detection reagent.

    • Incubate at room temperature for 30 minutes to allow for signal development.[10]

    • Read the fluorescence or absorbance signal using a plate reader.

    • Calculate the percent inhibition and determine the IC50 value.

Protocol 2: Cell-Based 2-HG Measurement Assay

This protocol describes a method to measure the effect of an IDH1 inhibitor on the production of 2-HG in cells.

  • Reagents and Materials:

    • IDH1-mutant cell line (e.g., HT1080, U87-MG expressing mIDH1)[11]

    • Cell culture medium and supplements

    • This compound

    • 96-well cell culture plates

    • 2-HG detection kit (e.g., LC-MS/MS or an enzymatic assay)[12]

  • Procedure:

    • Seed the IDH1-mutant cells in a 96-well plate and allow them to adhere overnight.[10]

    • Prepare serial dilutions of the IDH1 inhibitor in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor dilutions.

    • Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.[11]

    • Collect the cell culture supernatant and/or cell lysates.

    • Measure the concentration of 2-HG in the samples using a suitable detection method.[11]

    • Normalize the 2-HG levels to the cell number or protein concentration.

    • Calculate the percent inhibition of 2-HG production and determine the EC50 value.

Visualizations

Signaling_Pathway cluster_Metabolism Cellular Metabolism cluster_Epigenetics Epigenetic Regulation Isocitrate Isocitrate Wild-Type_IDH1 Wild-Type_IDH1 Isocitrate->Wild-Type_IDH1 Substrate alpha-KG alpha-KG Mutant_IDH1 Mutant_IDH1 alpha-KG->Mutant_IDH1 Substrate 2-HG 2-HG Histone_Demethylases Histone_Demethylases 2-HG->Histone_Demethylases Inhibition DNA_Demethylases DNA_Demethylases 2-HG->DNA_Demethylases Inhibition Cell_Differentiation Cell_Differentiation Histone_Demethylases->Cell_Differentiation Promotes DNA_Demethylases->Cell_Differentiation Promotes Wild-Type_IDH1->alpha-KG Product Mutant_IDH1->2-HG Oncometabolite IDH1_Inhibitor_9 IDH1_Inhibitor_9 IDH1_Inhibitor_9->Mutant_IDH1 Inhibition

Caption: Mechanism of action of IDH1 inhibitors.

Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cell-Based Assay B1 Prepare Reagents (Enzyme, Substrate, Inhibitor) B2 Incubate B1->B2 B3 Detect Signal B2->B3 B4 Calculate IC50 B3->B4 Compare Compare Results B4->Compare C1 Seed mIDH1 Cells C2 Treat with Inhibitor C1->C2 C3 Measure 2-HG Levels C2->C3 C4 Calculate EC50 C3->C4 C4->Compare Start Start Start->B1 Start->C1 Troubleshoot Troubleshoot Discrepancies Compare->Troubleshoot Inconsistent End End Compare->End Consistent Troubleshoot->B1 Troubleshoot->C1

Caption: Workflow for comparing biochemical and cell-based assay results.

Troubleshooting_Logic Start Inconsistent Results Q1 Biochemical vs. Cellular? Start->Q1 Q2 High Variability in one assay type? Q1->Q2 No A1_Biochem Check: - Compound Solubility/Stability - Enzyme Quality - Assay Conditions Q1->A1_Biochem Yes A2_Biochem Check: - Pipetting Accuracy - Reagent Homogeneity - Plate Reader Consistency Q2->A2_Biochem Biochemical A2_Cell Check: - Seeding Density - Passage Number - Edge Effects Q2->A2_Cell Cell-based A1_Cell Check: - Cell Permeability - Cytotoxicity - Cell Line Integrity

Caption: Logical flowchart for troubleshooting inconsistent assay results.

References

"IDH1 Inhibitor 9" optimizing incubation time for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IDH1 Inhibitor 9. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule that selectively targets and inhibits the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] In cancer cells with an IDH1 mutation, the enzyme gains a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3][4] The accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[1][3][4] this compound blocks this activity, leading to reduced 2-HG levels and the potential restoration of normal cellular function.[1]

Q2: What is a typical starting point for incubation time when using this compound in cell-based assays?

A2: The optimal incubation time depends on the specific assay and the cellular process being investigated. For direct assessment of 2-HG reduction, a time-course experiment is recommended, with initial time points such as 24, 48, and 72 hours.[5] For assays measuring downstream effects like changes in cell viability or gene expression, longer incubation times of 48 to 96 hours or more may be necessary to observe a significant effect.[6][7]

Q3: How does the concentration of this compound affect the optimal incubation time?

A3: Higher concentrations of the inhibitor may elicit a more rapid response, potentially requiring shorter incubation times to observe an effect. Conversely, lower, more physiologically relevant concentrations may necessitate longer incubation periods to achieve the desired outcome.[6] It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration and incubation time.[5]

Q4: Should I refresh the media and inhibitor during a long incubation period?

A4: For extended incubation times (e.g., 72 hours or longer), it is good practice to refresh the cell culture medium and re-add the inhibitor. This ensures that the inhibitor concentration remains stable and that the cells have sufficient nutrients, which can be critical for maintaining cell health and obtaining reproducible results.[6]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or low efficacy of this compound Incubation time is too short to observe the desired effect.Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration for your specific cell line and endpoint.[5][6]
Inhibitor concentration is suboptimal.Perform a dose-response curve to identify the effective concentration range of the inhibitor for your cell line.[5]
Poor cell permeability or compound instability.Ensure the inhibitor is fully dissolved and stable in your culture medium. Consider using a different solvent or formulation if solubility is an issue.[5]
Incorrect IDH1 mutation status of the cell line.Re-verify the IDH1 mutation status of your cells using DNA sequencing to ensure you are using an appropriate model.[5]
Inconsistent results between experiments Variation in cell seeding density.Use a cell counter to ensure consistent cell numbers are seeded in each well and between experiments.[8]
Fluctuation in incubation conditions.Maintain consistent temperature, humidity, and CO2 levels in your incubator. Avoid frequent opening of the incubator door.
Degradation of the inhibitor stock solution.Prepare fresh dilutions of the inhibitor from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.
High cell death in control and treated wells Overly confluent or unhealthy cells at the start of the experiment.Ensure cells are in the logarithmic growth phase and seeded at an optimal density.[8]
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in the culture medium is not toxic to your cells (typically ≤0.1%). Run a vehicle-only control to assess solvent effects.[8]

Experimental Protocols

Optimizing Incubation Time for a Cell Viability Assay (MTT Assay)

This protocol outlines a time-course experiment to determine the optimal incubation time for this compound's effect on cell viability.

Materials:

  • IDH1-mutant cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Seed cells into multiple 96-well plates at a predetermined optimal density to ensure they are in the logarithmic growth phase throughout the experiment.

    • Allow cells to adhere overnight at 37°C and 5% CO₂.

  • Inhibitor Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO alone).

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Time-Course Incubation:

    • Incubate the plates for various durations (e.g., 24, 48, 72, and 96 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.[5]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and time point relative to the vehicle-treated control.

    • Plot cell viability versus inhibitor concentration for each incubation time to determine the IC50 value at each time point. The optimal incubation time is typically the one that provides a robust and significant effect at a physiologically relevant inhibitor concentration.[6]

Data Presentation

Table 1: Example Time-Course and Dose-Response Data for this compound in an IDH1-Mutant Cell Line
Incubation Time (Hours)Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
24 0 (Vehicle)100 ± 5.2> 10
0.198.1 ± 4.8
192.5 ± 6.1
1085.3 ± 7.3
48 0 (Vehicle)100 ± 4.98.5
0.195.2 ± 5.5
178.4 ± 6.8
1048.9 ± 5.9
72 0 (Vehicle)100 ± 6.32.1
0.188.7 ± 7.1
155.1 ± 6.2
1022.4 ± 4.5
96 0 (Vehicle)100 ± 5.81.8
0.185.3 ± 6.9
149.8 ± 5.7
1015.6 ± 3.9

Visualizations

IDH1_Inhibitor_Pathway Mechanism of Action of this compound cluster_0 Normal Cell Metabolism cluster_1 Mutant IDH1 Pathway in Cancer cluster_2 Inhibitor Action Isocitrate Isocitrate IDH1_WT Wild-Type IDH1 Isocitrate->IDH1_WT NADP+ to NADPH alpha_KG α-Ketoglutarate IDH1_WT->alpha_KG alpha_KG_mutant α-Ketoglutarate IDH1_mutant Mutant IDH1 alpha_KG_mutant->IDH1_mutant NADPH to NADP+ two_HG 2-Hydroxyglutarate (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation & Tumorigenesis two_HG->Epigenetic_Dysregulation IDH1_mutant->two_HG IDH1_Inhibitor_9 This compound IDH1_mutant_inhibited Mutant IDH1 IDH1_Inhibitor_9->IDH1_mutant_inhibited Inhibits

Caption: Signaling pathway of mutant IDH1 and the action of this compound.

experimental_workflow Workflow for Optimizing Incubation Time start Start: Seed Cells adhere Overnight Adhesion start->adhere treat Treat with this compound (Dose-Response) adhere->treat incubate Incubate for Different Durations (24h, 48h, 72h, 96h) treat->incubate assay Perform Cell-Based Assay (e.g., MTT, 2-HG measurement) incubate->assay analyze Analyze Data (Calculate % Viability, IC50) assay->analyze optimize Determine Optimal Incubation Time analyze->optimize

References

"IDH1 Inhibitor 9" improving signal-to-noise in enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IDH1 Inhibitor 9. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their enzymatic assays and troubleshooting common issues to improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent small molecule that selectively targets mutant forms of isocitrate dehydrogenase 1 (IDH1), particularly those with mutations at the R132 residue, such as R132H and R132C.[1] In normal cells, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[2][3][4] However, mutant IDH1 gains a neomorphic function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][4][5] this compound binds to the mutant IDH1 enzyme, blocking its activity and thereby preventing the production of 2-HG.[6] This inhibition helps to restore normal cellular metabolism and epigenetic regulation.[6][7]

Q2: I am observing a low signal-to-noise ratio in my fluorescence-based enzymatic assay. What are the potential causes and solutions?

A2: A low signal-to-noise ratio can stem from several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Reagent Concentration: Ensure that the concentrations of the mutant IDH1 enzyme, NADPH, and the substrate (α-KG) are optimal. The substrate concentration should ideally be at or near the Michaelis constant (Km) to ensure the reaction is sensitive to inhibition.

  • Enzyme Activity: The enzyme may have low activity due to improper storage or multiple freeze-thaw cycles. It is recommended to store enzymes at -80°C in small aliquots.[8]

  • Inhibitor Concentration: The concentration of this compound might be too high, leading to complete inhibition and a very low signal. Perform a dose-response curve to determine the optimal concentration range for your assay.

  • Incubation Times: Insufficient incubation time for the enzyme-inhibitor binding or the enzymatic reaction can result in a weak signal.[8] Conversely, excessively long incubation might lead to substrate depletion or product inhibition. Optimize incubation times for both steps.

  • Assay Buffer Composition: The pH and ionic strength of the assay buffer are critical for enzyme activity. Ensure the buffer composition is as recommended in the protocol.

  • Instrument Settings: Incorrect settings on the fluorescence plate reader, such as excitation/emission wavelengths, gain, or integration time, can significantly impact the signal.[9] Consult your instrument's manual for optimization.

  • Background Fluorescence: High background can be caused by the assay components themselves (autofluorescence) or the microplate. Use black, opaque-walled microplates for fluorescence assays to minimize background and crosstalk.[8] Run controls with all components except the enzyme to determine the background signal.

Q3: My results are inconsistent between wells and across different plates. What could be the cause?

A3: Inconsistent results can be frustrating. Here are some common culprits and solutions:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability. Use calibrated pipettes and consider preparing a master mix for the reaction components to be distributed across wells.[9]

  • Well-to-Well Contamination: Be careful to avoid cross-contamination between wells when adding reagents.

  • Temperature Gradients: Uneven temperature across the assay plate can lead to variations in enzyme activity. Ensure the plate is uniformly equilibrated to the reaction temperature.

  • Evaporation: Evaporation from the wells, particularly at the edges of the plate, can concentrate the reagents and alter the reaction kinetics. Using plate sealers can help minimize evaporation.

  • Reagent Instability: Ensure all reagents, especially the enzyme and NADPH, are properly handled and stored to maintain their activity. Thaw all components completely and mix gently before use.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Signal Autofluorescence of the inhibitor or other assay components.Run a control experiment with the inhibitor but without the enzyme to quantify its intrinsic fluorescence. Subtract this background from your experimental wells.
Use of incorrect microplates.For fluorescence assays, use black, opaque-walled plates to minimize light scatter and crosstalk.[8]
Contaminated reagents or buffer.Use fresh, high-purity reagents and filter-sterilize the assay buffer.
Low Signal Inactive enzyme.Use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles by storing in single-use aliquots at -80°C.[8]
Suboptimal substrate concentration.Determine the Km of your enzyme and use a substrate concentration around this value for inhibition assays.
Incorrect filter settings on the plate reader.Ensure the excitation and emission wavelengths are appropriate for the fluorophore being used in the coupled assay (e.g., resorufin from resazurin).[10]
High Variability (High CV%) Inaccurate pipetting.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for common reagents.[9]
Edge effects on the microplate.Avoid using the outer wells of the plate, or ensure the plate is properly sealed to prevent evaporation.
Incomplete mixing of reagents in wells.Gently mix the plate after adding all reagents, for example, by using a plate shaker.
Assay Signal Drifts Over Time Photobleaching of the fluorophore.Minimize the exposure of the plate to light. Read the plate as soon as the reaction is complete.[11]
Enzyme instability at assay temperature.Perform a time-course experiment to determine the linear range of the reaction and ensure your endpoint reading falls within this range.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against common IDH1 mutants.

Mutant IDH1 IC50 (nM) Reference
IDH1 R132H124.4[1]
IDH1 R132C95.7[1]

Experimental Protocols

Protocol 1: Fluorescence-Based Enzymatic Assay for this compound

This protocol is adapted from a general method for assessing mutant IDH1 inhibitor activity using a coupled enzymatic reaction.[10][12] The consumption of NADPH by mutant IDH1 is coupled to the reduction of resazurin to the highly fluorescent resorufin by diaphorase.

Materials:

  • Mutant IDH1 enzyme (e.g., R132H or R132C)

  • This compound

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Diaphorase

  • Resazurin

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% (w/v) Bovine Serum Albumin (BSA)

  • Black, opaque 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in assay buffer.

    • Prepare a solution of mutant IDH1 enzyme in assay buffer.

    • Prepare a substrate solution containing α-KG and NADPH in assay buffer.

    • Prepare a detection solution containing diaphorase and resazurin in assay buffer.

  • Assay Setup:

    • Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.

    • Add 10 µL of the mutant IDH1 enzyme solution to each well.

    • Incubate the plate at room temperature for 30 minutes to allow for inhibitor-enzyme binding.

  • Initiate Enzymatic Reaction:

    • Add 5 µL of the substrate solution (α-KG and NADPH) to each well to start the reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Detection:

    • Add 10 µL of the detection solution (diaphorase and resazurin) to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at ~540 nm and emission at ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

IDH1_Signaling_Pathway cluster_0 Wild-Type IDH1 Pathway cluster_1 Mutant IDH1 Pathway & Inhibition Isocitrate Isocitrate wtIDH1 Wild-Type IDH1 Isocitrate->wtIDH1 aKG α-Ketoglutarate PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway aKG->PI3K_AKT_mTOR Activates wtIDH1->aKG Oxidative Decarboxylation Cell_Migration Cell Migration PI3K_AKT_mTOR->Cell_Migration Promotes mutant_aKG α-Ketoglutarate mutantIDH1 Mutant IDH1 (e.g., R132H) mutant_aKG->mutantIDH1 D2HG D-2-Hydroxyglutarate (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation D2HG->Epigenetic_Dysregulation Differentiation_Block Block in Cellular Differentiation D2HG->Differentiation_Block mutantIDH1->D2HG Neomorphic Reduction IDH1_Inhibitor_9 This compound IDH1_Inhibitor_9->mutantIDH1 Inhibits

Caption: Signaling pathways of wild-type and mutant IDH1, and the mechanism of this compound.

experimental_workflow reagent_prep 1. Reagent Preparation (Inhibitor, Enzyme, Substrate) assay_setup 2. Assay Setup (Add Inhibitor & Enzyme) reagent_prep->assay_setup pre_incubation 3. Pre-incubation (30 min, RT) assay_setup->pre_incubation reaction_initiation 4. Reaction Initiation (Add Substrate) pre_incubation->reaction_initiation reaction_incubation 5. Reaction Incubation (60 min, RT) reaction_initiation->reaction_incubation signal_detection 6. Signal Detection (Add Detection Reagents) reaction_incubation->signal_detection read_plate 7. Read Plate (Fluorescence Ex/Em: 540/590 nm) signal_detection->read_plate data_analysis 8. Data Analysis (IC50 Calculation) read_plate->data_analysis

Caption: Experimental workflow for the fluorescence-based IDH1 enzymatic assay.

troubleshooting_logic start Low Signal-to-Noise Ratio check_signal Is the Signal Low? start->check_signal check_noise Is the Background High? check_signal->check_noise No low_signal_causes Potential Causes: - Inactive Enzyme - Suboptimal Reagents - Incorrect Instrument Settings check_signal->low_signal_causes Yes high_noise_causes Potential Causes: - Autofluorescence - Incorrect Plate Type - Contamination check_noise->high_noise_causes Yes end Improved S/N Ratio check_noise->end No solution_signal Solutions: - Use Fresh Enzyme - Optimize Concentrations - Check Reader Settings low_signal_causes->solution_signal solution_noise Solutions: - Run Background Controls - Use Black Plates - Use Fresh Reagents high_noise_causes->solution_noise solution_signal->end solution_noise->end

Caption: A logical troubleshooting guide for low signal-to-noise ratio in enzymatic assays.

References

Technical Support Center: Overcoming Poor Cell Permeability of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of small molecule inhibitors, with a focus on compounds targeting IDH1.

Frequently Asked Questions (FAQs)

Q1: My IDH1 inhibitor shows potent enzymatic activity but low cellular efficacy. Could poor cell permeability be the issue?

A1: Yes, it is a strong possibility. A significant drop-off in activity between a cell-free enzymatic assay and a cell-based assay is a classic indicator of poor cell permeability. Small molecules must cross the cell membrane to reach their intracellular targets. If the compound cannot efficiently penetrate the cell, its effective concentration at the target (e.g., mutant IDH1 in the cytoplasm) will be too low to elicit a biological response, despite its high potency against the isolated enzyme.[1][2]

Q2: What are the key molecular properties that influence the cell permeability of a small molecule inhibitor?

A2: Several physicochemical properties are critical for passive diffusion across the cell membrane:

  • Lipophilicity (LogP/LogD): A balanced lipophilicity is crucial. While a certain degree of lipophilicity is required to enter the lipid bilayer of the cell membrane, excessively high lipophilicity can cause the compound to become trapped within the membrane. An optimal LogD at pH 7.4 is often considered to be in the range of 1-3.[3]

  • Molecular Weight (MW): Generally, smaller molecules (MW < 500 Da) tend to have better permeability.

  • Polar Surface Area (PSA): A lower PSA is generally preferred for better passive diffusion.

  • Hydrogen Bond Donors (HBDs): A higher number of HBDs can negatively impact permeability due to the energy penalty of desolvating from the aqueous environment to enter the lipid membrane.[2][3]

  • Charge: Neutral molecules tend to permeate more easily than charged molecules.[1]

Q3: What experimental assays can I use to quantify the cell permeability of my inhibitor?

A3: There are several standard in vitro methods to assess cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through an artificial lipid membrane. It is a good first screen for passive diffusion.[1]

  • Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma and differentiate into a polarized epithelial cell layer with tight junctions. This assay can measure both passive diffusion and active transport (including efflux).[4][5]

  • Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this uses a monolayer of MDCK cells and is also widely used to predict intestinal absorption and blood-brain barrier penetration.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay

If your IDH1 inhibitor exhibits a low apparent permeability coefficient (Papp) in the apical to basolateral (A-B) direction, consider the following troubleshooting steps and potential solutions.

Potential Cause Troubleshooting/Optimization Steps Rationale
Poor Passive Diffusion - Chemical Modification: If in early discovery, modify the structure to optimize physicochemical properties (e.g., increase lipophilicity, reduce HBDs).[2][3] - Formulation Strategies: For lead compounds, consider formulation approaches like creating a solid dispersion or using lipid-based formulations to improve solubility and membrane crossing.[6][7][8]Improving the intrinsic properties of the molecule or its presentation to the cell membrane can enhance its ability to passively diffuse across.
Active Efflux - Determine Efflux Ratio: Calculate the efflux ratio by dividing the Papp in the basolateral to apical (B-A) direction by the Papp (A-B). An efflux ratio ≥ 2 suggests the compound is a substrate for an efflux transporter (e.g., P-glycoprotein).[9] - Use of Inhibitors: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if the A-B permeability increases.Efflux transporters actively pump compounds out of the cell, reducing intracellular concentration. Identifying and mitigating this can improve net permeability.
Low Recovery - Check for Poor Solubility: Reduce the compound concentration in the assay or add a small percentage of a co-solvent.[3] - Assess Non-specific Binding: Use low-binding plates to minimize adsorption to plastic surfaces.[3] - Evaluate Cellular Metabolism: Analyze samples from both compartments for the presence of metabolites.Low recovery can confound permeability measurements. It's crucial to ensure the measured concentrations accurately reflect the amount of compound that has permeated.
Issue 2: Compound Shows Good PAMPA Permeability but Poor Caco-2 Permeability

This discrepancy often points towards biological factors not present in the artificial membrane assay.

Potential Cause Troubleshooting/Optimization Steps Rationale
Efflux Transporter Substrate - Calculate Efflux Ratio: As described above, a high efflux ratio in the Caco-2 assay is a strong indicator of active efflux.[9]PAMPA only measures passive diffusion, while Caco-2 assays incorporate active transport mechanisms.
Cellular Metabolism - Metabolite Analysis: Use LC-MS/MS to analyze the compound concentration in the donor and receiver compartments, as well as in cell lysates, to identify potential metabolites.Caco-2 cells have metabolic capabilities that can degrade the parent compound, reducing the measured permeated amount.[3]

Strategies to Enhance Cell Permeability

If poor cell permeability is confirmed, several strategies can be employed to improve the delivery of your IDH1 inhibitor to its intracellular target.

Chemical Modification Strategies
Strategy Description Example Application
Modulate Lipophilicity Fine-tune the LogD value to be within the optimal 1-3 range by adding or removing lipophilic/polar groups.[3]Adding a trifluoromethyl group to increase lipophilicity.
Reduce Hydrogen Bond Donors (HBDs) Decrease the number of HBDs to lower the desolvation energy penalty for entering the cell membrane. This can be done via N-methylation or replacing amines with less polar groups.[2][10]N-methylation of an amide bond in the inhibitor structure.
Prodrug Approach Temporarily mask polar functional groups (e.g., carboxylic acids, hydroxyls) that hinder permeability. The masking group is designed to be cleaved intracellularly to release the active drug.[1][3]Converting a carboxylic acid to an ester prodrug.
Intramolecular Hydrogen Bonds Design the molecule to form intramolecular hydrogen bonds, which can "shield" polar groups and reduce the effective polarity of the molecule.[2][10]Introducing functional groups that can form a stable intramolecular hydrogen bond.
Formulation and Advanced Delivery Strategies
Strategy Description Potential Advantages
Liposomal Formulations Encapsulate the inhibitor within liposomes, which are lipid vesicles that can fuse with the cell membrane to deliver their cargo.[3][6]Improved solubility, stability, and can alter pharmacokinetic profile.
Nanoparticle-Based Delivery Use polymeric nanoparticles (e.g., chitosan-based) to encapsulate the inhibitor. These can protect the drug and may offer opportunities for targeted delivery.[3][7][8]Protection from degradation, potential for controlled release and targeting.
Solid Dispersions Create an amorphous solid dispersion of the drug in a polymer matrix. This can improve the dissolution rate and maintain a supersaturated state of the drug at the cell surface, driving permeation.[6][7]Enhanced solubility and dissolution rate for poorly soluble compounds.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the apparent permeability (Papp) and efflux ratio of an IDH1 inhibitor across a Caco-2 cell monolayer.[5][9]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) to ensure tight junction formation.

    • Perform a Lucifer Yellow permeability test. A low Papp for Lucifer Yellow (<1.0 x 10⁻⁶ cm/s) indicates a tight monolayer.[9][11]

  • Permeability Experiment:

    • Equilibrate the monolayers in transport buffer (e.g., HBSS) for 30 minutes at 37°C.

    • Prepare the dosing solution of the test compound and control compounds (high and low permeability controls) in the transport buffer.

    • For Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • For Basolateral to Apical (B-A) Permeability: Add the dosing solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Sampling and Analysis:

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Analyze the concentration of the compound in the samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[9]

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)[9]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of an IDH1 inhibitor across an artificial lipid membrane.[1]

Methodology:

  • Prepare Lipid Solution: Dissolve a lipid (e.g., 2% lecithin in dodecane) to create the artificial membrane.

  • Coat Donor Plate: Add a small volume (e.g., 5 µL) of the lipid solution to the membrane of each well in a 96-well donor plate and allow it to impregnate the filter.

  • Prepare Solutions:

    • Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.

    • Donor Plate: Add the dosing solution of the inhibitor to the coated donor plate.

  • Incubation:

    • Carefully place the donor plate into the acceptor plate, creating a "sandwich".

    • Incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • Analysis:

    • After incubation, separate the plates.

    • Determine the compound concentration in the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis: Calculate the permeability coefficient based on the change in concentration in the donor and acceptor wells over time.

Visualizations

IDH1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates FoxO6 FoxO6 AKT->FoxO6 inhibits IDH1_wt Wild-Type IDH1 FoxO6->IDH1_wt induces expression alpha_KG α-Ketoglutarate (α-KG) IDH1_wt->alpha_KG catalyzes Isocitrate Isocitrate Isocitrate->IDH1_wt catalyzes IDH1_mut Mutant IDH1 alpha_KG->IDH1_mut catalyzes (neomorphic activity) IDH1_mut->mTOR activates two_HG 2-Hydroxyglutarate (2-HG) IDH1_mut->two_HG catalyzes (neomorphic activity)

Caption: Simplified IDH1 signaling pathway and the effect of IDH1 mutation.[12][13][14][15]

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21-25 days to form monolayer seed_cells->culture_cells check_integrity Check monolayer integrity (TEER, Lucifer Yellow) culture_cells->check_integrity add_compound Add compound to Donor chamber check_integrity->add_compound incubate Incubate at 37°C add_compound->incubate collect_samples Collect samples from Donor & Receiver incubate->collect_samples analyze_conc Analyze concentration (LC-MS/MS) collect_samples->analyze_conc calc_papp Calculate Papp & Efflux Ratio analyze_conc->calc_papp

Caption: Experimental workflow for the Caco-2 cell permeability assay.[5][9]

Permeability_Strategies cluster_chem Chemical Modification cluster_form Formulation Strategies start Poor Cell Permeability of IDH1 Inhibitor mod_lipo Modulate Lipophilicity start->mod_lipo red_hbd Reduce HBDs start->red_hbd prodrug Prodrug Approach start->prodrug liposomes Liposomes start->liposomes nanoparticles Nanoparticles start->nanoparticles solid_disp Solid Dispersions start->solid_disp end Improved Cellular Efficacy mod_lipo->end red_hbd->end prodrug->end liposomes->end nanoparticles->end solid_disp->end

Caption: Logical relationship of strategies to overcome poor cell permeability.[1][3][6]

References

"IDH1 Inhibitor 9" protocol refinement for reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists refine their experimental protocols for "IDH1 Inhibitor 9" and ensure reproducibility. The information is compiled from data on various selective IDH1 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] In cancer cells with IDH1 mutations (e.g., R132H, R132C), the enzyme gains a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] High levels of 2-HG interfere with cellular metabolism and epigenetic regulation, contributing to oncogenesis.[4][5] this compound specifically binds to the mutant IDH1 enzyme, blocking the production of 2-HG.[6][7] This leads to a reduction in intracellular 2-HG levels, which can restore normal cellular differentiation and inhibit cancer cell proliferation.[8]

Q2: What are the common IDH1 mutations targeted by this class of inhibitors?

A2: IDH1 inhibitors are designed to target gain-of-function mutations in the IDH1 enzyme. The most common mutation is the substitution of arginine at position 132, with specific variants including R132H, R132C, R132L, and R132S.[2][9] this compound has shown potent activity against both IDH1 R132H and R132C mutations.[10]

Q3: How should I prepare stock solutions of this compound?

A3: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For example, a 10 mM stock solution is commonly used. It is crucial to ensure the inhibitor is fully dissolved before further dilution into cell culture medium.[11] For in vivo studies, the formulation will depend on the specific experimental requirements and the vehicle used in preclinical studies, which may include solutions like 0.5% methylcellulose.[12] Always refer to the manufacturer's instructions for specific solubility information.

Troubleshooting Guides

Issue 1: Low or No Inhibitory Activity in Cell-Based Assays

Possible Cause 1: Incorrect Cell Line or Loss of IDH1 Mutation

  • Troubleshooting Step: Confirm the IDH1 mutation status of your cell line using DNA sequencing. Cell lines can experience genetic drift over time.

  • Recommendation: Use a well-characterized cell line with a confirmed IDH1 mutation (e.g., U87-MG cells stably expressing IDH1-R132H).[12]

Possible Cause 2: Poor Cell Permeability

  • Troubleshooting Step: While many IDH1 inhibitors have good cell permeability, this can be a limiting factor.

  • Recommendation: If poor permeability is suspected, consider using a different inhibitor or consult literature for optimized delivery methods for your specific cell type.

Possible Cause 3: Insufficient Treatment Duration

  • Troubleshooting Step: The effects of 2-HG reduction on cellular phenotypes such as differentiation and proliferation may not be immediate.

  • Recommendation: Conduct a time-course experiment (e.g., 24, 48, 72 hours or longer) to determine the optimal treatment duration for observing the desired effect.[11]

Possible Cause 4: Compound Instability

  • Troubleshooting Step: Ensure the inhibitor is properly stored according to the manufacturer's instructions. Repeated freeze-thaw cycles of stock solutions should be avoided.

  • Recommendation: Prepare fresh dilutions from a concentrated stock for each experiment.

Issue 2: Inconsistent Results Between Experiments

Possible Cause 1: Variability in Cell Culture Conditions

  • Troubleshooting Step: Inconsistent cell density, passage number, or media composition can affect experimental outcomes.

  • Recommendation: Standardize your cell culture protocol. Ensure cells are seeded at a consistent density and use cells within a defined passage number range for all experiments.

Possible Cause 2: Issues with Inhibitor Formulation

  • Troubleshooting Step: Precipitation of the inhibitor upon dilution into aqueous media can lead to a lower effective concentration.

  • Recommendation: Visually inspect the media after adding the inhibitor to ensure it is fully dissolved. Consider the final DMSO concentration in your culture medium, as high concentrations can be toxic to cells.

Issue 3: Lack of Effect on Tumor Growth in In Vivo Models

Possible Cause 1: Suboptimal Dosing or Scheduling

  • Troubleshooting Step: The dose and frequency of administration may not be sufficient to maintain an effective concentration of the inhibitor at the tumor site.

  • Recommendation: Conduct pharmacokinetic studies to determine the drug concentration in plasma and tumor tissue. Perform dose-response studies to identify the optimal dose and schedule.[12]

Possible Cause 2: Acquired Resistance

  • Troubleshooting Step: Tumors can develop resistance to IDH1 inhibitors through various mechanisms, including secondary mutations in the IDH1 gene or activation of alternative signaling pathways.[13][14][15]

  • Recommendation: If resistance is suspected, consider analyzing tumor samples for secondary mutations or changes in signaling pathways. Combination therapies may be necessary to overcome resistance.[16]

Data Presentation

Table 1: In Vitro Potency of Representative IDH1 Inhibitors

InhibitorTarget Mutation(s)IC50 (nM)Cell-Based 2-HG ReductionReference
Ivosidenib (AG-120)IDH1 R132H, R132C, R132L, R132S5 - 1996% at 0.5 µM[1]
This compoundIDH1 R132H, R132C124.4, 95.7Dose-dependent[10]
AGI-5198IDH1 R132H, R132C70, 160Dose-dependent[2]
BAY1436032IDH1 R132H15Significant in cells[2]

Table 2: Solubility of a Representative IDH1 Inhibitor (Ivosidenib)

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO58.3100
Ethanol58.3100
Data based on a molecular weight of 582.96 g/mol . Batch-specific molecular weights may vary.[1]

Experimental Protocols

Protocol 1: In Vitro IDH1 Enzyme Inhibition Assay

This protocol is adapted from established methods for measuring the activity of mutant IDH1 enzymes.[17][18]

Materials:

  • Purified recombinant mutant IDH1 (e.g., R132H) enzyme

  • This compound

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, 0.005% (v/v) Tween 20, 0.2 mM DTT, 0.1 mg/mL BSA, pH 8.0

  • α-ketoglutarate (α-KG)

  • NADPH

  • 96-well or 384-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a microplate, add the diluted inhibitor to the wells.

  • Add the purified mutant IDH1 enzyme to the wells and pre-incubate with the inhibitor for 12 minutes at room temperature.[17]

  • Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

  • Monitor the decrease in NADPH absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to the enzyme activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a suitable equation.

Protocol 2: Cell-Based 2-HG Measurement Assay

This protocol outlines a general method for measuring the effect of this compound on intracellular 2-HG levels.[18]

Materials:

  • IDH1-mutant cancer cell line (e.g., HT1080)

  • Cell culture medium and supplements

  • This compound

  • 96-well cell culture plates

  • Reagents for cell lysis and protein precipitation

  • 2-HG measurement kit (e.g., LC-MS/MS or an enzymatic assay)

Procedure:

  • Seed the IDH1-mutant cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control) for a predetermined duration (e.g., 48 or 72 hours).

  • After treatment, aspirate the culture medium and wash the cells with PBS.

  • Lyse the cells and precipitate proteins according to the instructions of the 2-HG measurement kit.

  • Quantify the 2-HG levels in the cell lysates using a suitable method like LC-MS/MS for high sensitivity and specificity or a commercially available enzymatic assay.[4][18]

  • Normalize the 2-HG levels to the cell number or protein concentration.

  • Calculate the percent reduction in 2-HG for each inhibitor concentration compared to the vehicle control.

Visualizations

IDH1_Signaling_Pathway cluster_wild_type Wild-Type IDH1 cluster_mutant Mutant IDH1 cluster_inhibitor Inhibitor Action Isocitrate_wt Isocitrate IDH1_wt IDH1 (Wild-Type) Isocitrate_wt->IDH1_wt alpha_KG_wt α-Ketoglutarate NADPH_wt NADPH IDH1_wt->alpha_KG_wt IDH1_wt->NADPH_wt NADP+ alpha_KG_mut α-Ketoglutarate IDH1_mut IDH1 (Mutant) alpha_KG_mut->IDH1_mut Two_HG 2-Hydroxyglutarate (2-HG) Epigenetic_Dysregulation Epigenetic Dysregulation & Blocked Differentiation Two_HG->Epigenetic_Dysregulation Leads to NADPH_mut NADPH NADPH_mut->IDH1_mut IDH1_mut->Two_HG Inhibitor This compound Inhibitor->IDH1_mut Inhibits

Caption: Signaling pathway of wild-type and mutant IDH1 and the action of this compound.

Experimental_Workflow start Start cell_culture Seed IDH1-mutant cells in 96-well plate start->cell_culture treatment Treat with this compound (dose-response) cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation cell_lysis Cell Lysis and Protein Precipitation incubation->cell_lysis hg_measurement Measure 2-HG levels (LC-MS/MS or Enzymatic Assay) cell_lysis->hg_measurement data_analysis Data Analysis: Calculate % 2-HG reduction hg_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for a cell-based 2-HG reduction assay.

Troubleshooting_Workflow start Low Efficacy Observed check_mutation Confirm IDH1 Mutation Status of Cell Line start->check_mutation check_solubility Verify Inhibitor Solubility and Stability start->check_solubility optimize_dose Perform Dose-Response Experiment check_solubility->optimize_dose optimize_duration Conduct Time-Course Experiment optimize_dose->optimize_duration check_resistance Investigate Potential Resistance Mechanisms optimize_duration->check_resistance

Caption: A logical workflow for troubleshooting low efficacy of this compound.

References

"IDH1 Inhibitor 9" troubleshooting unexpected cellular responses

Author: BenchChem Technical Support Team. Date: December 2025

IDH1 Inhibitor 9 Technical Support Center

Welcome to the technical support resource for this compound. This guide is designed to help researchers and scientists troubleshoot unexpected cellular responses and provide answers to frequently asked questions regarding the use of this compound in your experiments.

Disclaimer: this compound is a fictional compound used for illustrative purposes in this guide. The information, protocols, and data presented are based on established principles for commercially available IDH1 inhibitors and are intended to serve as a template for experimental troubleshooting.

Troubleshooting Guide

This section addresses specific unexpected outcomes you may encounter during your experiments with this compound.

Question 1: Why am I observing no significant decrease in cell viability in my IDH1-mutant cancer cell line after treatment?

Possible Causes:

  • Incorrect dosage or inhibitor instability.

  • Cell line authenticity or passage number issues.

  • Suboptimal experimental conditions (e.g., incubation time, serum concentration).

  • Development of acquired resistance.

  • Poor cellular uptake of the compound.

Recommended Actions:

  • Verify Inhibitor Activity: Confirm the inhibitor is active. Prepare a fresh stock solution from powder. Use a positive control cell line known to be sensitive to IDH1 inhibition.

  • Confirm Cell Line Integrity: Check the passage number of your cell line; high-passage cells can exhibit altered phenotypes. Perform cell line authentication (e.g., STR profiling) to ensure it is the correct line. Confirm the presence of the IDH1 mutation via sequencing.

  • Optimize Experimental Protocol: Perform a dose-response and time-course experiment to determine the optimal concentration and duration. Titrate serum concentration in your media, as high serum levels can sometimes interfere with compound activity.

  • Assess Target Engagement: Measure the levels of D-2-hydroxyglutarate (2-HG), the oncometabolite produced by mutant IDH1. A potent inhibitor should cause a significant reduction in 2-HG levels, even if cell viability is not immediately affected.

Troubleshooting Workflow:

start No effect on cell viability check_inhibitor 1. Verify Inhibitor (Fresh stock, positive control) start->check_inhibitor check_cells 2. Verify Cell Line (STR profile, mutation status) check_inhibitor->check_cells Inhibitor OK optimize_exp 3. Optimize Experiment (Dose, time, serum) check_cells->optimize_exp Cells OK check_target 4. Measure 2-HG Levels (Target engagement) optimize_exp->check_target Protocol Optimized outcome_success Problem Resolved check_target->outcome_success 2-HG drops outcome_fail Consider Resistance or Off-Target Effects check_target->outcome_fail 2-HG unchanged

Caption: Troubleshooting workflow for lack of inhibitor efficacy.

Question 2: I'm seeing a paradoxical increase in cell proliferation at low concentrations of the inhibitor. What could be the cause?

Possible Causes:

  • Hormesis, a biphasic dose-response phenomenon.

  • Activation of compensatory signaling pathways.

  • Off-target effects at specific concentration ranges.

Recommended Actions:

  • Expand Dose-Response Range: Perform a more detailed dose-response curve with additional dilutions at the lower end of the concentration range to fully characterize the effect.

  • Investigate Signaling Pathways: Use western blotting or other proteomic techniques to probe for the activation of known compensatory or survival pathways (e.g., MAPK, PI3K/AKT) following treatment with the paradoxical concentration.

  • Evaluate Off-Target Activity: If possible, compare the results with another structurally different IDH1 inhibitor to see if the effect is specific to this compound.

Hypothetical Signaling Pathway Activation:

inhibitor Low-Dose This compound idh1 Mutant IDH1 inhibitor->idh1 Inhibition off_target Unknown Off-Target inhibitor->off_target Activation? hg2 2-HG Production idh1->hg2 prolif Cell Proliferation hg2->prolif Suppressed Differentiation mapk MAPK Pathway mapk->prolif Stimulation off_target->mapk Activation

Caption: Potential mechanism for paradoxical cell proliferation.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound? this compound is a potent, selective, allosteric inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. It specifically targets common mutations (e.g., R132H, R132C) and blocks the enzyme's neomorphic activity, which is the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The reduction in 2-HG levels is intended to reverse epigenetic dysregulation and restore normal cellular differentiation.

IDH1 Signaling Pathway:

akg α-Ketoglutarate idh1_mut Mutant IDH1 akg->idh1_mut idh1_wt Wild-Type IDH1 idh1_wt->akg isocitrate Isocitrate isocitrate->idh1_wt hg2 D-2-Hydroxyglutarate (Oncometabolite) idh1_mut->hg2 epigenetics Epigenetic Dysregulation (Hypermethylation) hg2->epigenetics Inhibits TET Enzymes diff Blocked Differentiation epigenetics->diff inhibitor This compound inhibitor->idh1_mut Inhibits

Caption: Simplified signaling pathway of mutant IDH1.

Q2: How should I prepare and store this compound? Dissolve the lyophilized powder in cell-culture grade DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Aliquot the stock solution into small, single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed culture medium immediately before use.

Q3: What are the expected IC50 values for this inhibitor? The half-maximal inhibitory concentration (IC50) is highly cell line-dependent. However, for sensitive IDH1-mutant cell lines, you can expect the following ranges.

Cell Line ModelIDH1 MutationTypical IC50 (Viability)Typical IC50 (2-HG Reduction)
U87-MG (Engineered)R132H150 - 300 nM20 - 50 nM
HT1080R132C200 - 500 nM30 - 70 nM
Patient-Derived GliomaR132H100 - 400 nM15 - 60 nM

Note: The IC50 for 2-HG reduction is typically lower than that for cell viability, as the cytostatic/cytotoxic effects are downstream of target inhibition and may require a longer duration of treatment.

Key Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should not exceed 0.1% across all wells, including the vehicle control.

  • Incubation: Replace the overnight medium with the drug-containing medium and incubate for the desired duration (e.g., 72-120 hours).

  • Lysis and Signal Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Place the plate on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a plate reader.

  • Calculation: Normalize the data to the vehicle control wells and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for Downstream Signaling
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody (e.g., anti-phospho-AKT, anti-phospho-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Imaging: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

Validation & Comparative

A Comparative Guide to IDH1 Inhibitors: Ivosidenib (AG-120) vs. the Preclinical Compound "IDH1 Inhibitor 9"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison between the FDA-approved isocitrate dehydrogenase 1 (IDH1) inhibitor, Ivosidenib (AG-120), and the preclinical candidate, "IDH1 Inhibitor 9" (also known as compound 11S). The comparison aims to objectively present the available efficacy data, experimental methodologies, and the developmental status of each compound to inform research and drug development decisions.

Introduction to Mutant IDH1 Inhibition

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant therapeutic target in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These gain-of-function mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG) from α-ketoglutarate (α-KG).[1][2] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, ultimately blocking cellular differentiation and promoting tumorigenesis.[2] Small molecule inhibitors that selectively target mutant IDH1 aim to reduce 2-HG levels, thereby restoring normal cellular processes.

Ivosidenib (AG-120) is a first-in-class, potent, oral inhibitor of mutant IDH1 that has received FDA approval for the treatment of IDH1-mutated AML and cholangiocarcinoma.[3][4] "this compound" is a novel, natural-product-derived preclinical compound that has demonstrated inhibitory activity against mutant IDH1 in early-stage studies.[5]

Comparative Efficacy Data

The following tables summarize the available quantitative data for Ivosidenib and "this compound," highlighting the differences in their developmental stages and the breadth of evidence supporting their efficacy.

Table 1: Preclinical Efficacy Comparison
Parameter"this compound" (Compound 11S)Ivosidenib (AG-120)
Target Mutations IDH1 R132H, IDH1 R132CIDH1 R132H, IDH1 R132C, and other R132 variants
In Vitro Potency (IC50) R132H: 124.4 nM, R132C: 95.7 nM[5]R132H: ~12 nM, R132C: ~29 nM
Cellular Effects Induces apoptosis and S-phase cell cycle arrest in a dose-dependent manner.[5]Induces myeloid differentiation in vitro and in vivo.[6]
In Vivo Model IDH1 mutant cancer xenograft model in mice.[5]Patient-derived xenograft (PDX) models of AML and other mIDH1 cancers in mice.[6][7]
In Vivo Efficacy Suppressed tumor growth at 20 and 40 mg/kg (i.p.) every 2 days for 8 days, without evident loss in body weight.[5]Dose-dependent reduction of 2-HG levels in tumor and plasma; demonstrated anti-leukemic effect and improved survival in xenograft models.[6][7]
Table 2: Clinical Efficacy of Ivosidenib (AG-120)
IndicationClinical TrialKey Efficacy EndpointsResults
Relapsed/Refractory Acute Myeloid Leukemia (R/R AML) Phase 1, NCT02074839[8]Overall Response Rate (ORR)41.9%
Complete Remission (CR) + CR with partial hematologic recovery (CRh)31.8%
Median Duration of CR+CRh8.2 months
Newly Diagnosed AML (in combination with Azacitidine) Phase 3, AGILE (NCT03173248)[9][10]Median Overall Survival (OS)24.0 months (vs. 7.9 months with placebo + azacitidine)
Event-Free Survival (EFS)Hazard Ratio: 0.33
CR Rate47% (vs. 15% with placebo + azacitidine)
Previously Treated Cholangiocarcinoma Phase 3, ClarIDHy (NCT02989857)[11][12]Median Progression-Free Survival (PFS)2.7 months (vs. 1.4 months with placebo)
Median Overall Survival (OS)10.3 months (vs. 7.5 months with placebo, despite 70% crossover)[12]

Signaling Pathways and Experimental Workflows

Mutant IDH1 Signaling Pathway

Mutant IDH1 enzymes convert α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases (e.g., TET2), leading to hypermethylation of DNA and histones. This epigenetic dysregulation blocks cellular differentiation and contributes to oncogenesis.

Mutant_IDH1_Pathway Mutant IDH1 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-Type IDH1 D2HG D-2-Hydroxyglutarate (Oncometabolite) alpha_KG->D2HG Mutant IDH1 (e.g., R132H) TET2 TET2 (DNA Demethylase) D2HG->TET2 Inhibits Histone_Demethylases Histone Demethylases D2HG->Histone_Demethylases Inhibits Ivosidenib Ivosidenib or This compound Ivosidenib->D2HG Inhibits DNA_Hypermethylation DNA Hypermethylation TET2->DNA_Hypermethylation Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation Differentiation_Block Block in Cellular Differentiation DNA_Hypermethylation->Differentiation_Block Histone_Hypermethylation->Differentiation_Block Oncogenesis Oncogenesis Differentiation_Block->Oncogenesis

Caption: Mutant IDH1 converts α-KG to 2-HG, leading to epigenetic changes and oncogenesis.

General Preclinical Workflow for IDH1 Inhibitor Evaluation

This workflow outlines the typical steps for the preclinical evaluation of a novel IDH1 inhibitor like "this compound".

Preclinical_Workflow Preclinical IDH1 Inhibitor Evaluation Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_dmpk Drug Metabolism and Pharmacokinetics (DMPK) Biochemical_Assay Biochemical Assay (IC50 determination vs. mIDH1) Cell_Based_Assay Cell-Based Assays (2-HG reduction, apoptosis, differentiation) Biochemical_Assay->Cell_Based_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) in Animals Cell_Based_Assay->PK_PD Lead Compound Selection Xenograft Efficacy in Xenograft Models (Tumor growth inhibition) PK_PD->Xenograft ADME ADME Profiling (Absorption, Distribution, Metabolism, Excretion) PK_PD->ADME Toxicity Toxicology Studies Xenograft->Toxicity

Caption: A typical workflow for the preclinical assessment of novel IDH1 inhibitors.

Experimental Protocols

Protocol for "this compound" In Vivo Efficacy Study
  • Model: An IDH1 mutant cancer xenograft model was established in mice.[5]

  • Treatment Groups: Mice were randomized into a vehicle control group and treatment groups receiving "this compound".

  • Dosing Regimen: "this compound" was administered intraperitoneally (i.p.) at doses of 20 mg/kg and 40 mg/kg.[5]

  • Schedule: Dosing occurred every two days for a total of eight days.[5]

  • Endpoints: The primary endpoints were tumor growth suppression and monitoring of animal body weight as a measure of toxicity.[5]

Protocol for Ivosidenib AGILE Phase 3 Clinical Trial (NCT03173248)
  • Study Design: A global, Phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial.[9][10]

  • Patient Population: Adult patients with previously untreated IDH1-mutated AML who are not candidates for intensive induction chemotherapy.[10][13]

  • Randomization: Patients were randomized on a 1:1 basis.

  • Treatment Arms:

    • Arm 1: Ivosidenib (500 mg orally, once daily) in combination with azacitidine (75 mg/m² subcutaneously or intravenously for 7 days in 28-day cycles).[13]

    • Arm 2: Placebo (matched to Ivosidenib) in combination with azacitidine (same dosing and schedule).[13]

  • Primary Endpoint: Event-Free Survival (EFS).[9]

  • Key Secondary Endpoints: Overall Survival (OS), Complete Remission (CR) rate, CR + CRh rate, and Overall Response Rate (ORR).[9]

  • Assessments: Efficacy was assessed by bone marrow biopsies and peripheral blood counts. Safety was monitored through the recording of adverse events.

Conclusion

This comparative guide illustrates the significant difference in the developmental status and available efficacy data between Ivosidenib (AG-120) and "this compound". Ivosidenib is a well-characterized, FDA-approved therapeutic with a robust body of evidence from extensive preclinical studies and large-scale Phase 3 clinical trials demonstrating its clinical benefit in patients with IDH1-mutated cancers.[8][10][12]

"this compound" is an early-stage preclinical compound with demonstrated in vitro potency and initial in vivo anti-tumor activity.[5] While these initial findings are promising, further extensive preclinical development, including comprehensive toxicology and DMPK studies, is required before it can be considered for clinical investigation.

For researchers and drug development professionals, Ivosidenib serves as the current benchmark for mutant IDH1 inhibition. The data presented for Ivosidenib provides a clear roadmap for the clinical development and potential efficacy hurdles for new chemical entities like "this compound". Future studies on "this compound" should aim to generate a similarly comprehensive dataset to allow for a more direct and thorough comparison of its therapeutic potential.

References

Comparative Analysis of IDH1 Inhibitors: Olutasidenib (FT-2102) and IDH1 Inhibitor 9

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, inhibitors of isocitrate dehydrogenase 1 (IDH1) have emerged as a promising class of drugs for treating malignancies harboring specific IDH1 mutations. This guide provides a comparative analysis of two such inhibitors: Olutasidenib (FT-2102), an FDA-approved drug, and a lesser-known compound referred to as "IDH1 Inhibitor 9." Due to a significant disparity in the available data, this comparison will primarily focus on the well-documented profile of Olutasidenib, with the limited information on this compound presented for context.

Overview and Mechanism of Action

Olutasidenib (FT-2102) is a potent and selective oral small-molecule inhibitor of mutant IDH1 (mIDH1).[1][2][3] Mutations in the IDH1 gene, commonly found in acute myeloid leukemia (AML), gliomas, and other cancers, lead to a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5][6][7] High levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[5][7] Olutasidenib selectively binds to and inhibits the mutated IDH1 enzyme, leading to a reduction in 2-HG levels and the restoration of normal cellular differentiation.[4][5][8]

Preclinical and Clinical Data

A direct comparison of preclinical and clinical data is not feasible due to the lack of extensive studies on this compound. The following sections focus on the robust data available for Olutasidenib.

Olutasidenib (FT-2102)

Preclinical Studies: Olutasidenib has demonstrated high potency and selectivity for various IDH1-R132 mutations (R132H, R132C, R132G, R132L) while showing minimal activity against wild-type IDH1 and other IDH2 mutants.[8][10] In preclinical models, it effectively suppressed 2-HG production in cells expressing mutated IDH1 proteins.[11] In vivo studies using xenograft models showed that Olutasidenib treatment resulted in potent anti-tumor activity.[10]

Clinical Trials: Olutasidenib has undergone extensive clinical evaluation, primarily in patients with relapsed or refractory (R/R) IDH1-mutated AML and gliomas.[1][12][13]

In a pivotal Phase 2 trial for R/R AML (NCT02719574), Olutasidenib monotherapy demonstrated significant clinical activity.[2][14][15] Long-term follow-up data has confirmed its durable efficacy and manageable safety profile.[16][17] The U.S. Food and Drug Administration (FDA) approved Olutasidenib for the treatment of adult patients with R/R AML with a susceptible IDH1 mutation in December 2022.[1][11][18]

Clinical trials have also explored Olutasidenib in patients with IDH1-mutant myelodysplastic syndrome (MDS) and gliomas, showing promising preliminary evidence of clinical activity and good tolerability.[12][13][19][20]

Quantitative Data Summary

The following tables summarize key quantitative data for Olutasidenib (FT-2102). No comparable data is available for this compound.

Table 1: In Vitro Potency of Olutasidenib (FT-2102)

TargetIC50 (nM)
IDH1-R132H21.2[10]
IDH1-R132C114[10]
Wild-type IDH1> 20,000[10]
IDH2-R172K> 20,000[10]
IDH2-R140Q> 20,000[10]

Table 2: Clinical Efficacy of Olutasidenib in Relapsed/Refractory IDH1-Mutant AML (Phase 2 Study)

EndpointResult
Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) Rate35%[2][15][16]
Overall Response Rate (ORR)48%[2][15][16]
Median Duration of CR + CRh25.9 months[18]
Median Overall Survival (OS)11.6 months[1][16]

Table 3: Pharmacokinetic Properties of Olutasidenib

ParameterValue
Time to Maximum Plasma Concentration (Tmax)~4 hours[1]
Plasma Protein Binding93%[1][4]
Terminal Elimination Half-life~67 hours[1][4]
MetabolismPrimarily via CYP3A4[1][4]
Excretion75% in feces, 17% in urine[1][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IDH1 signaling pathway and a general workflow for evaluating IDH1 inhibitors.

IDH1_Signaling_Pathway Mutant IDH1 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_wtIDH1 Wild-type IDH1 cluster_mIDH1 Mutant IDH1 cluster_nucleus Nucleus cluster_inhibitor Mechanism of Olutasidenib Isocitrate Isocitrate alpha_KG α-Ketoglutarate (α-KG) Isocitrate->alpha_KG NADP+ to NADPH D2HG D-2-Hydroxyglutarate (2-HG) alpha_KG->D2HG NADPH to NADP+ TET2 TET Family Dioxygenases D2HG->TET2 Inhibition Histone_Demethylases Histone Demethylases D2HG->Histone_Demethylases Inhibition wtIDH1 wtIDH1 mIDH1 mIDH1 DNA_Hypermethylation DNA Hypermethylation TET2->DNA_Hypermethylation Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation Differentiation_Block Block in Cellular Differentiation DNA_Hypermethylation->Differentiation_Block Histone_Hypermethylation->Differentiation_Block Olutasidenib Olutasidenib (FT-2102) Olutasidenib->mIDH1 Inhibition

Caption: Mutant IDH1 converts α-KG to 2-HG, which inhibits enzymes like TET2, leading to hypermethylation and a block in cell differentiation.

Experimental_Workflow Preclinical Evaluation of IDH1 Inhibitors cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_tox Safety and Toxicology Enzymatic_Assay Enzymatic Assay (IC50 determination vs wtIDH1 and mIDH1) Cell_Based_Assay Cell-Based 2-HG Assay (in IDH1-mutant cell lines) Enzymatic_Assay->Cell_Based_Assay Differentiation_Assay Cellular Differentiation Assay (e.g., in primary AML cells) Cell_Based_Assay->Differentiation_Assay Xenograft_Model Patient-Derived Xenograft (PDX) or Cell Line-Derived Xenograft (CDX) Models Differentiation_Assay->Xenograft_Model Lead Compound Selection PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis (2-HG levels in plasma/tumor) Xenograft_Model->PK_PD_Analysis Efficacy_Study Tumor Growth Inhibition Studies PK_PD_Analysis->Efficacy_Study Tox_Studies In Vivo Toxicology Studies (e.g., in rodents, canines) Efficacy_Study->Tox_Studies

Caption: A typical workflow for the preclinical evaluation of novel IDH1 inhibitors, from initial enzymatic screening to in vivo efficacy and safety studies.

Experimental Protocols

Protocol: In Vitro IDH1 Enzymatic Assay

  • Reagents and Materials:

    • Recombinant human wild-type and mutant IDH1 enzymes.

    • Substrate: Isocitrate.

    • Cofactor: NADP+.

    • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT).

    • Test compounds (Olutasidenib or this compound) dissolved in DMSO.

    • Detection reagent (e.g., a diaphorase/resazurin system to measure NADPH production).

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the assay buffer to the wells of the microplate.

    • Add the test compounds to the respective wells.

    • Add the IDH1 enzyme (either wild-type or mutant) to the wells and incubate for a pre-determined time at room temperature.

    • Initiate the enzymatic reaction by adding a mixture of isocitrate and NADP+.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 37°C.

    • Stop the reaction and add the detection reagent.

    • Incubate to allow for color development.

    • Measure the signal (e.g., fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

Olutasidenib (FT-2102) is a well-characterized, potent, and selective inhibitor of mutant IDH1 with proven clinical efficacy and a manageable safety profile in patients with R/R IDH1-mutant AML. In contrast, "this compound" is a compound for which there is very limited publicly available scientific data, precluding a meaningful and objective comparative analysis. For researchers and drug development professionals, Olutasidenib represents a successful example of a targeted therapy, with a wealth of preclinical and clinical data to support its mechanism of action and therapeutic benefit. Further research and publication of data on "this compound" would be necessary to enable a direct comparison of its performance and potential as a therapeutic agent.

References

A Comparative Guide to In Vivo 2-HG Reduction by IDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical therapeutic target in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. The neomorphic activity of mutant IDH1 results in the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis. Consequently, the development of small molecule inhibitors that can effectively reduce 2-HG levels in vivo is a key focus of cancer research.

This guide provides an objective comparison of the in vivo performance of well-characterized IDH1 inhibitors in reducing 2-HG levels, supported by experimental data. While the specific designation "IDH1 Inhibitor 9" is not widely recognized in publicly available scientific literature, this guide focuses on prominent and extensively studied inhibitors such as Ivosidenib (AG-120) and AGI-5198, alongside other notable compounds, to provide a valuable comparative resource.

Quantitative Comparison of In Vivo 2-HG Reduction

The following table summarizes the in vivo efficacy of selected IDH1 inhibitors in reducing 2-HG levels in preclinical models.

InhibitorAnimal ModelTumor TypeDose & RouteTreatment Duration2-HG ReductionReference
Ivosidenib (AG-120) Nude mice with HT1080 xenograftsFibrosarcoma50 mg/kg, single oral dose12 hours post-dose~92% (tumor)[1]
Nude mice with HT1080 xenograftsFibrosarcoma150 mg/kg, single oral dose12 hours post-dose~95.2% (tumor)[1]
Patients with IDH1-mutant gliomaGlioma500 mg, once dailyPerioperative~91.1% (tumor)
Patients with chondro/cholangiosarcomaChondrosarcoma / Cholangiosarcoma500 mg, once dailyCycle 2, Day 159% / 80% (plasma)
AGI-5198 Nude mice with TS603 glioma xenograftsGlioma150 mg/kg/day2 weeksPartial reduction (0.85 ± 0.22 mM from 4-6 mM baseline)
Nude mice with TS603 glioma xenograftsGlioma450 mg/kg/day2 weeksNear-complete reduction (0.13 ± 0.03 mM from 4-6 mM baseline)
mIDH1 glioma mouse modelGliomaNot specifiedNot specified~2.4-fold reduction (tumor)
DS-1001b Subcutaneous and intracranial patient-derived xenograft modelsGlioblastomaContinuous administrationNot specifiedDecreased 2-HG levels (specific % not provided)
Chondrosarcoma xenograft modelsChondrosarcomaNot specifiedNot specifiedMarkedly decreased 2-HG levels (specific % not provided)

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological mechanism and the experimental process for evaluating these inhibitors, the following diagrams are provided.

IDH1_Inhibition_Pathway Mutant IDH1 Signaling and Inhibition cluster_0 Normal Cell (Wild-Type IDH1) cluster_1 Cancer Cell (Mutant IDH1) cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG IDH1 (WT) TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle mIsocitrate Isocitrate mAlpha_KG α-Ketoglutarate mIsocitrate->mAlpha_KG IDH1 (WT allele) Two_HG D-2-Hydroxyglutarate (Oncometabolite) mAlpha_KG->Two_HG IDH1 (Mutant) Epigenetic_Changes Epigenetic Dysregulation (DNA & Histone Hypermethylation) Two_HG->Epigenetic_Changes Differentiation_Block Block in Cell Differentiation Epigenetic_Changes->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis IDH1_Inhibitor IDH1 Inhibitor (e.g., Ivosidenib, AGI-5198) Two_HG_inhibited D-2-Hydroxyglutarate IDH1_Inhibitor->Two_HG_inhibited Inhibits mAlpha_KG_inhibited α-Ketoglutarate mAlpha_KG_inhibited->Two_HG_inhibited IDH1 (Mutant)

Mutant IDH1 signaling pathway and mechanism of inhibition.

InVivo_Workflow In Vivo Evaluation of IDH1 Inhibitors cluster_0 1. Animal Model Development cluster_1 2. Treatment Administration cluster_2 3. Monitoring and Data Collection cluster_3 4. 2-HG Quantification cluster_4 5. Data Analysis & Outcome Xenograft Tumor Cell Implantation (e.g., HT1080, TS603) or Patient-Derived Xenograft (PDX) Animal Immunocompromised Mice (e.g., Nude, NOD/SCID) Treatment_Group IDH1 Inhibitor Treatment Group (e.g., Oral Gavage, IP Injection) Animal->Treatment_Group Control_Group Vehicle Control Group Tumor_Monitoring Tumor Volume Measurement (Calipers or Imaging) Control_Group->Tumor_Monitoring Sample_Collection Tissue/Plasma Collection (At specified time points) Extraction 2-HG Extraction from Tumor Tissue or Plasma Sample_Collection->Extraction Analysis LC-MS/MS or MRS Analysis Extraction->Analysis Quantification Quantification of 2-HG Levels Analysis->Quantification Comparison Comparison of 2-HG Levels (Treatment vs. Control) Quantification->Comparison Efficacy Determination of In Vivo Efficacy Comparison->Efficacy

Experimental workflow for in vivo 2-HG reduction studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols based on published studies for key experiments.

In Vivo Xenograft Studies
  • Animal Models:

    • Immunocompromised mice (e.g., athymic nude or NOD-SCID mice) are typically used to prevent rejection of human tumor xenografts.[2]

    • For subcutaneous models, human cancer cell lines harboring an IDH1 mutation (e.g., HT1080 fibrosarcoma, TS603 glioma) are injected into the flank of the mice.

    • For orthotopic models, patient-derived xenograft (PDX) cells or cell lines are implanted into the relevant organ (e.g., brain for glioma models).

  • Drug Administration:

    • IDH1 inhibitors are often formulated for oral administration (e.g., in a vehicle like 0.5% methylcellulose) and delivered by gavage.[1]

    • The dosing schedule can vary from a single dose to daily administration over several weeks, depending on the study's objectives.

  • Tumor Growth Monitoring:

    • For subcutaneous tumors, growth is monitored by measuring tumor dimensions with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.

    • For orthotopic tumors, non-invasive imaging techniques like magnetic resonance imaging (MRI) or bioluminescence imaging (for luciferase-expressing cells) are used to monitor tumor growth.

  • Sample Collection and Processing:

    • At the end of the study or at specific time points, animals are euthanized, and tumors and blood are collected.

    • Tumor tissue is snap-frozen in liquid nitrogen and stored at -80°C for subsequent analysis.

    • Blood is processed to obtain plasma, which is also stored at -80°C.

2-HG Quantification by LC-MS/MS
  • Extraction of 2-HG from Tissues:

    • A weighed portion of the frozen tumor tissue is homogenized in a pre-chilled extraction solvent, typically 80% methanol.

    • The homogenate is centrifuged to pellet proteins and cellular debris.

    • The supernatant containing the metabolites is collected for analysis.

  • Extraction of 2-HG from Plasma:

    • Plasma proteins are precipitated by adding a cold organic solvent like methanol or acetonitrile.

    • The mixture is centrifuged, and the supernatant is collected.

  • LC-MS/MS Analysis:

    • The extracted samples are analyzed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

    • Chromatographic separation of D-2-HG and L-2-HG can be achieved using a chiral column or through derivatization with a chiral reagent.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of 2-HG.

    • Quantification is performed by comparing the peak area of 2-HG in the sample to a standard curve generated with known concentrations of 2-HG.

In Vivo 2-HG Measurement by Magnetic Resonance Spectroscopy (MRS)
  • Data Acquisition:

    • MRS is a non-invasive imaging technique that can be used to measure 2-HG levels in living subjects, including patients and animal models.

    • Specialized pulse sequences, such as MEGA-PRESS, are used to detect the specific spectral signature of 2-HG and distinguish it from other overlapping brain metabolites.[3]

  • Data Analysis:

    • The acquired MRS data is processed using software packages like LCModel to fit the spectral data and quantify the concentration of 2-HG and other metabolites.[4]

    • The concentration of 2-HG is often reported relative to an internal reference compound like creatine or water.

Conclusion

The development of potent and selective IDH1 inhibitors has provided a promising therapeutic strategy for IDH1-mutant cancers. As demonstrated by the data presented, inhibitors like Ivosidenib and AGI-5198 can effectively reduce the levels of the oncometabolite 2-HG in vivo. The choice of an appropriate animal model and a robust analytical method for 2-HG quantification are critical for the preclinical evaluation of these inhibitors. The provided experimental protocols and workflows offer a foundational guide for researchers in this field. Continued research and development of novel IDH1 inhibitors, potentially with improved pharmacokinetic and pharmacodynamic properties, hold the key to further advancing the treatment of IDH1-mutant malignancies.

References

A Head-to-Head Comparison of IDH1 Inhibitor 9 with Leading IDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of IDH1 Inhibitor 9 against other prominent IDH1 inhibitors: Ivosidenib (AG-120), Olutasidenib (FT-2102), and Vorasidenib (AG-881). The information presented is collated from publicly available preclinical and clinical data to assist researchers in making informed decisions for their drug discovery and development programs.

Introduction to IDH1 Inhibition

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in the IDH1 gene are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2][3] These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][4] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[2][4] Small molecule inhibitors targeting mutant IDH1 (mIDH1) have emerged as a promising therapeutic strategy.[5] This guide focuses on a comparative analysis of "this compound" and other key inhibitors in this class.

Comparative Efficacy and Potency

The following tables summarize the in vitro and in vivo efficacy of this compound and its comparators. Data has been compiled from various sources and should be interpreted in the context of the specific experimental conditions cited.

Table 1: In Vitro Enzymatic Activity (IC50)
InhibitorTarget Mutant IDH1IC50 (nM)
This compound IDH1-R132H124.4[6]
IDH1-R132C95.7[6]
Ivosidenib (AG-120) IDH1-R132H12[7]
IDH1-R132C13[7]
IDH1-R132G8[7]
IDH1-R132L13[7]
IDH1-R132S12[7]
Olutasidenib (FT-2102) IDH1-R132H21.2[8]
IDH1-R132C114[8]
Vorasidenib (AG-881) IDH1-R132C, R132G, R132H, R132S0.04 - 22[9][10]
Table 2: Cellular Activity
InhibitorCell LineAssayCellular IC50
This compound Not specifiedApoptosis induction, S-phase cell cycle arrest[11]-
Ivosidenib (AG-120) HT1080 (IDH1-R132C)2-HG reduction7.5 nM[12]
Olutasidenib (FT-2102) HCT116-IDH1-R132H/+2-HG reduction>90% inhibition at 50 mg/kg in vivo[8]
Vorasidenib (AG-881) U-87 MG (glioblastoma), HT-1080 (fibrosarcoma), TS603 (neurosphere)Antiproliferative< 50 nM[9][13]
Table 3: In Vivo Efficacy
InhibitorAnimal ModelDosingKey Findings
This compound Not specifiedNot specifiedInduces apoptosis and cell cycle arrest.[11]
Ivosidenib (AG-120) Female nude BALB/c mice with HT1080 xenografts50 mg/kg and 150 mg/kg (gavage)Rapid and robust tumor 2-HG reduction.[7][14]
Olutasidenib (FT-2102) HCT116-IDH1-R132H/+ xenograft female BALB/c Nude mice12.5, 25, and 50 mg/kg (oral, 3 doses at 12-hour intervals)Time and dose-dependent inhibition of tumor 2-HG levels.[8]
Vorasidenib (AG-881) TS603-IDH1R132H mouse xenograft50 mg/kgReduced tumor growth.[10]
HT1080 (mIDH1-R132C) and U87 (mIDH2-R140Q) mouse models≥30 mg/kg (twice daily)Reduced tumor 2-HG levels by >96%.[13]
Orthotopic glioma model (mIDH1-R132H)≥0.1 mg/kgReduced brain tumor 2-HG levels by >97%.[13]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

Mutant_IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-type IDH1 mIDH1 Mutant IDH1 alpha_KG->mIDH1 2_HG 2-Hydroxyglutarate (Oncometabolite) mIDH1->2_HG Epigenetic_Dysregulation Epigenetic Dysregulation 2_HG->Epigenetic_Dysregulation IDH1_Inhibitor This compound IDH1_Inhibitor->mIDH1 Blocked_Differentiation Blocked Cellular Differentiation Epigenetic_Dysregulation->Blocked_Differentiation Tumorigenesis Tumorigenesis Blocked_Differentiation->Tumorigenesis

Caption: Mutant IDH1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow_IDH1_Inhibition cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Biochemical_Assay Biochemical Assay (Enzyme Inhibition) IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cellular_Assay Cellular Assay (2-HG Reduction) Cellular_Assay->IC50_Determination Xenograft_Model Xenograft Mouse Model Inhibitor_Treatment Inhibitor Administration Xenograft_Model->Inhibitor_Treatment Efficacy_Evaluation Efficacy Evaluation (Tumor Growth, 2-HG Levels) Inhibitor_Treatment->Efficacy_Evaluation

Caption: General Experimental Workflow for IDH1 Inhibitor Evaluation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in this guide. Specific parameters may vary between studies.

IDH1 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against mutant IDH1 enzyme.

Materials:

  • Recombinant human mutant IDH1 (e.g., R132H, R132C)

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, 0.005% (v/v) Tween 20, pH 8.0, 0.2 mM DTT, and 0.1 mg/mL BSA)[15]

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well or 384-well plates

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In each well of the microplate, add the assay buffer, recombinant mutant IDH1 enzyme, and NADPH.

  • Add the diluted test compound or DMSO (for control wells) to the respective wells.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).

  • Initiate the enzymatic reaction by adding α-KG to all wells.

  • Immediately begin monitoring the decrease in NADPH absorbance at 340 nm over time using a plate reader. The rate of NADPH consumption is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

Cellular 2-HG Reduction Assay

Objective: To measure the ability of an inhibitor to reduce the levels of the oncometabolite 2-HG in cells expressing mutant IDH1.

Materials:

  • Cancer cell line harboring an IDH1 mutation (e.g., HT1080 which expresses IDH1-R132C)[16]

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Cell lysis buffer

  • LC-MS/MS system for 2-HG quantification

Procedure:

  • Seed the mutant IDH1-expressing cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for a specified period (e.g., 24-72 hours).

  • After treatment, wash the cells with PBS and lyse them.

  • Collect the cell lysates and perform a metabolite extraction.

  • Quantify the intracellular 2-HG levels using a validated LC-MS/MS method.

  • Normalize the 2-HG levels to the total protein concentration in each sample.

  • Calculate the percentage of 2-HG reduction for each compound concentration relative to the DMSO control.

  • Determine the cellular IC50 value by plotting the percentage of 2-HG reduction against the logarithm of the compound concentration.[16]

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of an IDH1 inhibitor in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • Cancer cell line with an IDH1 mutation (e.g., HT1080 or a patient-derived xenograft model)

  • Test compound formulated for in vivo administration (e.g., in a solution for oral gavage)

  • Vehicle control solution

  • Calipers for tumor measurement

  • Analytical equipment for 2-HG measurement in plasma and tumor tissue (LC-MS/MS)

Procedure:

  • Subcutaneously implant the mutant IDH1 cancer cells into the flanks of the immunodeficient mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to the predetermined dosing schedule (e.g., once or twice daily via oral gavage).

  • Monitor tumor volume and the body weight of the mice regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and collect blood and tumor tissue for pharmacodynamic analysis.

  • Measure the 2-HG levels in plasma and tumor homogenates to confirm target engagement.

  • Analyze the tumor growth inhibition data to assess the in vivo efficacy of the compound.[17]

Conclusion

This guide provides a comparative overview of this compound and other leading IDH1 inhibitors based on available data. While this compound demonstrates potent in vitro activity, further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential relative to established inhibitors like Ivosidenib, Olutasidenib, and Vorasidenib. The provided experimental protocols offer a foundation for researchers to conduct their own comparative assessments. As the field of IDH1-targeted therapies continues to evolve, head-to-head studies will be crucial for defining the optimal treatment strategies for patients with IDH1-mutant cancers.

References

Unraveling the Selectivity of IDH1 Inhibitor 9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "IDH1 Inhibitor 9" (also known as compound 11S), focusing on its inhibitory activity against isocitrate dehydrogenase 1 (IDH1) and exploring the critical aspect of its cross-reactivity with the closely related isoform, IDH2. While specific quantitative data on the cross-reactivity of this compound with IDH2 is not publicly available, this guide offers a framework for comparison by presenting its known potency against mutant IDH1 and contextualizing it with data from other well-characterized selective IDH1 inhibitors.

Executive Summary

Mutations in the isocitrate dehydrogenase (IDH) enzymes, particularly IDH1 and IDH2, are key drivers in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which promotes tumorigenesis. Consequently, inhibitors targeting mutant IDH enzymes have emerged as promising therapeutic agents. "this compound" is a potent inhibitor of mutant IDH1. Understanding its selectivity profile, especially concerning IDH2, is crucial for predicting its therapeutic window and potential off-target effects.

Quantitative Analysis of Inhibitor Potency

"this compound" has demonstrated potent inhibition of clinically relevant IDH1 mutations. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound against mutant IDH1. For comparative purposes, data for a well-established selective IDH1 inhibitor, Ivosidenib (AG-120), and a dual IDH1/IDH2 inhibitor, AG-881, are also included.

InhibitorTargetIC50 (nM)Reference
This compound (compound 11S) IDH1 R132H124.4[1]
IDH1 R132C95.7[1]
IDH2 Data not available
Ivosidenib (AG-120) IDH1 R132H6[2]
Wild-Type IDH1>10,000[2]
Wild-Type IDH2>10,000[2]
AG-881 (Vorasidenib) IDH1 R132H1.8[3]
IDH2 R140Q4.3[3]

Note: The absence of data for "this compound" against IDH2 highlights a critical gap in its publicly available characterization. High selectivity for the intended target (mutant IDH1) over the related isoform (IDH2) is a desirable characteristic for minimizing off-target toxicities.

Signaling Pathway and Inhibition Logic

Mutant IDH1 and IDH2 enzymes share a neomorphic activity, converting α-ketoglutarate (α-KG) to 2-HG. While both are attractive therapeutic targets, selective inhibition is often preferred to minimize potential side effects. The following diagram illustrates the distinct localization and function of IDH1 and IDH2, and the rationale for selective inhibition.

IDH_Inhibition_Logic cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria IDH1 IDH1 aKG_cyto α-Ketoglutarate IDH1->aKG_cyto mIDH1 Mutant IDH1 Two_HG_cyto 2-Hydroxyglutarate mIDH1->Two_HG_cyto Isocitrate_cyto Isocitrate Isocitrate_cyto->IDH1 aKG_cyto->mIDH1 IDH1_Inhibitor_9 This compound IDH1_Inhibitor_9->mIDH1 mIDH2 Mutant IDH2 IDH1_Inhibitor_9->mIDH2 Cross-reactivity? IDH2 IDH2 aKG_mito α-Ketoglutarate IDH2->aKG_mito Two_HG_mito 2-Hydroxyglutarate mIDH2->Two_HG_mito Isocitrate_mito Isocitrate Isocitrate_mito->IDH2 aKG_mito->mIDH2

Caption: Cellular localization and activity of IDH1 and IDH2, with the inhibitory action of this compound on mutant IDH1 and the question of its potential cross-reactivity with mutant IDH2.

Experimental Protocols

The determination of inhibitor potency and selectivity is paramount in drug discovery. Below are generalized protocols for key biochemical assays used to characterize IDH inhibitors.

IDH1/IDH2 Mutant Enzyme Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the production of 2-HG from α-KG by the mutant IDH enzyme.

Workflow Diagram:

assay_workflow start Start prepare_reagents Prepare Assay Buffer, Enzyme, Substrates (α-KG, NADPH), and Inhibitor dilutions start->prepare_reagents dispense_inhibitor Dispense serial dilutions of Inhibitor to assay plate prepare_reagents->dispense_inhibitor add_enzyme Add mutant IDH1 or IDH2 enzyme dispense_inhibitor->add_enzyme pre_incubate Pre-incubate at room temperature add_enzyme->pre_incubate initiate_reaction Initiate reaction by adding α-KG and NADPH pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction detect_signal Detect signal (e.g., measure NADPH consumption via a coupled diբaphorase/resazurin reaction) stop_reaction->detect_signal analyze_data Analyze data and calculate IC50 values detect_signal->analyze_data end End analyze_data->end

Caption: A typical workflow for determining the IC50 value of an inhibitor against mutant IDH enzymes.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: Typically contains a buffering agent (e.g., Tris-HCl), MgCl₂, and a reducing agent (e.g., DTT) at a physiological pH.

    • Enzyme: Purified recombinant mutant IDH1 (e.g., R132H, R132C) or IDH2 (e.g., R140Q, R172K) protein.

    • Substrates: α-ketoglutarate (α-KG) and NADPH.

    • Inhibitor: "this compound" or other test compounds are serially diluted in DMSO.

  • Assay Procedure:

    • The inhibitor dilutions are dispensed into a 384-well plate.

    • The mutant IDH enzyme is added to each well and pre-incubated with the inhibitor.

    • The enzymatic reaction is initiated by the addition of a mixture of α-KG and NADPH.

    • The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

    • The reaction is stopped, and the remaining NADPH concentration is measured. This is often done using a coupled enzyme reaction where diaphorase utilizes NADPH to convert a substrate (e.g., resazurin) into a fluorescent product (resorufin).

    • Fluorescence is read on a plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve using non-linear regression.

Conclusion and Future Directions

"this compound" is a potent inhibitor of mutant IDH1 isoforms. However, the lack of publicly available data on its activity against IDH2 represents a significant knowledge gap. To fully assess its therapeutic potential and selectivity, further experimental evaluation is necessary. Researchers are encouraged to perform direct comparative assays of "this compound" against both mutant IDH1 and mutant IDH2 enzymes. Such studies will provide a comprehensive understanding of its selectivity profile and guide its future development as a targeted cancer therapeutic. This guide serves as a foundational resource for designing and interpreting such critical experiments.

References

A Comparative Guide to the Metabolic Effects of IDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic effects of several prominent isocitrate dehydrogenase 1 (IDH1) inhibitors. Mutations in the IDH1 enzyme are a hallmark of several cancers, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis through epigenetic and metabolic reprogramming. This document summarizes key experimental findings on the metabolic impact of targeting mutant IDH1 and offers a detailed look at the methodologies employed in these pivotal studies.

Introduction to Mutant IDH1 and its Inhibition

Mutations in the IDH1 gene confer a neomorphic enzymatic activity, causing the conversion of α-ketoglutarate (α-KG) to 2-HG.[1] This accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread metabolic and epigenetic changes that promote cancer development.[2] Small molecule inhibitors targeting mutant IDH1 have emerged as a promising therapeutic strategy. This guide focuses on a comparative analysis of the metabolic consequences of treatment with several key IDH1 inhibitors: Ivosidenib (AG-120), Vorasidenib (AG-881), AGI-5198, and GSK864.

Comparative Analysis of Metabolic Effects

The primary and most direct metabolic effect of mutant IDH1 inhibitors is the reduction of the oncometabolite 2-HG. However, their influence extends to a broader reprogramming of cellular metabolism, impacting the tricarboxylic acid (TCA) cycle, glycolysis, and other key pathways.

Quantitative Effects on 2-Hydroxyglutarate (2-HG) Levels

A primary measure of the efficacy of mutant IDH1 inhibitors is their ability to reduce the levels of the oncometabolite 2-HG. The following table summarizes the reported quantitative effects of various inhibitors on 2-HG levels in different experimental systems.

InhibitorModel System2-HG ReductionReference
Ivosidenib (AG-120) IDH1-mutant glioma patients~91.1% in tumor tissue[3][4]
Vorasidenib (AG-881) IDH1-mutant glioma patients~92.6% in tumor tissue[3][4]
AGI-5198 IDH1-mutant glioma cellsSignificant reduction[5][6]
GSK864 Wild-type IDH1 leukemia cellsReduction in α-KG (surrogate for IDH1 activity)[7][8]
Impact on Central Carbon Metabolism

Beyond the reduction of 2-HG, IDH1 inhibitors induce significant shifts in central carbon metabolism, affecting both the TCA cycle and glycolysis.

InhibitorEffect on TCA CycleEffect on GlycolysisReference
Ivosidenib (AG-120) Reversal of some 2-HG-induced changesNot explicitly detailed[3][4]
Vorasidenib (AG-881) Reversal of some 2-HG-induced changesNot explicitly detailed[3][4]
AGI-5198 Alterations in TCA cycle intermediatesNot explicitly detailed[6]
GSK864 Reduction in α-ketoglutarate, citrate, fumarate, and other intermediatesShift towards glycolysis from oxidative phosphorylation[7][8]
Effects on Other Metabolic Pathways

The metabolic reprogramming induced by IDH1 inhibitors extends to pathways beyond central carbon metabolism, including one-carbon metabolism and phospholipid synthesis.

InhibitorEffect on One-Carbon MetabolismEffect on Phospholipid MetabolismReference
AGI-5198 Altered levels of metabolites involved in one-carbon metabolismDecrease in phospholipid levels[5]
GSK864 Reduction in metabolites related to one-carbon metabolismNot explicitly detailed[7][8]

Experimental Protocols

The following sections detail the methodologies used in the key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.

Metabolomic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify metabolic changes in cancer cells following treatment with an IDH1 inhibitor.

Protocol:

  • Cell Culture and Treatment: Human glioma cells (e.g., U87) or leukemia cells (e.g., Jurkat, MV4-11) are cultured under standard conditions. Cells are treated with the IDH1 inhibitor (e.g., 10 µM AGI-5198 for 72 hours) or vehicle control.

  • Metabolite Extraction:

    • Adherent cells are washed with ice-cold phosphate-buffered saline (PBS).

    • Metabolism is quenched by adding liquid nitrogen.

    • Metabolites are extracted using a methanol-chloroform-water extraction method.

  • NMR Sample Preparation:

    • The polar phase from the extraction is lyophilized and reconstituted in a deuterated buffer (e.g., phosphate buffer in D2O) containing a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TSP).

  • NMR Data Acquisition:

    • One-dimensional (1D) 1H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Two-dimensional (2D) NMR experiments (e.g., J-resolved, COSY, HSQC) can be performed for unambiguous metabolite identification.

  • Data Analysis:

    • NMR spectra are processed (phasing, baseline correction, and referencing).

    • Metabolites are identified and quantified using software such as Chenomx or by comparing with spectral databases (e.g., Human Metabolome Database - HMDB).

    • Multivariate statistical analysis (e.g., Principal Component Analysis - PCA) is used to identify significant metabolic changes between treated and control groups.

Metabolomic Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To obtain a comprehensive and sensitive profile of metabolic alterations induced by IDH1 inhibitors.

Protocol:

  • Cell Culture and Treatment: As described in the NMR protocol.

  • Metabolite Extraction:

    • Cells are harvested and metabolites are extracted using a cold solvent mixture (e.g., 80% methanol).

    • The extract is centrifuged to pellet proteins and cell debris.

  • LC-MS Sample Preparation:

    • The supernatant containing the metabolites is dried under vacuum.

    • The dried extract is reconstituted in a solvent compatible with the LC method (e.g., 5% methanol in water).

  • LC-MS Data Acquisition:

    • Metabolites are separated using a liquid chromatography system (e.g., UPLC) with a suitable column (e.g., C18 for reversed-phase or HILIC for polar metabolites).

    • The eluent is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Data is acquired in both positive and negative ionization modes to cover a wide range of metabolites.

  • Data Analysis:

    • Raw data is processed using software such as XCMS or MetaboAnalyst for peak picking, alignment, and normalization.

    • Metabolites are identified by matching their accurate mass and retention time to metabolite databases (e.g., KEGG, METLIN).

    • Statistical analysis is performed to identify metabolites that are significantly altered by the inhibitor treatment.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

IDH1_Metabolic_Pathway cluster_TCA TCA Cycle cluster_Mutant_Pathway Mutant IDH1 Pathway cluster_Inhibitor IDH1 Inhibitor Action Isocitrate Isocitrate alpha_KG alpha_KG Isocitrate->alpha_KG Wild-type IDH1 Succinyl_CoA Succinyl_CoA alpha_KG->Succinyl_CoA Two_HG Two_HG alpha_KG->Two_HG Mutant IDH1 Epigenetic_Changes Epigenetic_Changes Two_HG->Epigenetic_Changes IDH1_Inhibitor IDH1 Inhibitor IDH1_Inhibitor->Two_HG Blocks Production

Caption: The metabolic pathway of wild-type and mutant IDH1, and the action of IDH1 inhibitors.

Metabolomics_Workflow cluster_Sample_Prep Sample Preparation cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis Cell_Culture Cell Culture & Treatment Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction Sample_Reconstitution Sample Reconstitution Metabolite_Extraction->Sample_Reconstitution NMR_Acquisition NMR Spectroscopy Sample_Reconstitution->NMR_Acquisition LCMS_Acquisition LC-MS Analysis Sample_Reconstitution->LCMS_Acquisition Spectral_Processing Spectral Processing NMR_Acquisition->Spectral_Processing LCMS_Acquisition->Spectral_Processing Metabolite_ID Metabolite Identification Spectral_Processing->Metabolite_ID Statistical_Analysis Statistical Analysis Metabolite_ID->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis

Caption: A generalized workflow for metabolomic analysis of cancer cells treated with IDH1 inhibitors.

References

A Comparative Guide to IDH1 Inhibitors in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of several prominent IDH1 inhibitors validated in patient-derived xenograft (PDX) models. The data presented is intended to aid researchers in selecting the most appropriate inhibitor for their preclinical studies. While a direct head-to-head comparison of all inhibitors in a single PDX model is not publicly available, this guide synthesizes data from various studies to offer a comprehensive overview.

Introduction to IDH1 Inhibition and Patient-Derived Xenografts

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. Consequently, inhibitors targeting mutant IDH1 have emerged as a promising therapeutic strategy.

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered a more clinically relevant preclinical model compared to traditional cell line-derived xenografts. PDX models better recapitulate the heterogeneity and microenvironment of the original human tumor, making them invaluable for evaluating the efficacy of novel cancer therapies.

This guide focuses on the preclinical validation of the following IDH1 inhibitors in PDX models:

  • Ivosidenib (AG-120)

  • Vorasidenib (AG-881)

  • Olutasidenib (FT-2102)

  • DS-1001b

Comparative Efficacy in Patient-Derived Xenograft Models

The following tables summarize the available quantitative data on the efficacy of these IDH1 inhibitors in various PDX models. It is important to note that these results are from different studies and may not be directly comparable due to variations in the specific PDX model, dosing regimen, and experimental endpoints.

Table 1: Tumor Growth Inhibition in PDX Models

InhibitorCancer TypePDX Model DetailsDosing RegimenTumor Growth InhibitionCitation(s)
DS-1001b GlioblastomaOrthotopic, IDH1-R132H mutantNot specifiedSignificantly impaired tumor growth compared to vehicle control.[1]
Ivosidenib Acute Myeloid LeukemiaDisseminated mIDH1 AML PDXNot specified>99% reduction in hCD45+ cells in bone marrow (in combination with azacitidine or venetoclax).
Vorasidenib GliomaOrthotopic mIDH glioma mouse modelNot specifiedReduced tumor growth.[2][2]
Olutasidenib Solid TumorsNot specifiedNot specifiedData not available in the public domain.

Table 2: Pharmacodynamic Marker (2-HG) Reduction in PDX Models

InhibitorCancer TypePDX Model DetailsDosing Regimen2-HG ReductionCitation(s)
DS-1001b GlioblastomaSubcutaneous and intracranial, IDH1-R132H mutantNot specifiedSignificantly decreased 2-HG levels.[1][1]
Ivosidenib Solid TumorsmIDH1 xenograft mouse modelDose- and exposure-dependentSignificant tumor 2-HG reduction.[3][3][4]
Vorasidenib GliomaOrthotopic glioma mouse modelNot specified>97% inhibition of 2-HG production in glioma tissue.[4][5][4][5]
Olutasidenib Acute Myeloid LeukemiaNot specified (Clinical study data)150 mg twice daily>90% reduction of 2-HG (sustained over time).

Table 3: Pharmacokinetic Parameters in Mice

InhibitorOral BioavailabilityKey Findings in MiceCitation(s)
Ivosidenib 48%Well absorbed, low clearance, moderate to long terminal half-life (5.3–18.5 hours). Low brain-to-plasma exposure ratio (2.3%).[6][6]
Vorasidenib 51.6%Quantifiable up to 72 hours post-administration. Good brain penetration with a brain-to-plasma ratio of up to 1.5.[4][5][7][4][5][7]
Olutasidenib Not specified (in mice)Pharmacokinetic data available in rats.[8][9]
DS-1001b Orally bioavailableHigh blood-brain barrier permeability.[1][10][1][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are generalized protocols for key experiments cited in this guide.

Establishment and Propagation of Patient-Derived Xenografts
  • Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection.

  • Implantation: A small fragment of the tumor tissue (typically 2-3 mm³) is subcutaneously or orthotopically implanted into an immunocompromised mouse (e.g., NOD/SCID or NSG mice). For orthotopic models, such as glioblastoma, stereotactic implantation into the brain is performed.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by caliper measurements (for subcutaneous models) or through non-invasive imaging techniques like bioluminescence imaging (BLI) or magnetic resonance imaging (MRI) for orthotopic models.

  • Passaging: Once the tumor reaches a certain size (e.g., 1000-1500 mm³), it is excised, divided into smaller fragments, and re-implanted into new host mice for expansion and creation of cohorts for efficacy studies.

In Vivo Drug Efficacy Studies
  • Cohort Formation: Once tumors in the PDX models reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration: The IDH1 inhibitor or vehicle control is administered to the mice according to the specified dosing regimen (e.g., oral gavage, once or twice daily).

  • Tumor Volume Measurement: Tumor volume is measured at regular intervals (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume. For orthotopic models, tumor burden is assessed by BLI or MRI.

  • Data Analysis: Tumor growth inhibition is calculated as the percentage change in tumor volume in the treated group compared to the vehicle-treated control group. Statistical analysis is performed to determine the significance of the observed effects.

  • Survival Analysis: In some studies, mice are monitored for survival, and Kaplan-Meier survival curves are generated to assess the impact of the treatment on overall survival.

Pharmacodynamic (2-HG) Measurement
  • Tissue/Plasma Collection: At the end of the study, tumor tissue and/or plasma samples are collected from the mice.

  • Metabolite Extraction: Metabolites, including 2-HG, are extracted from the collected samples using appropriate solvents (e.g., methanol/water/chloroform).

  • LC-MS/MS Analysis: The levels of D-2-HG are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11] This technique allows for the sensitive and specific detection of 2-HG.

Visualizations

Signaling Pathway of Mutant IDH1

IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-type IDH1 mutant_IDH1 Mutant IDH1 alpha_KG->mutant_IDH1 D_2_HG D-2-Hydroxyglutarate (Oncometabolite) alpha_KG->D_2_HG Reduces NADPH NADPH mutant_IDH1->NADPH Consumes TET_enzymes TET Enzymes (DNA Demethylation) D_2_HG->TET_enzymes Inhibits Histone_Demethylases Histone Demethylases D_2_HG->Histone_Demethylases Inhibits NADP NADP+ NADPH->NADP Hypermethylation DNA & Histone Hypermethylation Differentiation_Block Block in Cell Differentiation Hypermethylation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis

Caption: Signaling pathway of mutant IDH1 leading to tumorigenesis.

Experimental Workflow for PDX Studies

PDX_Workflow Patient Patient with IDH1-mutant Tumor Tumor_Resection Tumor Resection Patient->Tumor_Resection PDX_Implantation Implantation into Immunodeficient Mice Tumor_Resection->PDX_Implantation PDX_Expansion Tumor Growth & Expansion (Passaging) PDX_Implantation->PDX_Expansion Cohort_Formation Randomization into Treatment Cohorts PDX_Expansion->Cohort_Formation Treatment Treatment with IDH1 Inhibitor or Vehicle Cohort_Formation->Treatment Monitoring Tumor Growth Monitoring (Calipers/Imaging) Treatment->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Efficacy Efficacy Assessment (TGI, Survival) Endpoint_Analysis->Efficacy Pharmacodynamics Pharmacodynamic Analysis (2-HG Levels) Endpoint_Analysis->Pharmacodynamics

References

A Comparative Analysis of IDH1 Inhibitor 9 and Other Key Mutant IDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of "IDH1 Inhibitor 9" with other notable inhibitors of mutant isocitrate dehydrogenase 1 (IDH1). The inhibitory activities are presented with a focus on their half-maximal inhibitory concentration (IC50) values, alongside the methodologies employed in these determinations.

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a significant driver in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. The development of small molecule inhibitors targeting these mutant IDH1 enzymes represents a promising therapeutic strategy. This guide focuses on the comparative efficacy of "this compound" against established inhibitors in the field.

Comparative Inhibitory Activity (IC50)

The potency of various IDH1 inhibitors is summarized in the table below, with a focus on their IC50 values against the most common IDH1 mutations, R132H and R132C.

InhibitorTarget Mutant IDH1IC50 (nM)Cell Line / Assay Condition
This compound (compound 11S) IDH1 R132H124.4[1][2]Not specified
IDH1 R132C95.7[1][2]Not specified
Ivosidenib (AG-120) IDH1 R132H12Enzymatic assay
IDH1 R132C13Enzymatic assay
IDH1 R132G8Enzymatic assay
IDH1 R132L13Enzymatic assay
IDH1 R132S12Enzymatic assay
Olutasidenib (FT-2102) IDH1 R132H21.2Not specified
IDH1 R132C114Not specified
BAY-1436032 IDH1 R132H15[3][4][5]Enzymatic assay
IDH1 R132C15[3][4]Enzymatic assay
IDH1 R132H (intracellular 2-HG)60[6][7]Mouse hematopoietic cells
IDH1 R132C (intracellular 2-HG)45[6][7]Mouse hematopoietic cells
AGI-5198 IDH1 R132H70[8][9][10]Enzymatic assay
IDH1 R132C160[8][11][12]Enzymatic assay
Vorasidenib (AG-881) Pan-mutant IDH1/IDH20.04 - 22[8]Not specified

Signaling Pathway and Mechanism of Action

Mutations in IDH1 lead to a gain-of-function, causing the enzyme to convert α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis. IDH1 inhibitors act by binding to the mutant enzyme and blocking its neomorphic activity, thus reducing 2-HG levels and restoring normal cellular processes.

IDH1_Inhibitor_Pathway cluster_0 Normal Cell Metabolism cluster_1 Cancer Cell Metabolism (with IDH1 mutation) Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 alpha_KG α-Ketoglutarate WT_IDH1->alpha_KG NADP+ to NADPH alpha_KG_mut α-Ketoglutarate mutant_IDH1 Mutant IDH1 alpha_KG_mut->mutant_IDH1 NADPH to NADP+ two_HG 2-Hydroxyglutarate (Oncometabolite) Epigenetic_Changes Epigenetic Alterations & Blocked Differentiation two_HG->Epigenetic_Changes mutant_IDH1->two_HG IDH1_Inhibitor This compound & Known Inhibitors IDH1_Inhibitor->mutant_IDH1 Inhibition

Figure 1. Mechanism of Mutant IDH1 and Action of Inhibitors.

Experimental Protocols

The IC50 values presented in this guide were determined using various experimental methodologies, primarily enzymatic assays and cell-based assays measuring the production of 2-hydroxyglutarate.

Enzymatic Assays: These assays typically involve purified, recombinant mutant IDH1 protein. The reaction is initiated by adding the substrate, α-ketoglutarate, and the cofactor, NADPH. The inhibitory effect of the compounds is determined by measuring the rate of NADPH depletion, often through spectrophotometry by monitoring the change in absorbance at 340 nm. A range of inhibitor concentrations is tested to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For instance, the IC50 values for Ivosidenib were determined using such an enzymatic assay.

Cell-Based 2-HG Production Assays: In this method, cancer cell lines endogenously expressing or engineered to overexpress a specific IDH1 mutation are utilized. A common cell line for this purpose is the HT-1080 fibrosarcoma line, which harbors an endogenous IDH1 R132C mutation. The cells are treated with varying concentrations of the inhibitor for a defined period. Subsequently, the intracellular or secreted levels of 2-HG are quantified using techniques like liquid chromatography-mass spectrometry (LC-MS). The IC50 value is then calculated as the inhibitor concentration that causes a 50% reduction in 2-HG levels compared to untreated control cells. The cellular IC50 values for BAY-1436032 were determined by measuring the inhibition of intracellular R-2HG production in mouse hematopoietic cells expressing specific IDH1 mutations[6][7].

Apoptosis and Cell Cycle Analysis: For "this compound", it has been reported to induce apoptosis and cause cell cycle arrest at the S phase in a dose-dependent manner in HT-1080 cells at concentrations of 2, 4, 8, and 10 µM[1][2]. While this provides insight into its cellular effects, it is a measure of downstream consequences of IDH1 inhibition rather than a direct measure of enzyme inhibition.

Summary

"this compound" demonstrates potent inhibitory activity against both IDH1 R132H and R132C mutations, with IC50 values of 124.4 nM and 95.7 nM, respectively[1][2]. When compared to established inhibitors, its potency is in a similar range to AGI-5198. However, inhibitors like Ivosidenib and BAY-1436032 exhibit lower IC50 values, indicating higher potency in enzymatic assays. It is important to note that direct comparison of IC50 values can be influenced by the specific assay conditions and cell lines used. The additional pro-apoptotic and cell cycle arrest activities of "this compound" suggest it may have a multifaceted anti-tumor effect. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of "this compound" in the context of IDH1-mutated cancers.

References

Comparative Pharmacokinetic Analysis of IDH1 Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the pharmacokinetic profiles of established isocitrate dehydrogenase 1 (IDH1) inhibitors—ivosidenib, olutasidenib, and vorasidenib—is presented below. This guide is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of these and future IDH1-targeted therapies. At present, publically available pharmacokinetic data for a compound known as "IDH1 Inhibitor 9" (also referred to as compound 11S) is unavailable, precluding its direct comparison.

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical therapeutic target in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2][3] Small molecule inhibitors targeting these mutant enzymes have emerged as a promising class of anti-cancer agents.[3][4] The efficacy and safety of these inhibitors are intrinsically linked to their pharmacokinetic profiles, which govern their absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is paramount for optimizing dosing regimens and predicting potential drug-drug interactions.

Mechanism of Action of Mutant IDH1 Inhibitors

Under normal physiological conditions, the IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3] However, specific mutations in the IDH1 gene lead to a neomorphic enzymatic activity, causing the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][5][6] The accumulation of 2-HG interferes with cellular metabolism and epigenetic regulation, ultimately blocking cellular differentiation and promoting tumorigenesis.[5][7] IDH1 inhibitors work by selectively binding to the mutant IDH1 enzyme, thereby blocking the production of 2-HG and restoring normal cellular processes.[1][8]

IDH1_Signaling_Pathway Mutant IDH1 Signaling Pathway and Point of Inhibition Isocitrate Isocitrate wild_type_IDH1 Wild-Type IDH1 Isocitrate->wild_type_IDH1 alpha_KG α-Ketoglutarate mutant_IDH1 Mutant IDH1 alpha_KG->mutant_IDH1 D2_HG D-2-Hydroxyglutarate (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation & Blocked Differentiation D2_HG->Epigenetic_Dysregulation Leads to wild_type_IDH1->alpha_KG Normal Metabolism mutant_IDH1->D2_HG Neomorphic Activity IDH1_Inhibitors IDH1 Inhibitors (Ivosidenib, Olutasidenib, Vorasidenib) IDH1_Inhibitors->mutant_IDH1 Inhibition Tumorigenesis Tumorigenesis Epigenetic_Dysregulation->Tumorigenesis Pharmacokinetic_Workflow Generalized Workflow for Preclinical Pharmacokinetic Profiling cluster_invitro In Vitro ADME Assays cluster_invivo In Vivo Pharmacokinetic Studies Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Animal_Dosing Drug Administration to Animal Models (e.g., Rat, Dog) CYP_Interaction CYP Inhibition/Induction Protein_Binding Plasma Protein Binding Permeability Permeability (e.g., Caco-2) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Sample_Analysis LC-MS/MS Analysis of Plasma Concentrations Blood_Sampling->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) Sample_Analysis->PK_Analysis Human_PK_Prediction Human PK Prediction & Dose Selection PK_Analysis->Human_PK_Prediction Inform

References

A Comparative Guide to IDH1 Inhibitors: Confirming Downstream Signaling Effects of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the downstream signaling effects of established isocitrate dehydrogenase 1 (IDH1) inhibitors, offering a framework for evaluating novel compounds such as "IDH1 Inhibitor 9." By understanding the mechanistic actions and cellular consequences of well-characterized inhibitors, researchers can better predict and confirm the efficacy of new therapeutic candidates. This document summarizes key quantitative data, outlines experimental protocols, and visualizes critical pathways and workflows.

Introduction to Mutant IDH1 Inhibition

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[4][5]

IDH1 inhibitors are a class of targeted therapies designed to selectively inhibit the mutant IDH1 enzyme, reduce 2-HG levels, and restore normal cellular processes.[6][7] This guide focuses on a comparison of prominent IDH1 inhibitors—Ivosidenib (AG-120) and Olutasidenib (FT-2102)—and the dual IDH1/2 inhibitor Vorasidenib (AG-881) to provide a benchmark for assessing a new chemical entity like "this compound."

Mechanism of Action and Downstream Signaling

The primary mechanism of action for IDH1 inhibitors is the direct and selective inhibition of the mutated IDH1 enzyme. This leads to a significant reduction in the production and accumulation of 2-HG.[6][8] The depletion of 2-HG is the critical upstream event that triggers a cascade of downstream effects, ultimately leading to therapeutic benefit.

Key Downstream Signaling Pathways:
  • Reversal of Epigenetic Dysregulation: By reducing 2-HG levels, IDH1 inhibitors restore the activity of α-KG-dependent dioxygenases, such as TET enzymes and histone demethylases. This leads to a reversal of DNA and histone hypermethylation, promoting normal gene expression and cellular differentiation.[4]

  • Hypoxia-Inducible Factor 1α (HIF-1α) Signaling: 2-HG has been shown to stabilize HIF-1α, a key transcription factor in cellular adaptation to hypoxia, by inhibiting prolyl hydroxylases.[5] Inhibition of mutant IDH1 and the subsequent reduction in 2-HG can lead to the destabilization and degradation of HIF-1α, thereby affecting downstream processes like angiogenesis and glucose metabolism.

  • PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. While the direct link is still under investigation, some studies suggest that mutant IDH1 can influence this pathway. The effects of IDH1 inhibitors on AKT and mTOR phosphorylation should be evaluated to understand their full impact on cancer cell signaling.

IDH1_Inhibitor_Mechanism Mechanism of Action of Mutant IDH1 Inhibitors cluster_1 Downstream Oncogenic Effects Isocitrate Isocitrate alpha-KG α-Ketoglutarate Isocitrate->alpha-KG Wild-type IDH1 2-HG 2-Hydroxyglutarate (Oncometabolite) alpha-KG->2-HG Neomorphic Activity Mutant_IDH1 Mutant IDH1 Epigenetic_Dysregulation Epigenetic Dysregulation (DNA & Histone Hypermethylation) 2-HG->Epigenetic_Dysregulation HIF-1a_Stabilization HIF-1α Stabilization 2-HG->HIF-1a_Stabilization Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis HIF-1a_Stabilization->Tumorigenesis IDH1_Inhibitor IDH1 Inhibitor (e.g., this compound) IDH1_Inhibitor->Mutant_IDH1 Inhibition

Mechanism of Mutant IDH1 and Inhibition

Quantitative Comparison of IDH1 Inhibitors

The following tables summarize key quantitative data for established IDH1 inhibitors. A novel compound like "this compound" would be expected to demonstrate comparable or superior potency and efficacy.

Table 1: In Vitro Potency of IDH1 Inhibitors

InhibitorTargetCell LineIC50 (nM)Reference
Ivosidenib (AG-120) IDH1-R132H-12[9][10]
IDH1-R132CHT10807.5[11]
IDH1-R132G-8[9][10]
IDH1-R132L-13[9][10]
IDH1-R132S-12[9][10]
Olutasidenib (FT-2102) Mutant IDH1R/R AML cells-[8]
Vorasidenib (AG-881) Mutant IDH1/2--[12]

Table 2: In Vivo and Clinical Efficacy of IDH1 Inhibitors

InhibitorIndicationKey Efficacy MetricResultReference
Ivosidenib (AG-120) Relapsed/Refractory AMLCR + CRh Rate30%[2]
Median Overall Survival8.8 months[2]
IDH1-mutant GliomaMedian Progression-Free Survival38.6 months[13]
Olutasidenib (FT-2102) Relapsed/Refractory AMLCR + CRh Rate35%[14][15]
Median Overall Survival11.6 months[15]
2-HG Reduction>90%[8]
Vorasidenib (AG-881) IDH-mutant Grade 2 GliomaMedian Progression-Free Survival27.7 months[12]
Reduction in Tumor Growth RateSignificant vs. Placebo[16]

Experimental Protocols for Inhibitor Characterization

To confirm the downstream signaling effects of a novel IDH1 inhibitor, a series of well-established experimental protocols should be employed.

Measurement of 2-Hydroxyglutarate (2-HG) Levels

The most direct measure of target engagement for an IDH1 inhibitor is the quantification of 2-HG levels in cells, tumor tissue, or patient plasma.

  • Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for accurate 2-HG quantification.[17][18]

    • Sample Preparation: Cell lysates, tumor homogenates, or plasma samples are prepared, often involving protein precipitation. A stable isotope-labeled internal standard is added for accurate quantification.[17]

    • Chromatographic Separation: Samples are injected into an LC system, where 2-HG is separated from other metabolites. Chiral chromatography can be used to distinguish between D-2-HG and L-2-HG.[18]

    • Mass Spectrometry Detection: The separated 2-HG is ionized and detected by a mass spectrometer, allowing for precise quantification based on its mass-to-charge ratio.[19]

Experimental_Workflow_2HG Workflow for 2-HG Measurement Start Start: Cell/Tissue/Plasma Sample Protein_Precipitation Protein Precipitation & Addition of Internal Standard Start->Protein_Precipitation LC_Separation Liquid Chromatography (LC Separation) Protein_Precipitation->LC_Separation MS_Detection Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis: Quantification of 2-HG MS_Detection->Data_Analysis End End: 2-HG Level Determined Data_Analysis->End

Workflow for 2-HG Measurement
Western Blotting for Signaling Pathway Analysis

Western blotting is a key technique to assess the phosphorylation status and total protein levels of components in the PI3K/AKT/mTOR pathway.

  • Methodology:

    • Cell Lysis: IDH1-mutant cells are treated with the inhibitor or a vehicle control, followed by lysis to extract total protein.

    • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

    • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-AKT, total AKT, p-mTOR, total mTOR) and a loading control (e.g., β-actin).[20][21][22]

    • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate.

    • Quantification: The band intensities are quantified to determine the relative changes in protein phosphorylation.[22]

Immunohistochemistry for HIF-1α Detection

Immunohistochemistry (IHC) allows for the visualization and semi-quantitative analysis of HIF-1α protein expression and localization within tumor tissues.

  • Methodology:

    • Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.[3]

    • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the HIF-1α antigen.[3]

    • Immunostaining: The tissue sections are incubated with a primary antibody against HIF-1α, followed by a secondary antibody and a detection system that produces a colored precipitate at the site of the antigen.[3]

    • Microscopy and Analysis: The stained slides are examined under a microscope to assess the intensity and localization of HIF-1α staining.

Conclusion

The evaluation of a novel IDH1 inhibitor, such as "this compound," requires a multifaceted approach that confirms its intended mechanism of action and characterizes its downstream signaling effects. By comparing its performance against established inhibitors like Ivosidenib, Olutasidenib, and Vorasidenib, researchers can ascertain its potential as a therapeutic agent. Key assessments should include the robust and dose-dependent reduction of 2-HG, coupled with the modulation of critical downstream pathways such as HIF-1α and PI3K/AKT/mTOR. The experimental protocols outlined in this guide provide a solid framework for generating the necessary data to support the continued development of new and effective IDH1-targeted therapies.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for IDH1 Inhibitor 9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory waste. The proper disposal of chemical compounds, such as IDH1 Inhibitor 9, is a critical component of laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and associated contaminated materials, ensuring a secure research environment.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure full compliance with all federal, state, and local regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are familiar with the hazards associated with this compound. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, it is best practice to treat it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes a lab coat, safety goggles or a face shield, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous chemical waste stream. Under no circumstances should this compound be disposed of down the drain or in the regular trash.[3][4]

  • Segregation and Containment:

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[3][4]

    • Place all materials contaminated with this compound, including unused product, into a designated, leak-proof, and clearly labeled hazardous waste container.[4][5] The container must be compatible with the chemical.

  • Waste Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic").

    • Include the accumulation start date on the label.

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[7]

    • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Waste Collection and Disposal:

    • Once the waste container is full or ready for disposal, arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[5][8]

    • Do not exceed the maximum storage time for hazardous waste as defined by your institution and regulatory bodies (e.g., typically no more than six months in academic labs).[7][9]

Personal Protective Equipment and Waste Handling Summary

ItemSpecificationDisposal Protocol
Gloves Chemical-resistant nitrile or neoprene gloves. Double gloving is recommended.Dispose of as hazardous chemical waste immediately after handling.
Gown Disposable, non-permeable protective gown.Dispose of as hazardous chemical waste.
Eye Protection Tightly fitting safety goggles or a full-face shield.Decontaminate after use. If visibly contaminated, dispose of as hazardous waste.
Contaminated Labware All disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound.Dispose of directly into a designated, clearly labeled hazardous waste container.[5]
Contaminated Sharps Needles, blades, and other sharps contaminated with this compound.Dispose of in a designated, puncture-resistant sharps container clearly labeled for chemically contaminated sharps.[5][9]

Spill Response Procedures

In the event of a spill of this compound, immediate and proper cleanup is critical to prevent exposure and contamination.

  • Alert Personnel and Secure the Area: Immediately alert all personnel in the vicinity and restrict access to the spill area.[5]

  • Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the necessary protective equipment.

  • Contain the Spill: Use an appropriate absorbent material for liquid spills. For solid spills, carefully sweep or scoop the material to avoid creating dust.[4]

  • Clean the Area: Decontaminate the spill area with a suitable cleaning agent as recommended by your institution's safety protocols.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbents and contaminated PPE, must be placed in the designated hazardous waste container for this compound.[3][4]

G cluster_0 Preparation cluster_1 Waste Segregation & Containment cluster_2 Labeling & Storage cluster_3 Final Disposal A Don Appropriate PPE (Gloves, Gown, Eye Protection) B Place solid & liquid waste in compatible, sealed container A->B Start Disposal C Place contaminated sharps in puncture-resistant container D Label container: 'Hazardous Waste', Chemical Name, Date B->D C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Contact EHS for waste pickup E->F Container Full or Max Storage Time G EHS transports for final disposal F->G

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling IDH1 Inhibitor 9

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans or animals.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with IDH1 Inhibitor 9 (CAS No. 3037967-71-5)[1][2]. Adherence to these procedures is critical for ensuring personal safety and maintaining a compliant laboratory environment. The toxicological properties of this specific compound have not been thoroughly investigated, and therefore, it should be handled with the utmost care, assuming it is potentially hazardous[3].

Personal Protective Equipment (PPE)

The following personal protective equipment (PPE) is mandatory when handling this compound to minimize exposure and ensure a safe working environment.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required at all times to protect against splashes[4][5].
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Inspect gloves before use and change them frequently, especially if contaminated[4][6]. Double-gloving may be necessary for added protection[5].
Body Protection Laboratory CoatA lab coat or other protective outer garment must be worn to prevent skin contact[4][6].
Respiratory Protection RespiratorIf there is a risk of generating aerosols or dust, a properly fitted N95 respirator or equivalent is necessary. Work should ideally be conducted in a chemical fume hood[4][7][8].
Handling and Operational Plan

2.1. General Hygiene and Safety Practices:

  • Avoid all personal contact, including inhalation of dust or aerosols[4].

  • Wash hands thoroughly after handling the compound[9].

  • Work in a well-ventilated area, preferably within a certified chemical fume hood[4][7].

  • Avoid contact with skin and eyes[3].

  • Keep away from sources of ignition as a precautionary measure[3].

2.2. First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If symptoms persist, seek medical attention[3].
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes while removing contaminated clothing[3][9].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention[3][9].
Ingestion Wash out the mouth with water. Seek immediate medical attention[3][9].
Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Equip: Wear appropriate PPE, including respiratory protection, before attempting cleanup[4].

  • Contain:

    • Solid Spills: Gently cover with a damp paper towel to avoid raising dust[4].

    • Liquid Spills: Absorb with an inert material such as vermiculite or sand[4].

  • Collect: Collect all contaminated materials into a sealed, properly labeled container for hazardous waste disposal[4].

  • Clean: Clean the spill area with a detergent solution[4].

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired solid this compound and any contaminated disposable materials (e.g., gloves, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container[7].

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container[7].

4.2. Container Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the concentration[7].

  • Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory[7].

4.3. Final Disposal:

  • Arrange for the disposal of full or expired waste containers through your institution's Environmental Health and Safety (EHS) department[7].

  • Complete all required hazardous waste pickup forms with accurate information about the waste composition and quantity[7].

Visual Workflow for Handling this compound

G cluster_prep Preparation & Handling cluster_response Contingency & First Aid cluster_disposal Waste Management & Disposal A Don Personal Protective Equipment (PPE) - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator (if needed) B Work in a Chemical Fume Hood A->B C Handle this compound B->C D Spill Occurs C->D Potential Incidents F Exposure Occurs C->F Potential Incidents H Segregate Contaminated Waste (Solid & Liquid) C->H E Execute Spill Response Protocol D->E E->H G Administer First Aid (as per SDS guidelines) F->G I Store in Labeled Hazardous Waste Containers H->I J Arrange for EHS Pickup I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.